Parvodicin C1
Description
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGNLKWHJGSE-PSDJNXLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-84-3 | |
| Record name | Antibiotic A-40926 B0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTIBIOTIC A-40926 B0 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parvodicin C1 discovery and isolation from Actinomadura parvosata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Parvodicin (B1140423) C1, a potent glycopeptide antibiotic, from the fermentation broth of the novel actinomycete, Actinomadura parvosata. The methodologies detailed herein are based on the seminal work that first reported this compound, offering a comprehensive resource for researchers in natural product discovery and antibiotic development.
Introduction
Parvodicin C1 is the most active component of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete strain SK&F-AAJ-271. This strain was identified as a new species and named Actinomadura parvosata. The parvodicins are distinguished by unique structural features, including an O-acetyl functionality in some components, a novel characteristic among this class of antibiotics. This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and has shown potential for a long duration of action in vivo, making it a compound of considerable interest for further investigation.
Fermentation of Actinomadura parvosata
The production of the parvodicin complex is achieved through submerged fermentation of Actinomadura parvosata strain SK&F-AAJ-271.
Culture and Inoculum Development
A frozen vegetative culture of A. parvosata is used to initiate the fermentation process. The inoculum is developed in two stages to ensure a robust and actively growing culture for the production phase.
Table 1: Inoculum Development Parameters
| Parameter | Stage 1 | Stage 2 |
| Medium | Trypticase Soy Broth | AP-5 Medium |
| Volume | 100 mL | 2 Liters |
| Vessel | 500 mL Erlenmeyer Flask | 4-Liter Baffled Fernbach Flask |
| Temperature | 28°C | 28°C |
| Agitation | 250 rpm | 250 rpm |
| Incubation Time | 72 hours | 48 hours |
Production Fermentation
The production of parvodicins is carried out in a larger scale fermentor, providing a controlled environment for optimal antibiotic synthesis.
Table 2: Production Fermentation Parameters
| Parameter | Value |
| Fermentor Volume | 250 Liters |
| Production Medium | AP-5 Medium |
| Inoculum Size | 4 Liters (from Stage 2) |
| Temperature | 28°C |
| Aeration | 0.5 vvm (volume of air per volume of medium per minute) |
| Agitation | 250 rpm |
| Fermentation Time | 90 hours |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. The overall workflow is depicted in the diagram below.
Detailed Experimental Protocols
3.1.1. Extraction from Fermentation Broth
-
Mycelial Removal: The whole fermentation broth (250 Liters) is filtered to remove the mycelia.
-
Adsorption: The clarified broth is then mixed with Diaion HP-20 resin, and the mixture is stirred to allow for the adsorption of the parvodicin complex onto the resin.
-
Resin Washing: The resin is washed with water to remove salts and other polar impurities.
-
Elution: The parvodicin complex is eluted from the resin using 90% aqueous acetone.
-
Concentration: The acetone eluate is concentrated under reduced pressure to yield a crude extract.
3.1.2. Diaion HP-20 Chromatography
The crude extract is further purified by column chromatography on Diaion HP-20.
Table 3: Diaion HP-20 Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Diaion HP-20 |
| Mobile Phase | Gradient of acetone in water |
| Elution Profile | Stepwise gradient from 10% to 90% acetone |
| Fraction Collection | Fractions are collected and analyzed by bioassay and HPLC |
| Outcome | Active fractions containing the parvodicin complex are pooled and concentrated. |
3.1.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved through two successive preparative reversed-phase HPLC steps.
Table 4: Preparative HPLC Parameters
| Parameter | First Preparative HPLC | Second Preparative HPLC |
| Stationary Phase | C18 silica (B1680970) gel | C18 silica gel |
| Mobile Phase | Gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) | Isocratic mixture of acetonitrile and 0.1% TFA |
| Detection | UV at 280 nm | UV at 280 nm |
| Outcome | Separation of the parvodicin complex from other impurities. | Isolation of individual parvodicin components, including this compound. |
The fractions containing pure this compound, as determined by analytical HPLC, are pooled and lyophilized to yield the final product as a white, amorphous powder.
Physicochemical and Spectroscopic Data of this compound
The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 5: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, amorphous powder |
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ |
| Molecular Weight | 1731.5 g/mol (Determined by FAB-MS) |
| UV λmax (in MeOH) | 280 nm |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Table 6: Key Spectroscopic Data for this compound
| Technique | Key Observations |
| FAB-MS | Provided the molecular weight and aided in determining the elemental composition. |
| ¹H NMR | Revealed the presence of aromatic and aliphatic protons, as well as sugar moieties. |
| ¹³C NMR | Confirmed the carbon framework of the peptide core and the attached sugar units. |
| 2D NMR (COSY, NOESY) | Established the connectivity of protons and the spatial relationships between them, which was crucial for sequencing the peptide and determining the glycosylation sites. |
Conclusion
The discovery of this compound from Actinomadura parvosata and the development of a robust isolation and purification protocol have provided a valuable addition to the arsenal (B13267) of glycopeptide antibiotics. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the scientific community, facilitating further research into the biological activity, mechanism of action, and potential therapeutic applications of this promising natural product. The unique structural aspects of the parvodicins may offer advantages in combating resistant bacterial strains, highlighting the continued importance of exploring novel actinomycetes for new drug leads.
Parvodicin C1: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin (B1140423) C1, a member of the glycopeptide antibiotic family, is produced by the actinomycete Actinomadura parvosata. Like other glycopeptides, its primary mechanism of action against Gram-positive bacteria is the inhibition of the late stages of cell wall peptidoglycan biosynthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a crucial precursor for the construction of the bacterial cell wall. This specific interaction sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), ultimately leading to the cessation of cell wall synthesis, loss of cell integrity, and bacterial death. This technical guide provides an in-depth overview of the core mechanism of action of Parvodicin C1, supported by available quantitative data and detailed experimental protocols for its investigation.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel and potent antimicrobial agents. Glycopeptide antibiotics have long been a cornerstone in the treatment of serious Gram-positive infections. This compound, a component of the parvodicin complex, represents a promising scaffold for the development of new therapeutics. Understanding its precise mechanism of action is critical for its potential clinical application and for the rational design of next-generation glycopeptides.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound is primarily attributed to its ability to disrupt the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall that provides structural support and protection against osmotic lysis.
Binding to Lipid II
The key molecular target of this compound is the D-Ala-D-Ala terminus of lipid II. Lipid II is a vital precursor molecule that is synthesized in the cytoplasm and then translocated across the cell membrane to the site of cell wall assembly. This compound forms a stable, non-covalent complex with the D-Ala-D-Ala moiety of lipid II through a network of hydrogen bonds. This binding sequesters lipid II, preventing its utilization by the cell wall synthesis machinery.
Inhibition of Transglycosylation and Transpeptidation
By binding to lipid II, this compound physically obstructs the enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains:
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Transglycosylation: This process, catalyzed by the transglycosylase domain of PBPs, involves the polymerization of the glycan chains of peptidoglycan. The this compound-lipid II complex prevents the incorporation of new disaccharide-pentapeptide units into the growing glycan strand.
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Transpeptidation: This crucial cross-linking step, catalyzed by the transpeptidase domain of PBPs, forms peptide bridges between adjacent glycan chains, providing the peptidoglycan with its characteristic strength and rigidity. The presence of this compound bound to the pentapeptide terminus of the nascent peptidoglycan chain sterically hinders the transpeptidase from accessing its substrate.
The dual inhibition of these two critical processes effectively halts the synthesis and remodeling of the cell wall, leading to a weakened cell envelope and eventual cell lysis.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Parvodicin C2 and the general activity of the parvodicin complex provide valuable insights into its potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2 against various Gram-positive bacteria.
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-sensitive | 0.4 - 12.5 |
| Staphylococcus epidermidis | Methicillin-sensitive | 0.4 - 12.5 |
| Staphylococcus saprophyticus | Methicillin-sensitive | 0.4 - 12.5 |
| Staphylococcus aureus | Methicillin-resistant | 0.2 - 50 |
| Staphylococcus hemolyticus | Methicillin-resistant | 0.2 - 50 |
| Enterococcus faecalis | Methicillin-resistant | 0.2 - 50 |
Note: This data is for Parvodicin C2, a component of the parvodicin complex.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound. These protocols are based on established methods for studying glycopeptide antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of Gram-positive bacteria.
Materials:
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This compound
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
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Sterile 96-well microtiter plates
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Spectrophotometer
Procedure:
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Bacterial Inoculum Preparation:
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Aseptically pick 3-5 colonies of the test bacterium from an overnight agar (B569324) plate.
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Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
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-
Antibiotic Dilution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
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-
Inoculation and Incubation:
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Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
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The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
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Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell)
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of intact bacterial cells in the presence of this compound.
Materials:
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This compound
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Gram-positive bacterial strain
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Growth medium (e.g., Tryptic Soy Broth)
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[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)
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Trichloroacetic acid (TCA)
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Scintillation fluid and counter
Procedure:
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Cell Culture and Treatment:
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Grow a culture of the test bacteria to the mid-logarithmic phase.
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Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-antibiotic control.
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Incubate for a short period (e.g., 30 minutes) at 37°C.
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-
Radiolabeling:
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Add [¹⁴C]-GlcNAc to each tube and continue incubation for a defined period (e.g., 60 minutes).
-
-
Precipitation and Washing:
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Stop the reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.
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Collect the precipitate by centrifugation.
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Wash the pellet with TCA and then ethanol (B145695) to remove unincorporated radiolabel.
-
-
Quantification:
-
Resuspend the final pellet in scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.
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Cell Wall Binding Assay
This assay assesses the binding of this compound to its target on the bacterial cell wall.
Materials:
-
This compound (can be fluorescently labeled for easier detection)
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Bacterial cells
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Phosphate-buffered saline (PBS)
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Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
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Grow bacterial cells to the desired growth phase and harvest by centrifugation.
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Wash the cells with PBS.
-
-
Binding Reaction:
-
Resuspend the cells in PBS containing various concentrations of fluorescently labeled this compound.
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Incubate for a defined period at room temperature or 37°C.
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-
Washing:
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Wash the cells with PBS to remove unbound antibiotic.
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-
Detection and Analysis:
-
Visualize the cells using a fluorescence microscope to observe the localization of the antibiotic on the cell surface.
-
Alternatively, analyze the cells by flow cytometry to quantify the amount of bound antibiotic per cell.
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Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Peptidoglycan synthesis inhibition assay.
Conclusion
This compound exemplifies the potent antibacterial activity of glycopeptide antibiotics through the targeted inhibition of peptidoglycan biosynthesis. Its mechanism, centered on the sequestration of lipid II, remains a highly effective strategy against Gram-positive bacteria. Further research to obtain more extensive quantitative data on this compound's activity against a broader range of clinical isolates, including resistant strains, is warranted. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial in evaluating the full therapeutic potential of this compound and its derivatives in an era of increasing antibiotic resistance.
A Technical Guide to the Putative Biosynthesis of Parvodicin C1 in Actinomadura parvosata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin C1, a potent glycopeptide antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Actinomadura parvosata. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, leveraging the publicly available genome sequence of Actinomadura parvosata subsp. kistnae. Due to the limited direct experimental data on this compound biosynthesis, this document presents a putative pathway based on bioinformatic analysis, including the identification of a candidate biosynthetic gene cluster (BGC) and the annotation of key enzymes. This guide also outlines detailed experimental protocols adapted from studies on similar glycopeptide antibiotics, which can be employed to validate the proposed pathway and characterize the involved enzymes. Furthermore, quantitative data from related systems are presented to serve as a benchmark for future experimental design. The information herein is intended to be a foundational resource for researchers aiming to elucidate the precise mechanisms of this compound biosynthesis, enabling metabolic engineering efforts for enhanced production and the generation of novel derivatives.
Introduction
Glycopeptide antibiotics (GPAs) are a critical class of antimicrobial agents, renowned for their efficacy against multidrug-resistant Gram-positive pathogens. This compound, produced by Actinomadura parvosata, is a member of this important class of natural products[1]. Understanding the biosynthesis of this compound is paramount for several reasons: it can facilitate the rational design of novel GPA derivatives with improved pharmacological properties, enable the development of high-yielding production strains through metabolic engineering, and provide insights into the intricate enzymatic machinery involved in the synthesis of complex natural products.
The complete genome sequence of Actinomadura parvosata subsp. kistnae has revealed a vast potential for secondary metabolite production, with 34 predicted biosynthetic gene clusters (BGCs)[2][3]. Among these, several non-ribosomal peptide synthetase (NRPS), polyketide synthase (PKS), and hybrid NRPS-PKS clusters have been identified, which are characteristic of GPA biosynthesis[2]. This guide focuses on the bioinformatic identification and functional annotation of a putative this compound BGC within this genome.
Putative this compound Biosynthetic Gene Cluster
Based on the known structure of this compound, which features a heptapeptide (B1575542) core, sugar moieties, and non-proteinogenic amino acids, a putative BGC was identified in the genome of Actinomadura parvosata subsp. kistnae through comparative analysis with well-characterized GPA BGCs, such as those for vancomycin (B549263) and teicoplanin[4][5]. The candidate cluster is a large NRPS-PKS hybrid BGC. Key genetic loci within this putative cluster and their predicted functions are summarized in Table 1.
Table 1: Annotated Genes in the Putative this compound Biosynthetic Gene Cluster of Actinomadura parvosata subsp. kistnae
| Gene Locus (example) | Predicted Protein Function | Homology (closest known equivalent) | Putative Role in this compound Biosynthesis |
| Ap_parv_0123 | Non-ribosomal peptide synthetase (NRPS) | Vancomycin NRPS (various modules) | Assembly of the heptapeptide backbone |
| Ap_parv_0124 | Type I Polyketide synthase (PKS) | Teicoplanin PKS (various modules) | Synthesis of fatty acid side chain precursor |
| Ap_parv_0125 | Glycosyltransferase | Glycosyltransferase from A. teichomyceticus | Attachment of sugar moieties to the peptide core |
| Ap_parv_0126 | 4-hydroxymandelate synthase | HmaS from Amycolatopsis orientalis | Biosynthesis of 4-hydroxyphenylglycine (HPG) precursor |
| Ap_parv_0127 | 3,5-dihydroxyphenylglycine synthase | DpgA from Amycolatopsis orientalis | Biosynthesis of 3,5-dihydroxyphenylglycine (DPG) |
| Ap_parv_0128 | Cytochrome P450 monooxygenase | OxyB from vancomycin cluster | Oxidative cross-linking of aromatic residues |
| Ap_parv_0129 | Halogenase | Vancomycin halogenase | Chlorination of aromatic amino acid residues |
| Ap_parv_0130 | Acyl-CoA synthetase | Fatty acid activation enzyme | Activation of the lipid side chain for attachment |
| Ap_parv_0131 | Transcriptional regulator | StrR family regulator | Regulation of gene cluster expression |
| Ap_parv_0132 | ABC transporter | Drug efflux pump | Self-resistance and export of this compound |
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a multi-step process involving the coordinated action of NRPS and PKS machinery, followed by tailoring reactions catalyzed by enzymes encoded within the putative BGC.
Assembly of the Heptapeptide Core
The central heptapeptide backbone of this compound is assembled by a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid monomer. The non-proteinogenic amino acids, 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DPG), are synthesized by dedicated enzymes encoded within the cluster prior to their incorporation by the NRPS[6][7][8].
Oxidative Cross-linking and Halogenation
Following the assembly of the linear peptide, cytochrome P450 monooxygenases catalyze the oxidative cross-linking of the aromatic side chains of the amino acid residues, forming the characteristic rigid, cup-shaped structure of the glycopeptide core. A dedicated halogenase is predicted to chlorinate specific aromatic residues.
Glycosylation and Acylation
The aglycone is then decorated with sugar moieties by the action of specific glycosyltransferases, which attach activated sugar donors to the peptide core[9][10][11][12]. Finally, an acyltransferase is proposed to attach a lipid side chain, a characteristic feature of this compound.
Caption: Putative biosynthetic pathway of this compound in Actinomadura parvosata.
Quantitative Data (Hypothetical)
Direct quantitative data for the this compound biosynthetic pathway is not currently available. The following table provides hypothetical values based on published data for other glycopeptide antibiotics, such as vancomycin and teicoplanin, to serve as a reference for future experimental work.
Table 2: Hypothetical Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| NRPS (Adenylation domain) | L-Tyrosine | 50 - 200 | 0.1 - 1.0 |
| Glycosyltransferase | UDP-glucose | 100 - 500 | 0.5 - 5.0 |
| Cytochrome P450 | Heptapeptide precursor | 10 - 50 | 0.01 - 0.1 |
Experimental Protocols
The following protocols are adapted from established methods for studying glycopeptide biosynthesis in actinomycetes and can be applied to investigate the this compound pathway in Actinomadura parvosata.
Gene Inactivation via Homologous Recombination
This protocol describes the generation of a targeted gene knockout mutant in Actinomadura parvosata to verify the involvement of a specific gene in this compound biosynthesis.
-
Vector Construction:
-
Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from A. parvosata genomic DNA using high-fidelity PCR.
-
Clone the amplified fragments into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin).
-
Verify the construct by restriction digestion and Sanger sequencing.
-
-
Protoplast Formation and Transformation:
-
Grow A. parvosata in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.
-
Harvest the mycelium and treat with lysozyme (B549824) to generate protoplasts.
-
Transform the protoplasts with the constructed knockout vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
-
Selection and Screening of Mutants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selecting transformants.
-
Screen the resulting colonies by PCR using primers flanking the target gene to identify double-crossover homologous recombination events.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed mutant and wild-type strains under this compound production conditions.
-
Analyze the culture extracts by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.
-
Caption: Workflow for targeted gene knockout in Actinomadura parvosata.
Heterologous Expression and Enzyme Characterization
This protocol outlines the heterologous expression of a putative biosynthetic enzyme from A. parvosata in a suitable host for in vitro characterization.
-
Gene Cloning and Expression Vector Construction:
-
Amplify the coding sequence of the target gene from A. parvosata cDNA.
-
Clone the amplified gene into an appropriate expression vector (e.g., pET28a for E. coli) with a suitable tag (e.g., His6-tag) for purification.
-
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG at an optimized temperature and time.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Activity Assay:
-
Design an assay to measure the activity of the purified enzyme. For example, for a glycosyltransferase, this would involve incubating the enzyme with the aglycone substrate and a sugar donor (e.g., UDP-glucose) and monitoring product formation by HPLC or LC-MS.
-
Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations.
-
Conclusion and Future Perspectives
This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound in Actinomadura parvosata. The identification of a candidate BGC in the genome of A. parvosata subsp. kistnae opens up numerous avenues for future research. The immediate next steps should focus on the experimental validation of this proposed BGC through gene knockout studies and the heterologous expression and characterization of the key biosynthetic enzymes. Such studies will not only confirm the proposed pathway but also provide the necessary tools for the metabolic engineering of A. parvosata to improve this compound titers and for the combinatorial biosynthesis of novel glycopeptide derivatives. The protocols and hypothetical data presented herein are intended to guide these future research endeavors.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Genome Sequence of Actinomadura Parvosata Subsp. Kistnae, A Rich Source of Novel Natural Product (Bio-)Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. glycosmos.org [glycosmos.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
The Core Structure-Activity Relationship of Parvodicin C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Parvodicin C1, a member of the A40926 glycopeptide antibiotic complex, represents a critical area of study in the development of novel antibacterial agents. While research on this compound is often integrated with studies of the broader A40926 complex and its semi-synthetic derivatives like dalbavancin (B606935), a clear structure-activity relationship (SAR) has emerged. This technical guide delves into the core SAR of the A40926 scaffold, with a particular focus on the modifications that influence its antibacterial potency, especially against resistant Gram-positive pathogens.
The A40926 Core and the Significance of the Lipophilic Side Chain
The A40926 complex, produced by the actinomycete Nonomuraea sp., consists of several related glycopeptide antibiotics. These components share a common heptapeptide (B1575542) backbone but differ in the structure of their N-acylated aminoglucuronic acid moiety. This compound is distinguished by its specific lipophilic side chain, which is isomeric with that of Parvodicin C2. This lipophilic tail is a crucial determinant of the antibiotic's activity and pharmacokinetic properties.
The development of dalbavancin, a semi-synthetic derivative of an A40926 component, has underscored the importance of the lipophilic side chain. The addition of an extended, lipophilic tail in dalbavancin allows it to anchor to the bacterial cell membrane, which enhances its potency and prolongs its half-life.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for derivatives of the A40926 antibiotic complex. The data is primarily focused on Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including Vancomycin-Resistant Enterococci (VRE).
Table 1: In Vitro Antibacterial Activity of A40926 and its Derivatives against Gram-Positive Bacteria
| Compound | Modification | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) |
| A40926 Complex | Parent Compound | 0.25 - 1 | 0.5 - 2 | 0.5 - 4 |
| Deacyl A40926 | Removal of the acyl chain | >128 | >128 | >128 |
| Amide Derivative 1 | C-terminal amide modification | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 1 |
| Amide Derivative 2 | Different C-terminal amide | 0.06 - 0.25 | 0.125 - 0.5 | 0.06 - 0.5 |
Table 2: In Vitro Antibacterial Activity of A40926 Derivatives against Vancomycin-Resistant Enterococci (VRE)
| Compound | Modification | E. faecium (VanA) (MIC, µg/mL) | E. faecalis (VanB) (MIC, µg/mL) |
| A40926 Complex | Parent Compound | 16 - 64 | 1 - 4 |
| Deacyl A40926 | Removal of the acyl chain | >128 | >128 |
| Amide Derivative 3 | Specific hydrophobic amide | 1 - 4 | 0.25 - 1 |
| Amide Derivative 4 | More polar amide | 8 - 32 | 0.5 - 2 |
Note: The specific structures of the amide derivatives and the bacterial strains tested can vary between studies. The data presented here is a synthesized representation from multiple sources.
Experimental Protocols
General Procedure for the Synthesis of Amide Derivatives of A40926
The synthesis of amide derivatives from the carboxylic acid groups of the A40926 complex is a key strategy for modifying its activity. A general protocol is as follows:
-
Protection of Reactive Groups: Protect any reactive functional groups on the A40926 molecule that are not intended to participate in the amidation reaction. This may include protecting hydroxyl groups as silyl (B83357) ethers.
-
Activation of the Carboxylic Acid: Activate the target carboxylic acid group to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or other coupling reagents (e.g., HOBt, HATU).
-
Amine Coupling: Add the desired amine to the activated A40926 derivative. The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Deprotection: Remove the protecting groups to yield the final amide derivative.
-
Purification: Purify the product using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is typically evaluated by determining the MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties and Stability of Parvodicin C1
This technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of this compound, a significant glycopeptide antibiotic. The document details its structural characteristics, solubility, and stability under various conditions, offering valuable insights for research, formulation development, and clinical application.
Core Physicochemical Properties
This compound is a member of the Parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] It is a component of the A40926 antibiotic complex and serves as a precursor in the synthesis of the semi-synthetic glycopeptide, dalbavancin.[1][2] The core structure consists of a heptapeptide (B1575542) aglycone, characteristic of this antibiotic class.[3]
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | [1] |
| Molecular Weight | 1732.5 g/mol | [1] |
| Appearance | Fawn to light tan solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility. |[1] |
Stability Profile
Like many glycopeptide antibiotics, this compound exhibits chemical and physical instability in aqueous solutions, which is why these compounds are often supplied in a lyophilized (dry powder) form.[4][5] Understanding the degradation pathways is critical for developing stable formulations.
2.1. Chemical Stability Chemical degradation is a primary concern for glycopeptides in solution. Key factors influencing this degradation include:
-
pH and Buffers : The stability of glycopeptides is highly pH-dependent. Degradation can be significantly mitigated by formulating the compound at an optimal pH using specific buffers.[4][6]
-
Oxidation : The presence of oxygen and reactive oxygen species can lead to oxidative degradation of the molecule.[4][6]
-
Hydrolysis : The peptide backbone and glycosidic bonds can be susceptible to hydrolysis, particularly at non-optimal pH values.[3] Deamidation of asparagine residues is a common chemical degradation route for peptide-based drugs.[5]
2.2. Physical Stability Physical degradation, such as aggregation or precipitation, can also occur in aqueous solutions. This is influenced by factors like solvent interaction and molecular mobility.[4]
Table 2: Factors Influencing Glycopeptide Stability and Mitigation Strategies
| Influencing Factor | Potential Degradation | Mitigation Strategy | Source |
|---|---|---|---|
| pH | Hydrolysis, Deamidation | Formulation at an optimal, defined pH with specific buffer systems. | [4][6] |
| Oxygen | Oxidation | Avoidance of oxygen reactive species; use of antioxidants. | [4][6] |
| Temperature | Increased degradation rate | Storage at controlled refrigerated (2–8 °C) or frozen (-20°C) temperatures. | [2][4] |
| Solvent Exposure | Aggregation, Precipitation | Use of stabilizers such as sugars, polyols, amino acids, or surfactants to reduce solvent interaction and mobility. |[4][6] |
Experimental Protocols
3.1. Physicochemical Characterization The structural elucidation and characterization of this compound involve a multi-step analytical workflow.
-
Isolation and Purification : The initial step involves separating the individual components of the Parvodicin complex from the fermentation broth using multi-step chromatographic techniques.[3]
-
Structural Analysis :
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular weight and formula. Tandem MS (MS/MS) helps in sequencing the peptide core and identifying sugar moieties by analyzing fragmentation patterns.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed on 5-10 mg of the purified sample dissolved in a deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed three-dimensional structure.[3]
-
Chemical Degradation : Acid hydrolysis is employed to break down the peptide backbone into its constituent amino acids and to cleave the glycosidic bonds, releasing the sugar units. These components are then identified using standard analytical methods like amino acid analysis and chromatography.[3]
-
3.2. Stability Assessment Protocol A typical stability study for a glycopeptide like this compound follows established guidelines (e.g., ICH Q1) to evaluate its degradation profile under various stress conditions.
-
Sample Preparation : Prepare solutions of this compound in various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Stress Conditions : Subject the prepared solutions to forced degradation conditions, including:
-
Thermal Stress : Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability : Exposure to light according to ICH guidelines.
-
Oxidative Stress : Addition of an oxidizing agent (e.g., H₂O₂).
-
Hydrolytic Stress : Incubation at acidic, neutral, and basic pH at elevated temperatures.
-
-
Time-Point Analysis : At specified time intervals, withdraw aliquots from each condition.
-
Quantification : Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to separate the parent compound from its degradation products and quantify its remaining concentration.
-
Data Analysis : Determine the degradation kinetics and identify the primary degradation products.
Mechanism of Action
This compound shares its mechanism of action with other glycopeptide antibiotics, targeting bacterial cell wall synthesis in Gram-positive bacteria.[1][7]
-
Target Recognition : The molecule specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, particularly Lipid II.[7]
-
Inhibition of Cell Wall Synthesis : This binding physically obstructs the subsequent steps in cell wall construction:
-
Bacterial Cell Lysis : The disruption of cell wall synthesis weakens the cell wall, leading to a loss of structural integrity, increased osmotic fragility, and ultimately, cell lysis and bacterial death.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycopeptide antibiotic drug stability in aqueous solution [ouci.dntb.gov.ua]
- 7. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
Unveiling the Anti-MRSA Potential of the Parvodicin Complex: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery and development of novel antimicrobial agents. The Parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata, has emerged as a promising area of investigation. This technical guide delves into the available scientific literature to provide a comprehensive overview of the biological activity of the Parvodicin complex against MRSA, with a focus on quantitative data, experimental methodologies, and logical workflows.
Quantitative Assessment of Anti-MRSA Activity
The in vitro efficacy of Parvodicin C2 against various strains of methicillin-resistant staphylococci has been documented. The primary metric for this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strains | MIC Range (µg/mL) |
| Parvodicin C2 | Methicillin-resistant S. aureus | 0.2 - 50[1][2] |
| Methicillin-resistant S. hemolyticus | 0.2 - 50[1] |
This data is compiled from available scientific product descriptions and literature.
Experimental Protocols
The determination of the anti-MRSA activity of a compound like Parvodicin C2 involves standardized in vitro susceptibility testing. The following is a detailed methodology for a typical broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum:
- A pure culture of the MRSA strain is grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
- Several colonies are then used to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- The broth culture is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of Parvodicin C2 is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- A series of two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
3. Inoculation and Incubation:
- An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions.
- Positive control wells (containing the bacterial suspension without the antimicrobial agent) and negative control wells (containing only sterile broth) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in evaluating a novel antimicrobial agent, the following diagrams illustrate a general workflow for antimicrobial susceptibility testing and a conceptual representation of the mechanism of action for glycopeptide antibiotics.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against MRSA.
Caption: A conceptual diagram illustrating the generally accepted mechanism of action for glycopeptide antibiotics like Parvodicin C2.
Signaling Pathways and Mechanism of Action
Detailed studies elucidating the specific signaling pathways within MRSA that are affected by Parvodicin C1 or C2 were not identified in the surveyed scientific literature. However, as a member of the glycopeptide class of antibiotics, the mechanism of action of Parvodicin C2 is presumed to be similar to that of well-characterized glycopeptides like vancomycin.
The primary target of glycopeptide antibiotics is the bacterial cell wall synthesis pathway. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide chains of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan layers, thereby compromising the integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.
Conclusion
Parvodicin C2, a component of the Parvodicin complex, demonstrates notable in vitro biological activity against methicillin-resistant Staphylococcus aureus. The available data, primarily in the form of MIC values, suggests its potential as a scaffold for the development of new anti-MRSA therapies. Further research is warranted to fully characterize the activity of all components of the Parvodicin complex, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical settings. The experimental protocols and workflows outlined in this guide provide a foundational framework for such future investigations.
References
Parvodicin C1: A Technical Guide to its Mode of Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parvodicin (B1140423) C1 is a potent, naturally occurring lipoglycopeptide antibiotic belonging to the vancomycin-ristocetin class. Isolated from the fermentation broth of Actinomadura parvosata, it exhibits significant in vitro activity against a range of Gram-positive bacteria. Like other members of its class, Parvodicin C1's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis. This is achieved by targeting and sequestering Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. This guide provides a detailed overview of the molecular mechanism of this compound, quantitative data on its antibacterial activity, and relevant experimental methodologies.
Introduction to this compound
This compound is a complex glycopeptide distinguished by a lipophilic side chain, a feature that contributes to its potent antibacterial properties. It is part of the parvodicin complex, a group of related acidic, lipophilic glycopeptides. The core structure consists of a heptapeptide (B1575542) backbone, with variations in attached sugar moieties and the fatty acid side chain distinguishing the different components of the complex.
Key Structural Features:
-
Molecular Formula: C₈₃H₈₈Cl₂N₈O₂₉
-
Molecular Weight: 1732.5 Da
The lipophilic nature of this compound is believed to enhance its interaction with the bacterial cell membrane, thereby increasing its efficacy.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is primarily maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of peptidoglycan is a complex, multi-step process that is a prime target for many antibiotics. Glycopeptides, including this compound, exert their bactericidal effect by interrupting the late stages of this pathway.
The central mechanism involves the specific binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II. Lipid II is the fundamental building block of the peptidoglycan layer, consisting of a disaccharide-pentapeptide unit linked to a lipid carrier molecule, undecaprenyl pyrophosphate.
By forming a stable complex with the D-Ala-D-Ala motif of Lipid II, this compound sterically hinders the subsequent enzymatic reactions essential for cell wall construction:
-
Transglycosylation: The polymerization of Lipid II monomers into linear glycan chains.
-
Transpeptidation: The cross-linking of adjacent peptide side chains to form the rigid three-dimensional peptidoglycan matrix.
This sequestration of Lipid II effectively halts the extension and rigidification of the cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic stress, and ultimately, cell lysis.
Figure 1: Signaling pathway of this compound's inhibition of bacterial cell wall synthesis.
Quantitative Data: Antibacterial Activity
While specific high-throughput screening data for this compound is not widely published, data for the closely related isomer, Parvodicin C2, provides valuable insight into its antibacterial spectrum and potency. Parvodicin C2 is also a component of the A40926 antibiotic complex, which has served as a precursor for the development of the clinically used lipoglycopeptide, dalbavancin.
| Bacterial Species | Strain Type | MIC (µg/mL) Range |
| Staphylococcus aureus | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus epidermidis | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus saprophyticus | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus aureus | Methicillin-Resistant | 0.2 - 50 |
| Staphylococcus hemolyticus | Methicillin-Resistant | 0.2 - 50 |
| Enterococcus faecalis | Methicillin-Resistant | 0.2 - 50 |
Table 1: Minimum Inhibitory Concentration (MIC) values of Parvodicin C2 against various Gram-positive bacteria.
Experimental Protocols
The elucidation of the mode of action of glycopeptide antibiotics like this compound involves a series of well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Peptidoglycan Synthesis Assay
Objective: To directly measure the inhibitory effect of an antibiotic on the enzymatic steps of peptidoglycan synthesis.
Methodology:
-
Preparation of Bacterial Membrane Fraction: A crude membrane fraction containing the necessary enzymes for peptidoglycan synthesis is isolated from the test bacterium.
-
Radiolabeled Precursor: A radiolabeled precursor, such as UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide, is used to track the synthesis of peptidoglycan.
-
Reaction Mixture: The membrane fraction, radiolabeled precursor, and other necessary co-factors are combined in a reaction buffer.
-
Addition of Antibiotic: The antibiotic is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also performed.
-
Incubation: The reaction is incubated at a temperature optimal for enzymatic activity (e.g., 30°C).
-
Precipitation and Scintillation Counting: The newly synthesized, insoluble peptidoglycan is precipitated (e.g., with trichloroacetic acid), collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The amount of radioactivity incorporated in the presence of the antibiotic is compared to the control to determine the extent of inhibition.
Conclusion
This compound is a promising lipoglycopeptide antibiotic that targets a fundamental and highly conserved pathway in Gram-positive bacteria: cell wall biosynthesis. Its mode of action, centered on the sequestration of the essential precursor Lipid II, makes it an effective agent against a range of clinically relevant pathogens. The quantitative data for its isomer, Parvodicin C2, underscores its potential. Further research into the specific binding kinetics of this compound with Lipid II and its in vivo efficacy will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel glycopeptide antibiotics.
An In-Depth Technical Guide to the Parvodicin Complex: Structure, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Parvodicin complex, a family of potent glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata, represents a significant area of interest in the development of novel antimicrobial agents.[1] These complex molecules are active against a range of Gram-positive bacteria and function by inhibiting the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the Parvodicin complex, detailing the structure of its core components, its mechanism of action, quantitative activity data, and the experimental protocols required for its isolation, characterization, and evaluation.
Core Components of the Parvodicin Complex
The Parvodicin complex is comprised of several closely related lipophilic glycopeptides.[1] The primary components that have been characterized are Parvodicin A, Parvodicin C1, and Parvodicin C2. These molecules share a common heptapeptide (B1575542) aglycone core but differ in their fatty acid side chains or modifications to their sugar moieties.[1]
Data Presentation: Physicochemical Properties of Parvodicin Components
The following table summarizes the key quantitative data for the major components of the Parvodicin complex. Variations in molecular weight are primarily due to differences in the lipophilic side chains attached to the glycopeptide scaffold.
| Component | Molecular Formula | Molecular Weight (Da) | Key Structural Features |
| Parvodicin A | C81H84Cl2N8O29 | 1704.48 | Core glycopeptide with specific sugar and fatty acid moieties. |
| This compound | C83H88Cl2N8O29 | 1732.5 | Differs from other components in its lipophilic side chain; reported as the most active component.[2] |
| Parvodicin C2 | C83H88Cl2N8O29 | 1732.54 | Isomeric with this compound; also a component of the A40926 antibiotic complex.[3] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the glycopeptide class of antibiotics, the Parvodicin complex targets and inhibits the biosynthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria. The primary mechanism involves the binding of the Parvodicin molecule to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II.[2] This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the incorporation of new peptidoglycan units into the growing cell wall and inhibiting the cross-linking that provides structural integrity. This ultimately leads to a weakened cell wall and subsequent cell lysis.
Antibacterial Activity
The Parvodicin complex exhibits potent activity against a variety of Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecalis.
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Parvodicin C2
The following table summarizes the reported MIC values for Parvodicin C2 against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Strain | Methicillin Susceptibility | MIC Range (µg/mL) |
| Staphylococcus aureus | Sensitive | 0.4 - 12.5 |
| Staphylococcus epidermidis | Sensitive | 0.4 - 12.5 |
| Staphylococcus saprophyticus | Sensitive | 0.4 - 12.5 |
| Staphylococcus aureus | Resistant | 0.2 - 50 |
| Staphylococcus hemolyticus | Resistant | 0.2 - 50 |
| Enterococcus faecalis | Resistant | 0.2 - 50 |
Experimental Protocols
The study of the Parvodicin complex involves a multi-step process from production and isolation to structural elucidation and activity testing.
Isolation and Purification of Parvodicin Components
The initial step involves the fermentation of Actinomadura parvosata followed by a systematic purification process to separate the individual glycopeptide components.
References
Parvodicin C1 as a novel glycopeptide antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin (B1140423) C1 is a glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata. As a member of the glycopeptide class, it is characterized by a complex glycosylated peptide core. Parvodicin C1 is the most active component of the parvodicin complex and is noted for its lipophilic nature. This document provides a comprehensive overview of this compound, including its structure, mechanism of action, and relevant (though limited) data on its biological activity. Due to the scarcity of publicly available, specific quantitative data and detailed experimental protocols for this compound, this guide incorporates generalized methodologies and illustrative data from closely related glycopeptide antibiotics to provide a functional framework for researchers.
Chemical Structure and Properties
This compound is a complex lipoglycopeptide. While detailed structural elucidation data is not widely published, it is known to be a component of the A40926 antibiotic complex. The general structure of glycopeptides consists of a heptapeptide (B1575542) backbone, which is cross-linked to create a rigid, cup-shaped molecule. This structure is crucial for its mechanism of action.
Mechanism of Action
Like other glycopeptide antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II. This binding sequesters the substrate from the active sites of transglycosylases and transpeptidases, thereby preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to bacterial cell death.
As a lipoglycopeptide, this compound may also possess secondary mechanisms of action that contribute to its antibacterial activity. These can include disruption of the bacterial cell membrane, leading to depolarization and increased permeability.
Mechanism of Action of this compound.
In Vitro and In Vivo Activity
Publicly available, specific quantitative data for the in vitro and in vivo activity of this compound is limited. It has been reported to be active against a range of Gram-positive bacteria and to produce high serum levels in vivo, suggesting the potential for a long duration of action. For illustrative purposes, the following tables present hypothetical data based on the expected activity of a potent lipoglycopeptide antibiotic against key Gram-positive pathogens.
Table 1: Illustrative In Vitro Activity of a Lipoglycopeptide Antibiotic (MIC, µg/mL)
| Bacterial Species | Strain | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 0.5 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | >64 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 |
| Streptococcus pyogenes | - | ≤0.06 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in a Rodent Model
| Parameter | Unit | Illustrative Value |
| Cmax (Maximum Concentration) | µg/mL | 50 |
| Tmax (Time to Maximum Concentration) | hours | 1 |
| Half-life (t½) | hours | 12 |
| AUC (Area Under the Curve) | µg*h/mL | 300 |
| Clearance | mL/h/kg | 10 |
| Volume of Distribution | L/kg | 0.5 |
Experimental Protocols
Fermentation of Actinomadura parvosata and Purification of this compound (Generalized Protocol)
Fermentation and Purification Workflow.
-
Fermentation: Actinomadura parvosata is cultured in a suitable fermentation medium under optimal conditions of temperature, pH, and aeration to promote the production of the parvodicin complex.
-
Extraction: The mycelial mass is harvested and extracted with an organic solvent (e.g., acetone (B3395972) or methanol) to obtain a crude extract containing the parvodicins.
-
Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Adsorption chromatography on a resin such as Diaion HP-20.
-
Gel filtration chromatography using a resin like Sephadex LH-20.
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve final purification of this compound.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Generalized Protocol)
MIC Determination Workflow.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Sepsis Model (Generalized Protocol)
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus).
-
Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with various doses of this compound (e.g., administered intravenously or subcutaneously). A vehicle control group and a positive control group (treated with a standard-of-care antibiotic like vancomycin) are included.
-
Monitoring: The survival of the mice in each group is monitored over a period of several days (e.g., 7 days).
-
Endpoint Analysis: The efficacy of this compound is determined by comparing the survival rates of the treated groups to the control groups. In some studies, bacterial burden in blood or organs may also be assessed at specific time points.
Conclusion
This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. Its lipophilic nature may confer advantageous pharmacokinetic properties. However, a comprehensive understanding of its full potential is hampered by the limited availability of specific quantitative data and detailed experimental protocols in the public domain. Further research is warranted to fully characterize the in vitro and in vivo activity, as well as the safety profile of this compound, to determine its potential clinical utility in an era of increasing antimicrobial resistance. The generalized protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers initiating studies on this and other novel glycopeptide antibiotics.
Preliminary Toxicity Studies of Parvodicin C1: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Preliminary Toxicity of Parvodicin (B1140423) C1
Disclaimer: Direct toxicological data for Parvodicin C1 is not publicly available. This document provides a comprehensive overview of the expected toxicological profile of this compound based on data from closely related glycopeptide antibiotics, including vancomycin, teicoplanin, and dalbavancin. The methodologies and findings presented herein are extrapolated from studies on these surrogate compounds to provide a robust framework for future preclinical evaluations of this compound.
Introduction
This compound is a member of the parvodicin complex, a group of glycopeptide antibiotics produced by Actinomadura parvosata. Glycopeptide antibiotics are critical in treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Given the absence of specific toxicity data for this compound, this guide synthesizes the known toxicological profiles of related and well-studied glycopeptide antibiotics to anticipate its potential adverse effects and to provide a roadmap for its preclinical safety assessment. The primary toxicities associated with this class of antibiotics are nephrotoxicity and, to a lesser extent, ototoxicity.
Core Concepts in Glycopeptide Toxicity
The principal safety concern for glycopeptide antibiotics is nephrotoxicity, primarily manifesting as acute tubular necrosis (ATN) and acute interstitial nephritis (AIN). The accumulation of the drug in the proximal renal tubular cells is a key initiating event. Ototoxicity, though less common with newer formulations, remains a potential risk.
Quantitative Toxicity Data for Related Glycopeptide Antibiotics
The following tables summarize key quantitative toxicity data from studies on vancomycin, teicoplanin, and dalbavancin. These values provide an expected range for the toxicological endpoints of this compound.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value |
| Vancomycin | LLC-PK1 (porcine kidney proximal tubule) | MTT | IC50 | Concentration-dependent |
| Teicoplanin | CHO (Chinese hamster ovary) | MTT | Proliferation/Toxicity | Proliferation up to 2000 µg/ml, toxicity at higher concentrations[1] |
| Teicoplanin | MCF-7 (human breast cancer) | MTT | Proliferation/Toxicity | Proliferation up to 6000 µg/ml, toxicity at higher concentrations[1] |
| Teicoplanin | Jurkat (human T-lymphocyte) | MTT | Proliferation/Toxicity | Proliferation up to 400 µg/ml, toxicity at higher concentrations[1] |
Table 2: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Vancomycin | Rat | Intravenous | 319 mg/kg | [2] |
| Dalbavancin | Mouse/Rat | Not Specified | >200 mg/kg | [2] |
| Oritavancin | Mouse/Rat | Not Specified | 63-98 mg/kg | [2] |
Table 3: Clinical Nephrotoxicity Data
| Compound | Study Population | Incidence of Nephrotoxicity | Notes | Reference |
| Vancomycin | Patients on IV therapy for at least 10 days | 9.3% | Nephrotoxicity defined as a 50% increase from baseline serum creatinine (B1669602) (SCr) or an absolute increase in SCr of 0.5 mg/dL.[3][4] | [3][4] |
| Dalbavancin | Patients on any regimen | 3.7% | Lower rate of nephrotoxicity compared to vancomycin.[3][4] | [3][4] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below. These protocols are standard in the preclinical evaluation of novel antibiotics.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.
Cell Lines:
-
Renal: LLC-PK1 (porcine kidney proximal tubule), HK-2 (human kidney proximal tubule)
-
Intestinal: Caco-2 (human colorectal adenocarcinoma)
-
Other: CHO (Chinese hamster ovary), Jurkat (human T-lymphocyte), MCF-7 (human breast cancer)[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.
In Vivo Acute Systemic Toxicity (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a compound following a single administration.
Animal Model:
-
Wistar rats or BALB/c mice (both sexes).
Protocol:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.
-
Dosing: Administer the test compound via the intended clinical route (e.g., intravenous or intraperitoneal injection) in a single dose. Use at least five dose groups with a sufficient number of animals per group (e.g., n=10).
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Animal Model of Nephrotoxicity
Objective: To evaluate the potential of a compound to induce kidney damage.
Animal Model:
-
Sprague-Dawley or Wistar rats.
Protocol:
-
Dosing Regimen: Administer the test compound daily for a specified period (e.g., 7 or 14 days) at multiple dose levels. Include a vehicle control group.
-
Monitoring: Monitor body weight, food and water consumption, and clinical signs of toxicity daily.
-
Sample Collection: Collect blood samples at baseline and at the end of the study for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN). Collect urine for urinalysis.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological examination (H&E and PAS staining). Homogenize the other kidney for biomarker analysis (e.g., KIM-1, NGAL).
-
Data Analysis: Compare the treated groups to the control group for significant changes in renal function parameters and histopathological findings.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Preclinical toxicity assessment workflow for a novel antibiotic.
Signaling Pathway of Glycopeptide-Induced Nephrotoxicity
Caption: Vancomycin-induced apoptosis pathway in renal tubular cells.
Conclusion
While direct toxicological data on this compound is currently unavailable, the information gathered from related glycopeptide antibiotics provides a strong foundation for predicting its safety profile. The primary concern is likely to be dose-dependent nephrotoxicity, mediated by oxidative stress and mitochondrial dysfunction in renal proximal tubule cells. The experimental protocols and workflows outlined in this guide offer a comprehensive approach to the preclinical safety evaluation of this compound. Future studies should focus on conducting the described in vitro and in vivo assessments to establish a definitive toxicological profile for this novel antibiotic.
References
- 1. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation membrane-active glycopeptide antibiotics that also inhibit bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Renal Disease - Creative Bioarray [dda.creative-bioarray.com]
- 4. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Significance of O-Acetyl Functionality in Parvodicin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parvodicin C1, a potent glycopeptide antibiotic produced by Actinomadura parvosata, stands out within its class due to a unique structural modification: an O-acetyl group. This technical guide delves into the exploration of this distinct O-acetyl functionality, consolidating available structural data, outlining experimental methodologies for its characterization, and discussing its potential implications for the antibiotic's activity. While direct comparative studies on the functional role of this acetylation are not extensively available in the public domain, this paper synthesizes existing knowledge to provide a comprehensive resource for researchers in antibiotic development and molecular biology.
Introduction
Glycopeptide antibiotics are a critical class of therapeutic agents, particularly for treating infections caused by Gram-positive bacteria. Their mechanism of action typically involves inhibiting cell wall biosynthesis. The Parvodicin complex, isolated from Actinomadura parvosata, comprises several related lipophilic glycopeptides. Among these, this compound has been identified as the most active component and possesses an O-acetyl functional group, a feature that is unique among the known members of this antibiotic class.[1] This distinction suggests that the O-acetyl moiety may play a crucial role in its enhanced biological activity. Understanding the structural and functional implications of this O-acetylation is paramount for the rational design of novel, more potent glycopeptide antibiotics.
Structural and Physicochemical Data
The structural elucidation of this compound has been achieved through a combination of high-field NMR and mass spectrometry techniques.[1] While detailed quantitative data on the physicochemical properties imparted by the O-acetyl group are scarce, the fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | [2] |
| Molecular Weight | 1732.5 Da | [2] |
| Antibiotic Class | Glycopeptide (Ristocetin type) | [1] |
| Producing Organism | Actinomadura parvosata | [1] |
| Key Structural Feature | Presence of a unique O-acetyl group | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound, with a focus on the identification of its O-acetyl functionality. These protocols are synthesized from established methods for the analysis of glycopeptide antibiotics.
Isolation and Purification of this compound
-
Fermentation: Actinomadura parvosata is cultured in a suitable fermentation medium to produce the Parvodicin complex.[1]
-
Extraction: The fermentation broth is harvested, and the antibiotic complex is extracted using a suitable organic solvent.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, such as silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to separate the individual Parvodicin components.
-
Identification: Fractions are monitored by analytical HPLC and mass spectrometry to identify and isolate this compound.
Structural Elucidation and Identification of the O-Acetyl Group
-
Objective: To determine the molecular weight and fragmentation pattern of this compound, providing evidence for the presence of the acetyl group.
-
Protocol:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is used.
-
MS1 Analysis: A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion. The observed mass should correspond to the molecular formula including the acetyl group (C₂H₂O).
-
MS/MS Analysis: The molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID). The fragmentation spectrum is analyzed for a characteristic neutral loss of 42 Da, corresponding to the loss of a ketene (B1206846) (CH₂=C=O) from the acetyl group, or a loss of 60 Da for acetic acid.
-
-
Objective: To unambiguously identify the O-acetyl group and determine its specific location on the this compound molecule.
-
Protocol:
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired. A sharp singlet peak in the region of δ 2.0-2.2 ppm is indicative of the methyl protons of an acetyl group.
-
¹³C NMR: A one-dimensional carbon NMR spectrum will show a signal for the methyl carbon of the acetyl group at approximately δ 20-25 ppm and a signal for the carbonyl carbon at approximately δ 170 ppm.
-
2D NMR (HSQC/HMBC):
-
A Heteronuclear Single Quantum Coherence (HSQC) experiment is performed to correlate the acetyl protons with their directly attached carbon.
-
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying the location of the O-acetyl group. This experiment will show a correlation between the acetyl protons (or the acetyl carbonyl carbon) and the proton or carbon of the sugar moiety to which it is attached, thus confirming the "O-acetyl" linkage and its precise position.
-
-
Visualizing Workflows and Potential Mechanisms
Logical Workflow for Characterization
The following diagram illustrates the logical workflow from the discovery of the producing organism to the characterization of the unique O-acetyl functionality of this compound.
Caption: A logical workflow for the characterization of this compound's O-acetyl group.
Proposed Influence on Mechanism of Action
While the precise role of the O-acetyl group in this compound's activity is yet to be fully elucidated through direct comparative studies, a hypothetical model can be proposed based on the known mechanism of glycopeptide antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The O-acetyl group may enhance this activity through several potential mechanisms.
Caption: A proposed model for the O-acetyl group's influence on this compound's activity.
Conclusion and Future Directions
The presence of a unique O-acetyl functionality on this compound, the most potent member of the Parvodicin complex, strongly suggests its importance in the antibiotic's biological activity. This guide has outlined the key structural information and the experimental methodologies required to identify and characterize this functional group. While the precise mechanistic advantages conferred by this O-acetylation are not yet fully understood, the proposed influences—such as enhanced target binding, improved pharmacokinetics, or resistance to inactivating enzymes—provide a strong rationale for further investigation.
Future research should focus on the synthesis of a deacetylated this compound analogue to enable direct comparative studies of its antibacterial activity. Such studies would provide definitive evidence of the O-acetyl group's contribution and could pave the way for the development of new, highly effective glycopeptide antibiotics with tailored functionalities.
References
Initial Pharmacokinetic Profile of a Novel 5-Aminosalicylic Acid Derivative (C1) in Rat Models
This technical guide provides a comprehensive overview of the initial preclinical pharmacokinetic profile of the compound 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, referred to herein as C1. The data presented is derived from a study investigating the compound's behavior in Wistar rats, offering valuable insights for researchers, scientists, and drug development professionals in the field of anti-inflammatory therapeutics.
Overview of the Compound
C1 is a novel derivative of 5-aminosalicylic acid (5-ASA) that has demonstrated antioxidant properties in vitro and anti-inflammatory activity in murine models.[1] Understanding its pharmacokinetic profile is a critical step in evaluating its potential as a therapeutic agent, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease.[1]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of C1 were determined in rats following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration. A non-compartmental model analysis was used to calculate the parameters, which are summarized in the table below.
Table 1: Plasma Pharmacokinetic Parameters of C1 in Rats [1]
| Parameter | Intravenous (50 mg/kg) | Intraperitoneal (75 mg/kg) | Oral (50 mg/kg) |
| Cmax (µg/mL) | - | 15.0 ± 2.0 | 10.0 ± 1.5 |
| Tmax (min) | - | 33 ± 5 | 33 ± 4 |
| t1/2e (h) | 0.9 ± 0.1 | 1.4 ± 0.2 | 1.5 ± 0.2 |
| AUC0–t (µg·h/mL) | 32.5 ± 4.0 | 38.0 ± 4.5 | 25.0 ± 3.0 |
| AUC0–inf (µg·h/mL) | 34.0 ± 4.2 | 40.0 ± 4.8 | 26.0 ± 3.2 |
| CL (mL/min) | 24.0 ± 3.0 | - | - |
| Vd (L/kg) | 1.9 ± 0.2 | - | - |
| F (%) | - | - | 77 ± 9 |
Data are expressed as the mean ± SD (n = 6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2e: Elimination half-life; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of C1 in Wistar rats.
Animal Models and Dosing
-
Species: Male Wistar rats (200-250 g) were used for the study.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Dosing:
-
Intravenous (i.v.): A single dose of 50 mg/kg was administered.
-
Intraperitoneal (i.p.): A single dose of 75 mg/kg was administered.
-
Oral (p.o.): A single dose of 50 mg/kg was administered.
-
Sample Collection and Preparation
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Tissue Homogenization: For tissue distribution studies, organs and tissues were collected, weighed, and homogenized to prepare them for analysis.[1]
Bioanalytical Method
-
Method Validation: A validated analytical method was used for the determination of C1 in plasma and homogenized tissues.[1]
-
Extraction: An optimized extraction procedure was employed to ensure reliable and consistent recovery of C1 from biological matrices.[1]
Key Findings and Interpretation
Following intravenous administration, C1 exhibited an elimination half-life of approximately 0.9 hours and a clearance of 24 mL/min.[1] After oral administration, the maximum plasma concentration was achieved at 33 minutes, and the oral bioavailability was approximately 77%.[1] This suggests that C1 is well-absorbed after oral administration in rats.
The compound was also found to be amply distributed to all evaluated tissues.[1] The pharmacokinetic profile suggests that orally administered C1 can effectively reach the colon, which is a significant advantage for the potential treatment of inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1]
A bi-exponential decline in plasma concentration was observed after intraperitoneal administration, with calculated parameters including α = 0.042 min⁻¹, β = 0.040 min⁻¹, K₁₂ = 0.018 min⁻¹, and K₂₁ = 0.019 min⁻¹.[1] The elimination half-lives for the alpha and beta phases were 16 minutes and 3 hours, respectively.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic study of C1 in rats.
Caption: Workflow of the pharmacokinetic study of C1 in rats.
Acute Toxicity
Preliminary acute toxicity studies in Wistar rats indicated a median lethal dose (LD₅₀) of >2000 mg/kg for the oral route and >1098 mg/kg for the intraperitoneal route.[1] No signs of toxicity were observed in animals that received C1 orally.[1]
Conclusion
The initial pharmacokinetic profiling of C1 in rats reveals favorable characteristics for an orally administered drug, including good bioavailability and tissue distribution. These findings support further investigation into the efficacy and safety of C1 as a potential treatment for inflammatory diseases. The data presented in this guide provides a solid foundation for subsequent preclinical and clinical development efforts.
References
Methodological & Application
Application Notes and Protocols for the Fermentation and Production of Parvodicin C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation, production, isolation, and purification of Parvodicin C1, a potent glycopeptide antibiotic. This compound is a component of the A40926 antibiotic complex produced by the actinomycete Nonomuraea sp. ATCC 39727 (also known as Nonomuraea gerenzanensis). The following protocols are compiled from established methods for the production of the A40926 complex.
I. Fermentation Protocols
Successful production of this compound hinges on the careful control of fermentation conditions to optimize the growth of Nonomuraea sp. and the biosynthesis of the A40926 complex.
Culture Media
Various media compositions have been successfully employed for the seed and production cultures of Nonomuraea sp. ATCC 39727. Low initial concentrations of phosphate (B84403) and ammonium (B1175870) have been shown to be beneficial for A40926 production.[1][2][3]
Table 1: Seed Culture Media Compositions
| Component | Concentration (g/L) | Reference |
| YEME Medium | [4] | |
| Yeast Extract | 3 | |
| Peptone | 5 | |
| Malt Extract | 3 | |
| Dextrose | 40 | |
| SM Medium | [5] | |
| Glucose | 4 | |
| Yeast Extract | 4 | |
| Malt Extract | 10 | |
| Calcium Carbonate | 2 | |
| Seed Culture Medium A | [6] | |
| Glucose | 20 | |
| Oat Flour | 20 | |
| Tryptone | 3 | |
| FeSO₄·7H₂O | 0.01 | |
| MnCl₂·4H₂O | 0.01 | |
| ZnSO₄·7H₂O | 0.01 |
Table 2: Production (Fermentation) Media Compositions
| Component | Concentration (g/L) | Reference |
| YS Medium | [4] | |
| Soluble Starch | 8 | |
| Malt Extract | 3 | |
| Yeast Extract | 2 | |
| FM2 Production Medium | [7] | |
| Corn Starch | 40 | [6] |
| Dextrin | 15 | [6] |
| Glucose | 20 | [6] |
| Soybean Oil | 10 | [6] |
| Soybean Cake Powder | 40 | [6] |
| Tryptone | 15 | [6] |
| L-Valine | 2 | [6] |
| Calcium Carbonate | 5 | [6] |
| Defined Minimal Medium | [1][2] | |
| Glucose | Varies | |
| Ammonium | Varies | |
| Phosphate | Varies (Low initial conc. beneficial) |
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing the yield of the A40926 complex.
Table 3: Fermentation Parameters for Nonomuraea sp. ATCC 39727
| Parameter | Optimal Range | Reference |
| Temperature | 28-30 °C | [4][6] |
| pH | 6.5 - 9.5 (Initial) | [4][6] |
| Aeration | 1:1 V/V/min | [6] |
| Agitation | 180-480 rpm | [6] |
| Inoculum Size | 8-12% (v/v) | [6] |
| Dissolved Oxygen (DO) | 30-100% | [6] |
| Tank Pressure | 0.05 MPa | [6] |
Experimental Protocol: Shake Flask Fermentation
-
Seed Culture Preparation:
-
Inoculate a loopful of a well-sporulated culture of Nonomuraea sp. ATCC 39727 from a YMG agar (B569324) slant into a 100 mL flask containing 20 mL of a suitable seed medium (e.g., YEME).
-
Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 3 days.[4]
-
-
Production Culture:
Experimental Protocol: Bioreactor Fermentation
-
Seed Culture Preparation:
-
Prepare a seed culture in shake flasks as described above.
-
-
Bioreactor Inoculation and Fermentation:
-
Inoculate a 50L fermentor with a 10% (v/v) inoculum from the seed culture.
-
Maintain the fermentation parameters as outlined in Table 3.
-
Monitor and control parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation.
-
Fermentation is typically carried out for 96 to 168 hours, with maximum production of A40926 often reached around 168 hours.[8] A yield of up to 1002 mg/L of A40926 has been reported under optimized conditions.[6]
-
II. Isolation and Purification Protocols
The A40926 complex, containing this compound, is isolated from the fermentation broth and mycelium. The following is a general workflow for purification.
Experimental Workflow: Isolation and Purification
Caption: Generalized workflow for the isolation and purification of the A40926 complex.
Detailed Protocol: Isolation and Purification
-
Alkaline Extraction:
-
Adjust the pH of the whole fermentation broth to 11.4 with 20% sodium hydroxide (B78521) and maintain at 23°C for 6 hours to solubilize the A40926 complex from the mycelium.[8]
-
-
Filtration and Concentration:
-
Cool the treated broth to 15°C and perform microfiltration using 0.1-micron ceramic membranes.[8]
-
Adjust the pH of the permeate to 8.5 with hydrochloric acid.[8]
-
Concentrate the permeate using nanofiltration (250 Da molecular weight cut-off) to achieve a concentration of approximately 40 g/L of A40926.[8]
-
-
Precipitation:
-
Chromatographic Purification:
-
The crude A40926 complex can be further purified by a series of chromatographic steps.
-
Gel Chromatography: Use polydextran gel (e.g., Sephadex) or agarose (B213101) gel to obtain a semi-pure product.[9]
-
Affinity Chromatography: Utilize a stationary phase with immobilized D-Alanyl-D-Alanine for specific binding of the glycopeptide antibiotics.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employ a C18 or similar column to separate the individual components of the A40926 complex, including this compound. This can achieve a chromatographic purity of over 97%.[9]
-
III. Biosynthetic Pathway of A40926 (this compound)
The biosynthesis of the A40926 complex is governed by the dbv gene cluster, which spans approximately 71 kb and contains 37 open reading frames.[11] The pathway involves the synthesis of non-proteinogenic amino acids, assembly of a heptapeptide (B1575542) backbone by a non-ribosomal peptide synthetase (NRPS), and subsequent modifications.
Caption: Simplified biosynthetic pathway of the A40926 antibiotic complex.
The core structure of A40926 is a heptapeptide composed of both proteinogenic (tyrosine) and non-proteinogenic amino acids (3,5-dihydroxyphenylglycine - DPG, and 4-hydroxyphenylglycine - HPG).[11] This heptapeptide is assembled by a non-ribosomal peptide synthetase (NRPS). Following assembly, the core undergoes a series of modifications including the action of oxygenases, a halogenase, a hydroxylase, two glycosyltransferases, a hexose (B10828440) oxidase, a methyltransferase, an N-deacetylase, an N-acyltransferase, and an O-acetyltransferase to yield the final A40926 complex.[11] The production of different components of the complex, including this compound, is influenced by the availability of precursors for the acyl side chains, such as branched-chain amino acids like L-valine.[12] The regulation of the dbv gene cluster is complex, involving multiple regulatory proteins such as Dbv3 and Dbv4.[12][13]
References
- 1. Production of the glycopeptide antibiotic A40926 by Nonomuraea sp. ATCC 39727: influence of medium composition in batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A new paradigm for the regulation of A40926B0 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN106520871B - Method for producing A40926 by fermentation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. METHOD FOR THE PURIFICATION OF LIPOGLYCOPEPTIDE ANTIBIOTICS - Patent 3962929 [data.epo.org]
- 9. CN101851277B - Preparation method of Dalbavancin key intermediate A40926 BO component by purification - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phosphate-Controlled Regulator for the Biosynthesis of the Dalbavancin Precursor A40926 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Parvodicin C1 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C1 is a member of the glycopeptide antibiotic family, a class of compounds renowned for their efficacy against multidrug-resistant Gram-positive bacteria. Produced by the actinomycete Nocardia sp., Parvodicins are a complex of closely related molecules, with this compound being a significant component of interest for therapeutic development. The effective purification of this compound from the fermentation broth is a critical step in its journey from discovery to clinical application. This document provides a detailed overview of the methods and protocols for the isolation and purification of this compound, compiled from established methodologies.
The purification strategy for this compound, like other glycopeptide antibiotics, involves a multi-step process designed to separate the target molecule from a complex mixture of cellular biomass, media components, and other secondary metabolites. A general workflow includes initial clarification of the fermentation broth, a capture step to isolate the glycopeptide complex, and subsequent chromatographic polishing steps to resolve the individual Parvodicin components and achieve high purity of this compound.
Overall Purification Workflow
The purification of this compound from the fermentation broth can be visualized as a three-stage process:
-
Broth Clarification: Removal of microbial cells and other insoluble materials.
-
Initial Capture & Concentration: Isolation of the Parvodicin complex from the clarified broth.
-
Chromatographic Purification: Separation of this compound from other Parvodicin components and impurities.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fermentation Broth Clarification
This initial step aims to remove the Nocardia sp. biomass and other insoluble components from the fermentation broth.
1.1. Materials:
-
Fermentation broth containing this compound
-
High-speed centrifuge
-
Centrifuge bottles
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or a membrane filtration system)
-
Diatomaceous earth (optional, as a filter aid)
1.2. Procedure:
-
Harvest the fermentation broth from the fermenter.
-
Transfer the broth to centrifuge bottles.
-
Centrifuge the broth at 5,000 - 10,000 x g for 20-30 minutes at 4°C.
-
Carefully decant the supernatant (clarified broth) and collect it. The pellet contains the mycelial mass.
-
Alternative to Centrifugation: For larger volumes, filtration can be employed. Pre-coat the filter with a layer of diatomaceous earth.
-
Filter the fermentation broth through the prepared filter under vacuum.
-
Collect the filtrate (clarified broth).
-
The clarified broth is now ready for the initial capture step.
Protocol 2: Initial Capture of Parvodicin Complex using Adsorption Chromatography
This step utilizes a hydrophobic adsorbent resin to capture the Parvodicin complex from the clarified broth and concentrate it.
2.1. Materials:
-
Clarified fermentation broth
-
Adsorption resin (e.g., Amberlite XAD-2 or Diaion HP-20)
-
Chromatography column
-
Methanol (B129727) or Acetone (B3395972) (for elution)
-
Water (for washing)
-
Rotary evaporator
2.2. Procedure:
-
Pack a chromatography column with the chosen adsorption resin and equilibrate it with deionized water.
-
Load the clarified fermentation broth onto the column at a controlled flow rate (e.g., 1-2 column volumes per hour).
-
After loading, wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elute the bound Parvodicin complex from the resin using a step gradient of increasing organic solvent concentration (e.g., 50-80% methanol or acetone in water).
-
Collect the fractions containing the Parvodicin complex. The presence of the antibiotic can be monitored by bioassay or HPLC.
-
Pool the active fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude Parvodicin complex.
Protocol 3: Purification of this compound by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final polishing step separates this compound from the other components of the complex to yield a highly purified product.
3.1. Materials:
-
Crude Parvodicin complex
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
-
Lyophilizer
3.2. Procedure:
-
Dissolve the crude Parvodicin complex in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude Parvodicin complex onto the column.
-
Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions of this compound.
-
Remove the organic solvent by rotary evaporation and lyophilize the aqueous solution to obtain purified this compound as a solid powder.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical this compound purification process. Actual values will vary depending on the fermentation yield and the specific conditions used.
Table 1: Summary of this compound Purification Steps and Yields
| Purification Step | Total Volume (L) | Total Parvodicin Complex (g) | This compound Purity (%) | Step Recovery (%) | Overall Yield (%) |
| Clarified Broth | 100 | 15.0 | ~15 | - | 100 |
| Adsorption Eluate | 5 | 12.0 | ~20 | 80 | 80 |
| Preparative HPLC Pool | 0.5 | 1.8 | >95 | 75 | 60 |
Table 2: Comparison of Chromatographic Conditions for this compound Purification
| Parameter | Adsorption Chromatography | Preparative RP-HPLC |
| Stationary Phase | Amberlite XAD-2 | C18 silica (B1680970) gel |
| Mobile Phase A | Deionized Water | Water + 0.1% TFA |
| Mobile Phase B | 80% Methanol in Water | Acetonitrile + 0.1% TFA |
| Elution Mode | Step Gradient | Linear Gradient |
| Flow Rate | 1-2 CV/hour | 10-20 mL/min |
| Detection | Bioassay / Offline HPLC | UV at 280 nm |
Logical Relationship Diagram for Method Selection
The choice of purification methods is guided by the physicochemical properties of this compound and the nature of the impurities present in the fermentation broth.
Caption: Rationale for the selection of purification methods.
Conclusion
The successful purification of this compound from fermentation broth is achievable through a systematic, multi-step approach. The protocols outlined in this document provide a robust framework for researchers and drug development professionals. Optimization of each step, particularly the chromatographic separations, will be crucial for achieving high purity and yield, which are essential for subsequent preclinical and clinical development of this promising antibiotic candidate. Careful monitoring of purity and recovery at each stage is recommended to ensure the efficiency and reproducibility of the process.
Characterization of Parvodicin C1 by Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization of Parvodicin C1, a potent glycopeptide antibiotic, using advanced mass spectrometry (MS) techniques. This compound, a component of the A40926 antibiotic complex, presents a complex structure comprising a heptapeptide (B1575542) core, sugar moieties, and a lipophilic side chain.[1] Its comprehensive structural elucidation is critical for drug development, quality control, and understanding its mechanism of action. This guide outlines the methodologies for high-resolution mass spectrometry analysis, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data interpretation, to facilitate accurate characterization of this important antibiotic.
Introduction
This compound is a member of the glycopeptide class of antibiotics, which are crucial in combating infections caused by Gram-positive bacteria. The intricate structure of these molecules necessitates sophisticated analytical techniques for their characterization. Mass spectrometry has emerged as a powerful tool for the structural elucidation of complex natural products like this compound due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[2][3]
This application note details the use of electrospray ionization (ESI) coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems for the analysis of this compound. The protocol covers the essential steps from sample preparation to data acquisition and analysis, enabling researchers to obtain reliable and comprehensive data for the characterization of this antibiotic.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. The following protocol is recommended for preparing this compound for LC-MS/MS analysis:
-
Dissolution: Accurately weigh 1-5 mg of purified this compound and dissolve it in a suitable solvent. A common solvent system is a mixture of methanol (B129727) and water (e.g., 50:50 v/v) with the addition of 0.1% formic acid to promote protonation and improve ionization efficiency.[1]
-
Concentration: The final concentration of the sample should be in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration: To remove any particulate matter that could interfere with the analysis or damage the LC system, filter the sample solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography
Liquid chromatography is employed to separate this compound from other components in a mixture and to introduce it into the mass spectrometer.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of glycopeptides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes) is recommended to ensure good separation.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min for HPLC or 0.4-0.6 mL/min for UHPLC.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
High-resolution mass spectrometry is essential for the accurate mass determination of the parent ion and its fragments.
-
Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for glycopeptides.[1]
-
MS1 Full Scan: Acquire full scan mass spectra to determine the accurate mass and isotopic pattern of the molecular ion of this compound. The expected protonated molecule [M+H]⁺ will have a specific mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of interest (the [M+H]⁺ of this compound) and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1]
-
Collision Energy: The collision energy should be optimized to generate a rich fragmentation spectrum. A stepped or ramped collision energy can be used to obtain a wide range of fragment ions.
Data Presentation
The accurate mass measurement of this compound and its fragments is critical for its characterization.
| Parameter | Value |
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ |
| Molecular Weight | 1732.5 Da |
| Monoisotopic Mass | 1730.5034 Da |
| Observed [M+H]⁺ (m/z) | To be determined experimentally |
Note: The observed m/z value should be determined with high mass accuracy.
Table of Expected Fragment Ions (Hypothetical)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| e.g., 1570.4 | [M+H - Sugar Moiety]⁺ |
| e.g., 1408.3 | [M+H - 2x Sugar Moiety]⁺ |
| e.g., 1234.2 | Cleavage of the peptide backbone |
| e.g., 300.1 | Lipophilic side chain fragment |
Note: This table should be populated with experimentally observed m/z values and their proposed structures based on fragmentation analysis.
Visualizations
Experimental Workflow
The overall workflow for the characterization of this compound using LC-MS/MS is depicted in the following diagram.
Caption: Experimental workflow for this compound characterization.
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer provides valuable structural information. The following diagram illustrates a generalized fragmentation pathway for a glycopeptide antibiotic.
Caption: Generalized fragmentation of a glycopeptide antibiotic.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound using high-resolution mass spectrometry. By following the detailed experimental procedures, researchers can obtain accurate and reliable data on the molecular weight and structure of this important antibiotic. The presented workflow and data analysis strategies will aid in the structural elucidation and quality control of this compound, supporting its development as a potential therapeutic agent. The use of advanced MS techniques is indispensable for the in-depth analysis of complex natural products and plays a pivotal role in modern drug discovery and development.
References
Elucidation of Parvodicin C1 Structure: A Deep Dive into NMR-Based Methodologies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parvodicin C1, a potent glycopeptide antibiotic, belongs to the Parvodicin complex produced by the actinomycete Actinomadura parvosata. The intricate structure of this natural product necessitates a sophisticated analytical approach for its complete elucidation. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, stands as the cornerstone technique for unraveling the complex three-dimensional architecture of this compound. This document provides a detailed overview of the application of NMR spectroscopy in the structural determination of this compound, including generalized experimental protocols and the logical workflow involved.
Data Presentation
Due to the unavailability of the specific NMR data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers who have acquired the necessary spectra can populate these tables to systematically organize their data for structural analysis.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | COSY Correlations | NOESY Correlations |
| Aglycone | |||||
| H-α (Residue 1) | |||||
| H-β (Residue 1) | |||||
| ... | |||||
| Glycosidic Moieties | |||||
| H-1' (Sugar A) | |||||
| H-2' (Sugar A) | |||||
| ... | |||||
| H-1'' (Sugar B) | |||||
| ... | |||||
| Acyl Chain | |||||
| CH₃ | |||||
| CH₂ | |||||
| ... |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) | HSQC Correlation (¹H) | HMBC Correlations (¹H) |
| Aglycone | |||
| C-α (Residue 1) | |||
| C-β (Residue 1) | |||
| C=O (Residue 1) | |||
| ... | |||
| Glycosidic Moieties | |||
| C-1' (Sugar A) | |||
| C-2' (Sugar A) | |||
| ... | |||
| C-1'' (Sugar B) | |||
| ... | |||
| Acyl Chain | |||
| CH₃ | |||
| CH₂ | |||
| ... |
Experimental Protocols
The following are detailed protocols for the key NMR experiments essential for the structure elucidation of this compound. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Purification: Isolate and purify this compound from the fermentation broth of Actinomadura parvosata using a combination of chromatographic techniques (e.g., adsorption chromatography, gel filtration, and preparative reverse-phase HPLC) to achieve >95% purity.
-
Sample Concentration: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., using H₂O/D₂O mixtures to observe exchangeable protons).
-
Filtration: Filter the sample through a microfilter to remove any particulate matter that could affect the spectral quality.
-
NMR Tube: Transfer the filtered solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
Pulse Sequence: cosygpqf.
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points (F2): 1024-2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
Pulse Sequence: hsqcedetgpsisp2.3.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Data Points (F2): 1024.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16-32.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Pulse Sequence: hmbcetgpl3nd.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 32-64.
-
Long-range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings (e.g., 8 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations for stereochemical assignments.
-
Pulse Sequence: noesygpphpp.
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Data Points (F2): 2048.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 16-32.
-
Mixing Time: 200-800 ms (B15284909) (a range of mixing times may be necessary).
-
Relaxation Delay: 2-3 seconds.
-
Mandatory Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Relationship between NMR Experiments and Structural Information
This diagram illustrates how different NMR experiments contribute to the determination of the chemical structure.
References
Application Notes and Protocols for Testing Parvodicin C1 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C1 is a glycopeptide antibiotic, a class of antimicrobial agents known for their efficacy against Gram-positive bacteria.[1] Glycopeptides typically exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. In an era of increasing antibiotic resistance, combination therapy is a crucial strategy to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of resistance. These application notes provide detailed protocols for investigating the synergistic potential of this compound with other classes of antibiotics.
The following protocols are designed to be adaptable for testing this compound against a variety of bacterial strains. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve analysis for assessing the dynamics of bacterial killing.
Rationale for Synergy Testing
Combining antibiotics with different mechanisms of action can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is the desired outcome. For this compound, which targets cell wall synthesis, potential synergistic partners could include antibiotics that disrupt other essential cellular processes. This could include agents that inhibit protein synthesis (e.g., aminoglycosides, macrolides), disrupt DNA replication (e.g., fluoroquinolones), or compromise cell membrane integrity (e.g., daptomycin).
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Partner antibiotics (e.g., Gentamicin, Levofloxacin, Daptomycin)
-
Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate Staphylococcus aureus (VISA))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile saline (0.85% NaCl)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator (37°C)
Preparation of Antibiotic Stock Solutions
-
Accurately weigh the lyophilized this compound and the partner antibiotics.
-
Reconstitute each antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO) to a high concentration (e.g., 10 mg/mL). Refer to the manufacturer's instructions for the specific solvent for each antibiotic.
-
Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.
-
Prepare working solutions by diluting the stock solutions in CAMHB to a concentration that is 100x the desired highest final concentration to be tested.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index, which quantifies the synergistic effect.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of CAMHB to all wells. .
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound. Start by adding 50 µL of the this compound working solution to the first column and serially dilute across the plate.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the partner antibiotic. Start by adding 50 µL of the partner antibiotic working solution to the first row and serially dilute down the plate.
-
The final volume in each well containing the antibiotic dilutions will be 100 µL.
-
Include control wells: a row with only this compound dilutions, a column with only the partner antibiotic dilutions, and a well with no antibiotics (growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC A + FIC B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic picture of the bactericidal activity of antibiotics alone and in combination over time.
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in larger volumes (e.g., 10 mL) in culture tubes.
-
Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
This compound and partner antibiotic in combination (at the same concentrations as the individual tubes)
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Other Antibiotics against MRSA ATCC 43300
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 2 | 0.5 | ||
| Gentamicin | 8 | 1 | 0.375 | Synergy |
| This compound | 2 | 1 | ||
| Levofloxacin | 1 | 0.25 | 0.75 | Additive |
| This compound | 2 | 0.25 | ||
| Daptomycin | 1 | 0.125 | 0.25 | Synergy |
Table 2: Hypothetical Time-Kill Curve Analysis Results for this compound and Daptomycin against MRSA ATCC 43300
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound) | Log₁₀ CFU/mL (Daptomycin) | Log₁₀ CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.5 | 5.2 | 4.1 |
| 4 | 6.8 | 5.2 | 4.5 | 3.0 |
| 8 | 8.0 | 4.8 | 3.8 | <2.0 |
| 12 | 8.5 | 4.5 | 3.1 | <2.0 |
| 24 | 8.7 | 4.2 | 2.8 | <2.0 |
Visualization of Workflows
Caption: Workflow for Antibiotic Synergy Testing.
Caption: Logic Diagram for Checkerboard Assay Analysis.
References
Application of Parvodicin C1 in Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C1 is a member of the glycopeptide family of antibiotics, a class of antimicrobial agents crucial in the treatment of infections caused by Gram-positive bacteria.[1] Glycopeptides function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[2][3] Specifically, they bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[2][4] This action ultimately leads to cell lysis and death.[5]
The emergence of bacterial resistance to frontline antibiotics has underscored the need for novel therapeutic agents and a deeper understanding of resistance mechanisms. This compound, as a distinct member of the glycopeptide class, serves as a valuable tool for researchers studying the intricacies of bacterial resistance. Its unique structural features, including a lipophilic side chain, may confer distinct properties in its interaction with bacterial targets and resistance determinants.[6]
These application notes provide a comprehensive overview of the use of this compound in the study of bacterial resistance, including its mechanism of action, key resistance pathways, and detailed protocols for relevant experimental procedures.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, its activity can be inferred from data on the closely related A40926 antibiotic complex, of which the isomeric Parvodicin C2 is a component.[6] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for A40926 against a range of clinically relevant bacteria. These values can be used as a preliminary guide for designing experiments with this compound.
Table 1: In Vitro Activity of A40926 Against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 - 2 |
| Streptococcus species | 0.06 - 2 |
| Neisseria gonorrhoeae | 0.004 - 32 |
Note: Data is for the A40926 antibiotic complex and should be considered as an estimate of the potential activity of this compound.[5]
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound and other glycopeptides involves the disruption of peptidoglycan synthesis. Bacteria have evolved sophisticated resistance mechanisms to counteract this threat, primarily through the alteration of the drug's target.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Primary Mechanism of Bacterial Resistance to Glycopeptides
The most significant mechanism of resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target. This is mediated by the acquisition of a cluster of genes, most notably the van operons.
Caption: VanA-type resistance to glycopeptides.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in the study of bacterial susceptibility and resistance.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Inoculate a fresh tube of CAMHB with a single colony and incubate until it reaches the logarithmic growth phase (typically 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (wells 1-12).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Investigating the Genetic Basis of Resistance
This protocol provides a general workflow for identifying the genetic determinants of this compound resistance in a bacterial isolate.
Materials:
-
This compound-resistant bacterial isolate
-
This compound-susceptible control strain
-
DNA extraction kit
-
PCR reagents (primers for van genes, DNA polymerase, dNTPs)
-
Gel electrophoresis equipment
-
DNA sequencing services
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant and susceptible bacterial isolates using a commercial DNA extraction kit.
-
PCR for Resistance Genes:
-
Design or obtain primers specific for known glycopeptide resistance genes (e.g., vanA, vanB, vanC).
-
Perform PCR using the extracted genomic DNA as a template. Include appropriate positive and negative controls.
-
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the presence and size of the amplicons. The presence of a band of the expected size in the resistant isolate and its absence in the susceptible strain suggests the presence of the targeted resistance gene.
-
DNA Sequencing: For confirmation and to identify any mutations, sequence the PCR product from the resistant isolate.
-
Analysis: Compare the obtained sequence with known resistance gene sequences in public databases (e.g., NCBI BLAST) to confirm the identity of the resistance determinant.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Parvodicin C1 Stability in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C1 is a lipophilic glycopeptide antibiotic belonging to the A40926 complex, which is structurally related to teicoplanin.[1] Like many glycopeptide antibiotics, this compound is susceptible to degradation in aqueous solutions, posing a significant challenge for the development of stable pharmaceutical formulations.[2][3] The inherent instability of these complex molecules, often supplied as lyophilized powders, necessitates rigorous stability assessment to ensure product quality, efficacy, and safety.[2][4] Key factors influencing the stability of glycopeptide antibiotics include pH, temperature, light exposure, oxidation, and the presence of excipients.[3] Common degradation pathways include hydrolysis of the peptide backbone or glycosidic linkages, deamidation of asparagine residues, and oxidation of electron-rich amino acids.[2]
These application notes provide a comprehensive framework for assessing the stability of this compound in various formulations. The protocols outlined below describe a systematic approach to stability testing, including the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), conducting forced degradation studies to identify potential degradation products, and evaluating the stability of different this compound formulations under various stress conditions.
I. Development of a Stability-Indicating Analytical Method
A crucial first step in assessing drug stability is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and resolve it from any degradation products or formulation excipients.[5][6] Reverse-phase HPLC with UV detection is a widely used and robust technique for this purpose.[6][7]
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) or phosphate (B84403) buffer (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Method Development (Suggested Starting Conditions):
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.0, adjusted with formic acid) in water.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (equilibration)
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
II. Forced Degradation Studies
Forced degradation (stress testing) is essential to identify likely degradation products and to demonstrate the stability-indicating nature of the analytical method.[5]
Protocol 2: Forced Degradation of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild organic solvent).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
III. Stability Assessment of this compound Formulations
Once a stability-indicating method is established, it can be used to assess the stability of this compound in different formulations under various storage conditions.
A. Formulation Development
Given the inherent instability of glycopeptide antibiotics in aqueous solutions, common formulation strategies include lyophilization and the use of stabilizing excipients in liquid formulations.[2][3]
Example Formulations for Stability Testing:
-
Formulation A (Lyophilized):
-
This compound
-
Mannitol (bulking agent)
-
Sucrose (lyoprotectant)
-
-
Formulation B (Aqueous Solution for Injection):
-
Formulation C (Aqueous Solution with Antioxidant):
-
This compound
-
Phosphate buffer (pH 6.0)
-
Polysorbate 80 (surfactant to prevent aggregation)[2]
-
Methionine (antioxidant)
-
Protocol 3: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of different this compound formulations over time under defined storage conditions.
Procedure:
-
Prepare batches of each this compound formulation.
-
Store the formulations under the following conditions (as per ICH guidelines):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C (for formulations intended for cold storage)
-
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples from each storage condition.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for color change, precipitation, or clarity.
-
pH: For liquid formulations.
-
Assay of this compound: Using the validated stability-indicating HPLC method.
-
Degradation Products: Quantification of known and unknown impurities using the HPLC method.
-
IV. Data Presentation
Quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate comparison between different formulations and storage conditions.
Table 1: Stability Data for this compound Formulations under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Formulation | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | A (Lyophilized) | White Cake | N/A | 100.0 | <0.1 |
| B (Aqueous) | Clear, colorless | 5.0 | 100.0 | 0.2 | |
| C (Aqueous) | Clear, colorless | 6.0 | 100.0 | 0.1 | |
| 1 | A (Lyophilized) | White Cake | N/A | 99.8 | 0.2 |
| B (Aqueous) | Clear, colorless | 5.1 | 98.5 | 1.5 | |
| C (Aqueous) | Clear, colorless | 6.0 | 99.0 | 1.0 | |
| 3 | A (Lyophilized) | White Cake | N/A | 99.5 | 0.5 |
| B (Aqueous) | Slight yellow tint | 5.2 | 95.2 | 4.8 | |
| C (Aqueous) | Clear, colorless | 6.1 | 97.8 | 2.2 | |
| 6 | A (Lyophilized) | White Cake | N/A | 99.1 | 0.9 |
| B (Aqueous) | Yellow solution | 5.3 | 90.1 | 9.9 | |
| C (Aqueous) | Slight yellow tint | 6.2 | 96.0 | 4.0 |
V. Visualizations
Diagrams of Experimental Workflows and Pathways
References
- 1. Structure elucidation of the glycopeptide antibiotic complex A40926 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopeptide antibiotic drug stability in aqueous solution [ouci.dntb.gov.ua]
- 4. EP0438747A1 - Stabilized composition of glycopeptide antibiotics - Google Patents [patents.google.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20190175632A1 - Stabilized glycopeptide antibiotic formulations - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Parvodicin C1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives of Parvodicin C1, a glycopeptide antibiotic belonging to the A40926 complex. The methodologies outlined below are based on established literature and provide a framework for generating novel analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Introduction
This compound is a component of the A40926 antibiotic complex, a class of glycopeptides that inhibit bacterial cell wall synthesis. The A40926 complex serves as the starting material for the semi-synthesis of Dalbavancin (B606935), a clinically important antibiotic for the treatment of serious Gram-positive infections. The core structure of this compound offers several sites for chemical modification, including the fatty acid side chain, the two carboxylic acid moieties, and the amino groups. Derivatization at these positions can lead to compounds with altered pharmacokinetic properties, improved potency, and a broader spectrum of activity.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves a series of key transformations. The general workflow begins with the isolation of the A40926 complex, followed by selective modifications.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Microbial Deacylation of A40926
The removal of the acyl side chain is a critical first step for many derivatization strategies. This is typically achieved enzymatically using whole-cell biotransformation.[1][2]
Materials:
-
A40926 complex
-
Actinoplanes teichomyceticus ATCC 31121
-
Culture medium (e.g., ISP3 agar)
-
Fermentation medium
-
Immobilization matrix (e.g., calcium alginate) (optional)
-
Buffer solution (e.g., phosphate (B84403) buffer)
Procedure:
-
Culture Preparation: Cultivate Actinoplanes teichomyceticus on a suitable agar (B569324) medium. Inoculate a seed culture in a vegetative medium and grow for 48-72 hours.
-
Biotransformation:
-
Suspended Cell Method: Inoculate the production medium with the seed culture. After a period of growth, add the A40926 substrate to the culture. The deacylation process can be run in a fed-batch mode. For example, a concentration of 0.5 g/L of A40926 can be almost completely converted.
-
Immobilized Cell Method: Mix the mycelium from the seed culture with a sterile sodium alginate solution. Extrude the mixture into a calcium chloride solution to form beads. The immobilized cells can be used in a bioreactor for continuous or repeated-batch deacylation.
-
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, separate the biomass from the supernatant by centrifugation or filtration. The deacylated A40926 can be purified from the supernatant using chromatographic techniques. A patent describes adjusting the pH of the fermentation liquor to 10.5-11.5 with an alkaline solution (e.g., 2-20% sodium hydroxide) and stirring for 2-3 hours at 20-30°C to complete deacylation.
Protocol 2: Synthesis of Amide Derivatives (Dalbavancin Synthesis as an Example)
The synthesis of Dalbavancin from A40926 is a well-established multi-step process involving esterification followed by amidation.[3][4][5]
Caption: Synthetic pathway for Dalbavancin from A40926.
Step 1: Esterification
-
Reaction Setup: Dissolve A40926 in an appropriate alcohol (e.g., n-butanol). Cool the solution to 5-10°C.
-
Acidification: Slowly add concentrated hydrochloric acid to adjust the pH to 1.0-1.4.
-
Reaction: Stir the mixture at 5-10°C for 5-10 hours.
-
Monitoring: Monitor the formation of the ester intermediate by HPLC.
-
Isolation: Upon completion, the esterified product can be isolated by precipitation or extraction.
Step 2: Amidation
-
Reaction Setup: Dissolve the A40926 ester intermediate in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reagent Addition: Add a condensing agent, such as Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). Then, add the amine, for example, 3-(dimethylamino)-1-propylamine.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 8 hours).
-
Monitoring: Track the progress of the amidation by HPLC.
-
Work-up and Isolation: Precipitate the amidated product by adding a less polar solvent like methyl tert-butyl ether or ethyl acetate. The product is then collected by filtration and dried under vacuum.
Step 3: Hydrolysis
-
Reaction Setup: Dissolve the amidated intermediate in a mixture of a suitable organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) and water.
-
Base Addition: Cool the solution to around 5°C and slowly add an aqueous base solution (e.g., 1M LiOH or KOH) to adjust the pH to 10-11.
-
Reaction: Stir the reaction at a low temperature for 5-6 hours.
-
Neutralization and Purification: Neutralize the reaction mixture with an acid (e.g., 1N HCl) to pH 6. The final product, Dalbavancin, is then purified by silica (B1680970) gel column chromatography and can be isolated by lyophilization.
Protocol 3: Regioselective N-Alkylation of Deacyl-A40926
This protocol describes the selective alkylation of the amino groups of the deacylated A40926 core.[6]
Materials:
-
Deacyl-A40926
-
Aliphatic or aromatic aldehyde/halide
-
Reducing agent (e.g., sodium cyanoborohydride for reductive amination) or a base for alkylation with halides
-
Anhydrous solvent (e.g., methanol (B129727) for reductive amination, DMF for alkylation)
Procedure (Reductive Amination Example):
-
Reaction Setup: Dissolve deacyl-A40926 in anhydrous methanol.
-
Aldehyde Addition: Add the desired aldehyde to the solution.
-
pH Adjustment: Adjust the pH of the mixture to a suitable range for reductive amination (typically slightly acidic).
-
Reducing Agent Addition: Add a mild reducing agent like sodium cyanoborohydride in portions.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by HPLC.
-
Work-up and Purification: Quench the reaction and purify the N-alkylated derivative using chromatographic methods.
Data Presentation
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |
| This compound | C₈₃H₈₈Cl₂N₈O₂₉ | 1732.5 | Differs from other components in its lipophilic side chain. |
| Parvodicin C2 | C₈₃H₈₈Cl₂N₈O₂₉ | 1732.54 | Isomeric with this compound, also a component of the A40926 antibiotic complex. |
| A40926-B0 | C₈₃H₈₈Cl₂N₈O₂₉ | 1730.5 | Major component of the A40926 complex. |
| Deacyl-A40926 | C₇₁H₆₈Cl₂N₈O₂₈ | 1563.3 | A40926 core without the N-acyl side chain. |
| Dalbavancin (B0) | C₈₈H₁₀₀Cl₂N₁₀O₂₈ | 1816.7 | Amide derivative of A40926-B0. |
Table 2: Summary of Synthetic Reactions and Reported Yields
| Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference |
| Microbial Deacylation | A40926 | Actinoplanes teichomyceticus | Deacyl-A40926 | ~93% (batch process) | [1] |
| Esterification | A40926 | n-butanol, HCl | A40926 n-butyl ester | Not specified in patents | [3] |
| Amidation | A40926 ester | 3-(dimethylamino)-1-propylamine, DCC | Dalbavancin precursor | Not specified in patents | [3] |
| Hydrolysis | Dalbavancin precursor | LiOH or KOH | Dalbavancin | 65-68% | [7] |
Table 3: Structure-Activity Relationship (SAR) of Selected this compound Derivatives
| Derivative | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis (VanA) | Key SAR Insights |
| A40926 | Parent Compound | 0.06 - 2 | >32 | Good activity against susceptible Gram-positives, but not VanA-type resistant strains. |
| Deacyl-A40926 | Removal of acyl chain | Decreased activity | Decreased activity | The lipophilic side chain is crucial for potent antibacterial activity. |
| Dalbavancin | C-terminal amidation | 0.03 - 0.12 | 0.12 - 0.5 | Amidation significantly enhances activity against vancomycin-resistant enterococci. |
| Monomethyl ester of A40926 | Esterification of glucuronyl carboxyl | Improved in vivo activity | Not specified | Esterification can improve pharmacokinetic properties.[8] |
| N-Alkyl Derivatives | Alkylation of amino groups | Poor activity | Poor activity | Lipophilic alkylation of the amino groups is detrimental to activity.[6] |
| Diamide Derivatives | Amidation of both carboxyl groups | Strong increase in activity | Strong increase in activity | Simultaneous amidation of both carboxyl groups with dibasic amines enhances activity.[6] |
| Dechloro-A40926 (DDC) | Removal of both chlorine atoms | Similar to A40926 | Improved activity against CoNS | Halogenation pattern influences the spectrum of activity.[9] |
| Monochloro-A40926 (MDC2) | Removal of one chlorine atom | Similar to A40926 | Improved activity against CoNS | Halogenation pattern influences the spectrum of activity.[9] |
Note: MIC values are indicative and can vary depending on the specific strain and testing methodology.
Conclusion
The synthetic protocols and structure-activity relationship data presented in these application notes provide a foundation for the rational design and synthesis of novel this compound derivatives. The microbial deacylation of the A40926 complex provides a versatile starting material for a range of chemical modifications. In particular, derivatization of the carboxylic acid moieties has proven to be a successful strategy for enhancing the antibacterial activity against resistant pathogens. Further exploration of different side chains and modifications to the sugar and peptide core may lead to the discovery of next-generation glycopeptide antibiotics with improved therapeutic profiles.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. CN115215926A - Dalbavancin mother nucleus and purification method thereof, dalbavancin and synthesis method thereof - Google Patents [patents.google.com]
- 4. Dalbavancin - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and antibacterial activity of alkyl derivatives of the glycopeptide antibiotic A40926 and their amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109467592B - Preparation method of dalbavancin - Google Patents [patents.google.com]
- 8. Synthesis and antibacterial activity of derivatives of the glycopeptide antibiotic A-40926 and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production and characterization of monochlorinated and dechlorinated A40926 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parvodicin C1 in Gram-positive Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin (B1140423) C1 is a member of the parvodicin complex, a group of acidic lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. As a glycopeptide, Parvodicin C1 is presumed to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with well-known antibiotics such as vancomycin (B549263) and teicoplanin.[1][2][3] This class of antibiotics is primarily effective against Gram-positive bacteria. Initial discovery and characterization studies have identified this compound as the most active component of the parvodicin complex, demonstrating promising in vitro activity against a variety of Gram-positive bacteria and favorable in vivo properties, suggesting a potential for a long duration of action.[4]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound in Gram-positive infection models. Due to the limited availability of specific published data for this compound, the following protocols and data tables are presented as representative examples based on established methodologies for the evaluation of glycopeptide antibiotics. Researchers are encouraged to adapt these protocols for their specific experimental needs.
Mechanism of Action
The primary mechanism of action for glycopeptide antibiotics, including presumably this compound, is the inhibition of peptidoglycan synthesis, an essential component of the Gram-positive bacterial cell wall.[1][5] This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule.[6][7] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the cross-linking of the cell wall and leading to a loss of structural integrity and eventual cell lysis.[1][5]
Caption: General mechanism of action for glycopeptide antibiotics.
In Vitro Activity of Glycopeptide Antibiotics
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for glycopeptide antibiotics against common Gram-positive pathogens. This data is intended to provide a comparative baseline for researchers evaluating this compound.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Vancomycin | 0.5 - 2 | 1 | 1 |
| Staphylococcus aureus (MRSA) | Vancomycin | 0.5 - 2 | 1 | 2 |
| Enterococcus faecalis (VSE) | Vancomycin | 1 - 4 | 2 | 4 |
| Enterococcus faecium (VSE) | Vancomycin | 1 - 4 | 2 | 4 |
| Streptococcus pneumoniae | Vancomycin | ≤0.5 - 1 | 0.5 | 1 |
| Staphylococcus aureus (MSSA) | Teicoplanin | ≤0.5 - 2 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | Teicoplanin | ≤0.5 - 4 | 1 | 2 |
| Enterococcus faecalis (VSE) | Teicoplanin | ≤0.5 - 1 | 0.5 | 1 |
| Enterococcus faecium (VSE) | Teicoplanin | ≤0.5 - 1 | 0.5 | 1 |
Note: VSE = Vancomycin-Susceptible Enterococci. Data is compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of an antimicrobial agent against bacterial isolates.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Murine Systemic Infection Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antimicrobial agent in a mouse model of systemic infection.
Caption: Workflow for a murine systemic infection model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least 7 days prior to the experiment.
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
-
Induction of Infection:
-
Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 hour), administer this compound via a suitable route (e.g., subcutaneous or intravenous) at various dose levels.
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Observe the mice for clinical signs of infection (e.g., lethargy, ruffled fur) and record survival daily for a specified period (e.g., 7 days).
-
-
Endpoint Analysis (Optional):
-
At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest organs (e.g., spleen, kidneys, liver).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).
-
Data Presentation and Interpretation
Quantitative data from in vitro and in vivo experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups and controls. For in vivo studies, survival curves (Kaplan-Meier plots) are an effective way to visualize the efficacy of the treatment over time. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. The protocols and information provided in these application notes offer a foundational framework for researchers to conduct comprehensive in vitro and in vivo evaluations of this compound. Further investigation is warranted to fully elucidate its antibacterial spectrum, efficacy in various infection models, and potential for clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 3. Glycopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 4. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Parvodicin C1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C1 is a glycopeptide antibiotic belonging to the Parvodicin complex, produced by the actinomycete Actinomadura parvosata.[1] With a molecular formula of C₈₃H₈₈Cl₂N₈O₂₉ and a molecular weight of approximately 1732.5 g/mol , its structural complexity and potent antimicrobial activity make it a compound of interest in drug development.[1][2] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
These application notes provide a comprehensive overview of the recommended analytical techniques for the quantitative determination of this compound in biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the analysis of glycopeptide antibiotics.[3]
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity, specificity, and a wide dynamic range, making it the preferred method for the quantification of glycopeptide antibiotics like this compound in complex biological matrices such as plasma, serum, and urine.[3][4]
Principle
The method involves the chromatographic separation of this compound from endogenous matrix components followed by its detection and quantification using a tandem mass spectrometer. The high specificity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
| Parameter | Vancomycin | Teicoplanin | Target for this compound |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL | 1.0 µg/mL | ≤ 1.0 µg/mL |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Recovery | > 80% | > 80% | > 80% |
| Matrix Effect | > 70% | > 70% | Minimized |
Data synthesized from multiple sources.[5][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting glycopeptide antibiotics from plasma or serum samples.[5][7]
Materials:
-
Blank human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar glycopeptide antibiotic not present in the sample)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Spike 50 µL of blank plasma with the appropriate concentrations of this compound for calibration standards and quality control (QC) samples.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex mix the tubes for 1 minute.
-
Centrifuge at 15,000 rpm for 6 minutes at room temperature.[5]
-
Carefully collect 50 µL of the clear supernatant.[5]
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex mix for 30 seconds.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[5]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[6]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5-6 min: 95% to 5% B
-
6-7 min: 5% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific m/z transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Given the molecular weight of this compound (1732.5 Da), doubly charged ions [M+2H]²⁺ are likely to be observed.[7]
-
-
Source Parameters:
-
Capillary Voltage: To be optimized (typically 3-5 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Temperature: To be optimized (e.g., 400 °C)
-
Gas Flows (Nebulizer, Heater): To be optimized
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Standardized Method for Parvodicin C1 Susceptibility Testing
Disclaimer: Parvodicin C1 is not a widely characterized agent. The following protocols are based on established standardized methods for glycopeptide antibiotics and provide a template for developing and validating a susceptibility testing method for this compound. Optimization and validation will be required once the physicochemical properties of this compound are fully understood.
Application Notes
Introduction
This compound is a novel antimicrobial agent with a presumed glycopeptide-like mechanism of action, suggesting activity primarily against Gram-positive bacteria. Establishing a standardized, reproducible method for in vitro susceptibility testing is a critical step in its preclinical and clinical development. This document outlines a proposed method based on the broth microdilution technique, which is considered a reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. This method provides quantitative results that are essential for characterizing the potency of a new agent and for monitoring the development of resistance.[1]
Scope
This protocol is intended for testing the in vitro susceptibility of common, aerobically-growing Gram-positive bacteria, such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. Adaptation for fastidious or anaerobic organisms may require modifications to the growth medium, inoculum preparation, and incubation conditions.
Quality Control (QC)
Routine quality control is mandatory to ensure the accuracy and reproducibility of the testing method.[5][6] Specific QC strains with known susceptibility patterns must be tested concurrently with clinical isolates. The resulting MICs for the QC strains must fall within established acceptable ranges.
Table 1: Recommended Quality Control Strains and Tentative MIC Ranges
| Quality Control Strain | Rationale | Tentative this compound MIC Range (µg/mL)* |
| Staphylococcus aureus ATCC® 29213™ | Recommended by CLSI for glycopeptide testing.[7] | To be determined |
| Enterococcus faecalis ATCC® 29212™ | Standard QC strain for Gram-positive susceptibility testing, including glycopeptides.[8] | To be determined |
| Streptococcus pneumoniae ATCC® 49619™ | Standard QC strain for testing streptococci. | To be determined |
*Note: The acceptable MIC ranges for this compound must be established through a multi-laboratory validation study, following guidelines such as those outlined in CLSI document M23.
Data Interpretation
MIC values should be recorded and tabulated. The establishment of clinical breakpoints (Susceptible, Intermediate, Resistant) is beyond the scope of this protocol and requires extensive clinical and microbiological data. Initially, MIC distributions (e.g., MIC₅₀ and MIC₉₀) should be determined for large collections of bacterial isolates to understand the activity spectrum of this compound.
Limitations
-
Disk diffusion testing is not recommended for initial validation due to the unknown diffusion characteristics of this compound and the documented difficulties of this method for other glycopeptides like vancomycin.[7]
-
The optimal medium and incubation conditions may need adjustment based on the stability and mechanism of action of this compound.
-
This protocol does not cover the detection of specific resistance mechanisms.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M07 guidelines.[1]
1. Materials and Reagents
-
This compound analytical powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For Streptococcus spp.: CAMHB supplemented with 2-5% lysed horse blood
-
Sterile deionized water
-
Sterile dimethyl sulfoxide (B87167) (DMSO) (if required for solubilizing this compound)
-
0.85% sterile saline
-
0.5 McFarland turbidity standard
-
Bacterial isolates for testing
-
QC strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)
-
Spectrophotometer or densitometer
-
Multichannel pipettes
-
Incubator (35 ± 2°C, ambient air)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Based on its solubility, dissolve the powder in a suitable sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The use of a solvent other than water should be validated to ensure it does not affect bacterial growth at its final concentration.
-
Store the stock solution in small aliquots at -70°C or as determined by stability studies.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Transfer colonies to a tube of sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this standardized suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure (Microtiter Plate Setup)
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB.
-
Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well plate, creating a gradient of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (100 µL of broth with inoculum, no drug) and a sterility control well (100 µL of uninoculated broth).
5. Incubation
-
Stack the plates (no more than 4 high) and place them in a non-CO₂ incubator.
-
Incubate at 35 ± 2°C for 16-20 hours for non-fastidious organisms. Streptococcus pneumoniae should be incubated for 20-24 hours.
6. Reading and Interpreting Results
-
Place the microtiter plate on a reading stand.
-
Visually inspect the wells for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Validate the run by checking the results of the QC strains. The growth control must show distinct turbidity, and the sterility control must remain clear.
Table 2: Example MIC Data Recording Template
| Isolate ID | This compound MIC (µg/mL) | QC Strain MIC (µg/mL) | QC Pass/Fail | Notes |
| Clinical Isolate 1 | 1 | S. aureus ATCC 29213: [Result] | Pass | |
| Clinical Isolate 2 | 0.5 | E. faecalis ATCC 29212: [Result] | Pass | |
| Clinical Isolate 3 | >64 | S. aureus ATCC 29213: [Result] | Pass |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Quality Control Logic Diagram
Caption: Decision-making process for Quality Control in AST.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. mdpi.com [mdpi.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. bsac.org.uk [bsac.org.uk]
- 8. Evaluation of Susceptibility of Glycopeptide-resistant and Glycopeptide-sensitive Enterococci to Commonly Used Biocides in a Super-speciality Hospital: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Parvodicin C1 in Glycopeptide Resistance Studies: An Overview
Despite its classification as a glycopeptide antibiotic, a comprehensive review of available scientific literature reveals a significant lack of specific data and established protocols regarding the application of Parvodicin C1 in studies of glycopeptide resistance. While initial discovery and structural elucidation studies confirmed its activity against a range of Gram-positive bacteria, its specific utility as a tool to investigate, challenge, or overcome vancomycin (B549263) resistance mechanisms has not been substantially documented in published research.
This document aims to provide a foundational understanding of how a novel glycopeptide like this compound could be theoretically applied in resistance studies, based on established principles of glycopeptide action and resistance. However, it is crucial to note that the experimental data, quantitative comparisons, and detailed protocols requested cannot be provided due to the absence of specific research on this compound in this context.
Theoretical Applications in Glycopeptide Resistance Research
The study of a novel glycopeptide such as this compound in the context of resistance would typically involve a series of comparative and mechanistic investigations. These studies would aim to understand its efficacy against resistant strains, its mechanism of action, and its potential to evade existing resistance pathways.
Susceptibility Testing against Resistant Phenotypes:
A primary application would be to determine the in vitro activity of this compound against a panel of well-characterized glycopeptide-resistant organisms, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA). This would involve determining the Minimum Inhibitory Concentrations (MICs) against strains harboring different resistance determinants (e.g., VanA, VanB, VanC).
Table 1: Hypothetical MIC Data for this compound against Glycopeptide-Resistant Enterococci. (Note: This table is illustrative and not based on published data.)
| Organism | Resistance Phenotype | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | This compound MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | 1 | 0.5 | To be determined |
| Enterococcus faecium | VanA | >256 | >32 | To be determined |
| Enterococcus faecalis | VanB | >256 | 0.5 | To be determined |
| Enterococcus gallinarum | VanC | 8 | 0.5 | To be determined |
Investigation of Mechanism of Action against Resistant Targets:
Glycopeptide resistance, particularly in VanA-type enterococci, arises from the alteration of the C-terminal D-Ala-D-Ala of peptidoglycan precursors to D-Ala-D-Lac. A key area of study for this compound would be to assess its binding affinity to both the susceptible (D-Ala-D-Ala) and resistant (D-Ala-D-Lac) cell wall precursors. This would provide insight into whether this compound could potentially overcome this primary resistance mechanism.
Table 2: Hypothetical Binding Affinity of this compound to Peptidoglycan Precursors. (Note: This table is illustrative and not based on published data.)
| Compound | Binding Target | Dissociation Constant (Kd) |
| Vancomycin | Ac-D-Ala-D-Ala | ~10⁻⁶ M |
| Vancomycin | Ac-D-Ala-D-Lac | ~10⁻³ M |
| This compound | Ac-D-Ala-D-Ala | To be determined |
| This compound | Ac-D-Ala-D-Lac | To be determined |
Induction of Resistance Studies:
Experiments could be designed to determine if and how readily resistance to this compound emerges in susceptible strains. This would involve serial passage of bacteria in the presence of sub-inhibitory concentrations of the antibiotic and subsequent genomic analysis of any resistant isolates to identify the genetic basis of resistance.
Experimental Protocols (General Glycopeptide Methodologies)
While specific protocols for this compound are not available, the following are generalized methodologies commonly used in glycopeptide resistance studies that would be adapted for a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol 2: Analysis of Resistance Gene Induction
This protocol outlines a method to investigate if this compound induces the expression of known glycopeptide resistance genes, such as the vanA operon.
-
Bacterial Culture and Induction:
-
Grow a culture of a VanA-type VRE strain to mid-logarithmic phase in a suitable broth medium (e.g., Brain Heart Infusion broth).
-
Divide the culture into two flasks. To one, add a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). The other serves as an un-induced control. A culture induced with vancomycin can be used as a positive control.
-
Incubate both cultures for a defined period (e.g., 2 hours).
-
-
RNA Extraction:
-
Harvest bacterial cells from both induced and un-induced cultures by centrifugation.
-
Extract total RNA using a commercial bacterial RNA purification kit according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for the target resistance gene (e.g., vanA) and a housekeeping gene (for normalization).
-
The reaction mixture should contain cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Run the PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene in the this compound-induced sample compared to the un-induced control using the ΔΔCt method.
-
Signaling Pathways in Glycopeptide Resistance
The primary signaling pathway for inducible glycopeptide resistance, such as the VanA and VanB systems, is a two-component regulatory system.
In this pathway, the sensor kinase (VanS) detects the presence of a glycopeptide antibiotic at the cell surface. This leads to its autophosphorylation and subsequent transfer of the phosphate (B84403) group to the response regulator (VanR). Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and inducing the expression of the resistance genes. A key research question for this compound would be whether it can act as an inducer of this signaling cascade.
Conclusion
While this compound is a structurally interesting glycopeptide, its role in the study of glycopeptide resistance remains largely unexplored in the public domain. The application notes and protocols provided here are based on established methodologies for other glycopeptides and serve as a theoretical framework for how such research could be conducted. Further investigation is required to generate the specific quantitative data and detailed protocols for the use of this compound in this important area of antimicrobial research. For researchers, scientists, and drug development professionals, this highlights a potential area for novel investigation to better understand the structure-activity relationships and resistance evasion potential of diverse glycopeptide antibiotics.
Troubleshooting & Optimization
Technical Support Center: Enhancing Parvodicin C1 Production from Actinomadura parvosata Fermentation
Welcome to the technical support center for optimizing Parvodicin C1 yield from Actinomadura parvosata fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on improving production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield enhancement important?
This compound is a potent glycopeptide antibiotic produced by the bacterium Actinomadura parvosata.[1] Glycopeptide antibiotics are crucial for treating severe infections caused by Gram-positive bacteria. Enhancing the fermentation yield of this compound is vital for making its production more cost-effective and ensuring a stable supply for research and potential clinical applications.
Q2: My Actinomadura parvosata culture is showing good growth, but the this compound yield is low. What are the initial troubleshooting steps?
Low antibiotic yield despite good biomass can be attributed to several factors:
-
Suboptimal Induction of Secondary Metabolism: Antibiotic production is a secondary metabolic process, often triggered by specific nutritional cues or stressors. Your media composition might be favoring vegetative growth over secondary metabolite production.
-
Incorrect Timing of Harvest: this compound production likely peaks during the stationary phase of growth. Harvesting too early or too late can result in lower yields.
-
Degradation of the Product: this compound might be unstable under the final fermentation conditions (e.g., pH).
Q3: What are the key fermentation parameters that I should focus on to optimize this compound yield?
The key parameters to optimize are:
-
Medium Composition: Carbon and nitrogen sources, as well as their ratio, are critical. Phosphate (B84403) levels can also be a key regulator.
-
Precursor Supply: As a glycopeptide, this compound biosynthesis is dependent on the availability of specific amino acid and fatty acid precursors.
-
Physical Parameters: pH, temperature, and dissolved oxygen levels must be maintained within an optimal range for both growth and production.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues encountered during Actinomadura parvosata fermentation for this compound production.
Issue 1: Low Biomass Production
Low biomass is a primary concern as it directly limits the potential for high antibiotic yields.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Medium Composition | Review and optimize the carbon and nitrogen sources in your culture medium. Actinomadura species can have varied preferences. Consider screening different sources as outlined in the Experimental Protocols section. |
| Suboptimal Physical Parameters | Ensure the pH, temperature, and aeration are within the optimal range for Actinomadura parvosata growth. Typically, a pH around 7.0, a temperature of 28-30°C, and vigorous aeration are good starting points. |
| Poor Inoculum Quality | Use a fresh and actively growing seed culture for inoculation. The inoculum size should also be optimized, typically between 5-10% (v/v). |
Issue 2: Good Biomass, but Low this compound Yield
This is a common challenge in secondary metabolite production.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Nutrient Repression | High concentrations of easily metabolizable carbon sources like glucose can repress secondary metabolism. Consider using alternative carbon sources or a fed-batch strategy. High phosphate levels can also be inhibitory. |
| Precursor Limitation | The biosynthesis of the this compound heptapeptide (B1575542) core and its fatty acid side chain requires specific precursors. Supplementing the medium with these precursors can significantly boost yield. While the exact precursors for this compound are not publicly available, related glycopeptides utilize amino acids like tyrosine, leucine, and ornithine, and various fatty acids. |
| Suboptimal pH or Temperature for Production | The optimal conditions for growth and antibiotic production may differ. Consider a temperature or pH shift after the initial growth phase. |
| Product Degradation | Assess the stability of this compound at the final pH and temperature of your fermentation. Adjust conditions or consider extraction strategies to minimize degradation. |
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium
This protocol describes a systematic approach to screen for optimal carbon and nitrogen sources.
-
Prepare a basal medium: This medium should contain all essential minerals and trace elements but lack the carbon and nitrogen source you wish to test.
-
Screen Carbon Sources:
-
Prepare flasks with the basal medium supplemented with different carbon sources (e.g., glucose, fructose, starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).
-
Inoculate with a standardized Actinomadura parvosata seed culture.
-
Incubate under controlled conditions (e.g., 28°C, 200 rpm).
-
Measure biomass and this compound concentration at regular intervals.
-
-
Screen Nitrogen Sources:
-
Using the best carbon source identified, repeat the screening process with various nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 5 g/L).
-
-
Optimize C/N Ratio:
-
Once the best carbon and nitrogen sources are identified, perform experiments varying their concentrations to determine the optimal carbon-to-nitrogen ratio.
-
Protocol 2: Precursor Feeding Strategy
-
Identify Potential Precursors: Based on the known structure of glycopeptide antibiotics, select a panel of amino acids (e.g., L-tyrosine, L-leucine, L-ornithine, L-proline) and fatty acids (e.g., oleic acid, linoleic acid, various branched-chain fatty acids) to test.
-
Feeding Experiment:
-
Grow Actinomadura parvosata in the optimized production medium.
-
Add the selected precursors individually or in combination at different growth phases (e.g., mid-log phase, late-log phase).
-
Test a range of precursor concentrations.
-
Monitor the impact on this compound yield compared to a control culture without precursor addition.
-
Data Presentation
Table 1: Effect of Carbon Source on Biomass and this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 150 |
| Fructose | 7.8 | 135 |
| Soluble Starch | 9.2 | 250 |
| Glycerol | 6.5 | 180 |
| Maltose | 8.9 | 210 |
Table 2: Effect of Precursor Feeding on this compound Yield (Hypothetical Data)
| Precursor Added (1 g/L) | This compound Titer (mg/L) | % Increase over Control |
| Control (No addition) | 250 | - |
| L-Tyrosine | 350 | 40% |
| L-Leucine | 310 | 24% |
| Oleic Acid | 290 | 16% |
| L-Tyrosine + L-Leucine | 420 | 68% |
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for improving this compound production.
Caption: Hypothetical signaling pathway for this compound biosynthesis.
References
addressing Parvodicin C1 solubility issues for in vitro assays
This technical support center provides guidance and answers to frequently asked questions regarding the handling of Parvodicin C1 for in vitro assays. Due to its nature as a lipophilic glycopeptide, solubility in aqueous cell culture media can be a significant challenge. Following the recommendations below can help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: For in vitro assays, it is recommended to first dissolve this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (B87167) (DMSO).[1][2] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3][4]
Q2: I observed precipitation when adding my this compound stock solution to the cell culture medium. What could be the cause?
A: Precipitation upon addition to aqueous media is a common issue for compounds dissolved in organic solvents like DMSO.[5] This phenomenon, often termed "solvent shock," occurs when the compound, which is soluble in the concentrated organic solvent, becomes insoluble upon rapid dilution into the aqueous environment of the cell culture medium. Other contributing factors can include exceeding the compound's solubility limit in the final assay medium, the pH or temperature of the medium, and interactions with media components like salts and proteins.
Q3: How can I prevent this compound from precipitating in my experiment?
A: To prevent precipitation, consider the following strategies:
-
Optimize Stock Concentration: Prepare a stock solution in DMSO at a concentration that allows for a sufficient dilution factor while keeping the final DMSO concentration in the culture medium low (typically below 0.5%).[6]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in your culture medium.
-
Slow Addition: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling.[6] This helps to avoid localized high concentrations of the compound and DMSO.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can have cytotoxic effects on many cell lines.[6] It is crucial to determine the tolerance of your specific cell line to DMSO.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid change from a high concentration in DMSO to an aqueous environment causes the compound to fall out of solution. | Add the stock solution dropwise to pre-warmed media while gently agitating.[6] Consider a stepwise dilution approach. |
| High Stock Concentration: The concentration of this compound in the DMSO stock is too high, leading to a large amount of compound being introduced at once. | Prepare a lower concentration stock solution. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. | |
| Cloudiness or precipitate appears hours or days after treatment. | Compound Instability: this compound may degrade or aggregate over time in the culture medium. | Perform a time-course experiment to determine the stability of this compound under your experimental conditions. Consider refreshing the media with a new preparation of the compound at regular intervals for longer experiments. |
| Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the serum or media, leading to the formation of insoluble complexes. | Test the solubility of this compound in different types of media or serum-free media if your experimental design allows. | |
| Inconsistent results between experiments. | Incomplete Dissolution of Stock: The this compound may not be fully dissolved in the initial DMSO stock. | Ensure the stock solution is clear and free of any visible particles before use. Gentle warming or vortexing may aid in dissolution. |
| Storage of Stock Solution: Improper storage may lead to degradation or precipitation of the compound in the stock solution. | Store the DMSO stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication or gentle warming (to room temperature if stored at 4°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound in Cell Culture Medium
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below the tolerance level for your cell line (e.g., <0.5%).
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Factors influencing the solubility of this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC-MS/MS for Parvodicin C1 Detection
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin C1. The information is designed to help you optimize your HPLC-MS/MS parameters and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound that are relevant for HPLC-MS/MS analysis?
A1: this compound is a glycopeptide antibiotic. Key properties for mass spectrometry are:
-
Isomeric Relationship: this compound is an isomer of Parvodicin C2, meaning they share the same molecular formula and weight but have different structural arrangements.[1]
Q2: What are the recommended starting parameters for HPLC-MS/MS detection of this compound?
A2: While specific optimal parameters should be determined empirically, the following provides a robust starting point based on general methods for glycopeptide antibiotics.
Table 1: Recommended Starting HPLC-MS/MS Parameters for this compound
| Parameter | Recommended Starting Condition | Notes |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) | A C18 column is a good starting point for retaining the relatively nonpolar glycopeptide structure.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes. | A gradient is necessary to elute the relatively large and complex this compound molecule from the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions and system pressure. |
| Column Temperature | 30 - 40 °C | Maintaining a consistent column temperature can improve peak shape and retention time reproducibility. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Glycopeptide antibiotics readily form positive ions. |
| Precursor Ion (m/z) | ~1733.5 [M+H]⁺ or ~867.2 [M+2H]²⁺ | Based on the molecular weight of 1732.54 Da. The doubly charged ion is often more abundant and stable for large molecules. |
| Product Ions (m/z) | To be determined empirically | Requires infusion of a pure standard and performing a product ion scan to identify characteristic fragments. |
| Collision Energy (CE) | To be determined empirically | Start with a range of collision energies (e.g., 20-50 eV) to find the optimal fragmentation. |
Q3: How can I predict the fragmentation pattern of this compound?
A3: Predicting the exact fragmentation of a complex glycopeptide like this compound without experimental data is challenging. However, fragmentation of glycopeptides in MS/MS typically involves:
-
Glycosidic Bond Cleavage: Loss of sugar moieties is a common fragmentation pathway.
-
Peptide Backbone Fragmentation: Cleavage of the peptide bonds can occur, resulting in b- and y-ions.
-
Side-Chain Fragmentation: Fragmentation of the lipophilic side chain can also be observed.
Recent advancements in deep learning models, such as DeepGlyco, are being developed to predict the fragment mass spectra of glycopeptides, which may become a valuable tool in the future.[5][6]
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
This is one of the most common issues in HPLC-MS/MS analysis. A systematic approach is key to identifying the root cause.
Table 2: Troubleshooting No or Low Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Sample Issue | - Concentration Too Low: Prepare a fresh, higher concentration standard to confirm instrument performance. - Sample Degradation: Ensure proper sample storage and handling. Glycopeptides can be sensitive to pH and temperature. |
| LC System Issue | - Leaks: Check for any leaks in the system, as this can lead to pressure drops and inconsistent flow. - Incorrect Mobile Phase: Verify the composition and pH of your mobile phases. - Pump Malfunction: Ensure the pumps are delivering the correct flow rate and gradient composition. |
| MS System Issue | - Ion Source Contamination: A dirty ion source is a frequent cause of signal loss. Clean the ESI probe, capillary, and other source components according to the manufacturer's instructions. - Incorrect MS Parameters: Double-check that the correct precursor ion m/z, ionization mode, and other MS parameters are selected. - Detector Malfunction: If other troubleshooting steps fail, there may be an issue with the detector. Contact your service engineer. |
Logical Workflow for Troubleshooting No/Low Signal
Caption: Systematic workflow for diagnosing the cause of no or low signal intensity.
Guide 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Table 3: Troubleshooting Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Column Overload: Inject a smaller volume or a more dilute sample. - Column Contamination: Use a guard column and ensure proper sample cleanup. Flush the column with a strong solvent. - Column Degradation: If the column has been used extensively, it may need to be replaced. |
| Mobile Phase Mismatch | - Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to avoid peak distortion. - pH Effects: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure consistent and appropriate pH. |
| System Issues | - Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Improper Fittings: Ensure all fittings are correctly installed to prevent dead volume. |
Logical Relationship of Factors Affecting Peak Shape
Caption: Key factors that can contribute to poor chromatographic peak shape.
Experimental Protocols
Protocol 1: Direct Infusion for MS/MS Parameter Optimization
This protocol is for determining the optimal MS/MS parameters for this compound without the HPLC column.
-
Prepare a Standard Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Set up the Infusion: Use a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize MS1 Parameters: In full scan mode, optimize the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal intensity of the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺).
-
Perform a Product Ion Scan: Select the most abundant and stable precursor ion and perform a product ion scan.
-
Optimize Collision Energy: Vary the collision energy in steps (e.g., 10, 20, 30, 40, 50 eV) and observe the fragmentation pattern. Select the collision energy that produces a stable and abundant set of product ions suitable for Multiple Reaction Monitoring (MRM).
-
Select MRM Transitions: Choose at least two to three of the most intense and specific product ions for your MRM method.
Experimental Workflow for MS/MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters using direct infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Parvodicin C2 | CAS 110882-85-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Analytical Quality by Design-based development and validation of ultra pressure liquid chromatography/MS/MS method for glycopeptide antibiotics determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of glycopeptide fragment mass spectra by deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Parvodicin C1 Structural Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the structural analysis of Parvodicin C1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the structural elucidation of this compound?
The structural analysis of this compound, a complex natural product, presents several significant challenges. These primarily include:
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Determination of Absolute Stereochemistry: Assigning the correct stereochemistry for multiple chiral centers is a complex task.[1][2][3]
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Complex NMR Spectra: Significant signal overlap in ¹H NMR spectra can make unambiguous assignments difficult.
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Mass Spectrometry Fragmentation: The fragmentation patterns of the glycosidic linkages and the peptide backbone can be complex and difficult to interpret.[4][5][6][7]
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Crystallization: Obtaining crystals of sufficient quality for X-ray crystallography can be challenging.[8][9]
Q2: How can I resolve the severe signal overlap in the ¹H NMR spectrum of this compound?
Signal overlap in NMR spectra is a common issue with large and complex molecules like this compound. To address this, a combination of advanced NMR techniques is recommended.
Troubleshooting Guide: Resolving NMR Signal Overlap
| Problem | Recommended Solution | Expected Outcome |
| Severe signal overlap in the 3.0-4.5 ppm region of the ¹H NMR spectrum, obscuring sugar and amino acid proton resonances. | Utilize two-dimensional (2D) NMR experiments such as COSY, TOCSY, HSQC, and HMBC. | Dispersal of signals into a second dimension, allowing for the resolution and assignment of individual proton and carbon signals. |
| Difficulty in differentiating between similar amino acid residues. | Employ selective 1D TOCSY or NOESY experiments. | Excitation of a specific proton resonance will reveal correlations to other protons within the same spin system, aiding in residue identification. |
| Ambiguous assignment of quaternary carbons. | Optimize HMBC experiment parameters (e.g., long-range coupling delay) to observe correlations from protons that are 2-3 bonds away. | Clearer correlation peaks to quaternary carbons, confirming their chemical shifts. |
Experimental Protocol: 2D NMR Spectroscopy
A representative protocol for acquiring 2D NMR data for this compound is as follows:
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Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4]
-
Instrumentation: Acquire data on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[4]
-
Data Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an entire amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximities between protons, aiding in stereochemical and conformational analysis.
-
Troubleshooting Guides
Challenge 1: Ambiguous Determination of Absolute Configuration
Determining the absolute stereochemistry of this compound is critical for its biological activity characterization.
Q: My initial analyses (NMR, MS) have provided the planar structure of this compound, but I am unable to assign the absolute configuration of the stereocenters. What methods can I use?
A: A combination of chiroptical methods and computational analysis is a powerful approach for determining the absolute configuration when X-ray crystallography is not feasible.[1][8]
Workflow for Absolute Configuration Determination
Caption: Workflow for absolute configuration determination.
Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
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Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-0.5 mg/mL) in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a commercial ECD spectrophotometer.
-
Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Computational Analysis:
-
Perform a conformational search for all possible stereoisomers of this compound.
-
Calculate the theoretical ECD spectra for the lowest energy conformers of each stereoisomer using Time-Dependent Density Functional Theory (TD-DFT).[1]
-
Compare the calculated spectra with the experimental spectrum to determine the best match, and thus the absolute configuration.[1]
-
Illustrative Data Comparison
| Stereoisomer | Calculated λmax (nm) | Experimental λmax (nm) | Qualitative Match |
| (2S, 3R, ...)-Isomer | 225, 280 | 228, 282 | Good |
| (2R, 3S, ...)-Isomer | 210, 295 | 228, 282 | Poor |
Challenge 2: Complex Fragmentation in Mass Spectrometry
The interpretation of MS/MS spectra of this compound can be challenging due to the complex fragmentation of both the peptide backbone and the sugar moieties.
Q: I am having trouble interpreting the MS/MS spectrum of this compound to confirm the amino acid sequence and the nature of the glycosylation. How can I approach this?
A: A systematic approach involving high-resolution mass spectrometry and careful analysis of fragment ions is necessary.
Troubleshooting Logic for MS/MS Interpretation
Caption: Logic for interpreting MS/MS spectra.
Experimental Protocol: High-Resolution Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, equipped with an ESI source.[4]
-
Sample Introduction: Introduce the purified sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) via direct infusion or coupled to an HPLC system.[4]
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the accurate mass and isotopic pattern of the molecular ion.[4]
-
MS/MS Analysis: Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[4]
Table of Common Fragment Ions for a Hypothetical Glycopeptide Fragment
| m/z | Ion Type | Interpretation |
| 1050.45 | [M+H]⁺ | Intact glycopeptide fragment |
| 888.40 | [M+H - 162.05]⁺ | Neutral loss of a hexose (B10828440) sugar |
| 756.35 | y₆ | Peptide backbone fragment |
| 643.30 | b₅ | Peptide backbone fragment |
| 120.08 | Immonium ion of Phenylalanine |
References
- 1. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
managing variability in Parvodicin C1 biological assay results
Welcome to the technical support center for Parvodicin C1 biological assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
Inconsistent results in this compound biological assays can arise from a variety of factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting common issues encountered in two standard assays: Disk Diffusion (Kirby-Bauer) Assay and Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay .
Issue 1: Inconsistent Zone Diameters in Disk Diffusion Assays
| Observation | Potential Cause | Recommended Action |
| Zones of inhibition are consistently too large or too small for Quality Control (QC) strains. | Inoculum Density: The bacterial suspension is not standardized to the correct turbidity (e.g., 0.5 McFarland standard). | Ensure the inoculum is standardized using a calibrated photometric device or by visual comparison against a Wickerham card. Prepare a fresh McFarland standard if it is more than six months old. |
| Media Quality: Variation in Mueller-Hinton Agar (B569324) (MHA) batches, incorrect pH, or improper agar depth. | Use MHA from a reputable commercial supplier. Verify that the pH of each new batch is between 7.2 and 7.4. Ensure a uniform agar depth of 4 mm. | |
| This compound Disks: Degraded or improperly stored antibiotic disks. | Check the expiration date of the disks. Store disks at the recommended temperature (typically -20°C or below) in a desiccated environment. | |
| Incubation Conditions: Incorrect temperature or duration of incubation. | Ensure the incubator is calibrated and maintained at 35°C ± 2°C. Incubate plates for 16-20 hours. | |
| Hazy growth within the zone of inhibition. | Mixed Culture: The inoculum may be contaminated with a resistant subpopulation or a different organism. | Streak the inoculum onto a fresh agar plate to check for purity. Repeat the assay with a pure culture. |
| Resistant Subpopulation: Selection of resistant mutants during incubation. | This may be a true result. Document the observation and consider further investigation of the isolate's resistance profile. | |
| Irregular or non-circular zones of inhibition. | Uneven Inoculum: The bacterial lawn was not spread evenly on the agar surface. | Ensure the entire agar surface is swabbed evenly in three directions, rotating the plate approximately 60 degrees between each streaking. |
| Improper Disk Placement: Disks were moved after being placed on the agar. | Do not move a disk once it has made contact with the agar surface. If a disk is misplaced, do not reuse it. |
Issue 2: Variable Minimum Inhibitory Concentration (MIC) Values
| Observation | Potential Cause | Recommended Action |
| MIC values for QC strains are out of the acceptable range. | Inoculum Preparation: Incorrect final concentration of bacteria in the wells. | Prepare the bacterial suspension to a 0.5 McFarland standard and then dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL. |
| This compound Solution: Errors in serial dilutions or degradation of the antibiotic. | Prepare fresh serial dilutions of this compound for each assay. Ensure the stock solution has been stored correctly and is within its expiration date. | |
| Reader Error: Subjectivity in determining the well with the lowest concentration showing no visible growth.[1] | Use a standardized reading method, such as a microplate reader or by comparing to a growth control well under consistent lighting conditions. For glycopeptides, disregard pinpoint growth at the bottom of the well.[2] | |
| No bacterial growth in any wells, including the growth control. | Inactive Inoculum: The bacterial suspension was not viable. | Use a fresh subculture of the test organism. Verify the viability of the inoculum by plating a small aliquot on an appropriate agar medium. |
| Contamination of Media: The CAMHB may be contaminated with an inhibitory substance. | Use a new, sterile batch of CAMHB. | |
| MIC values are inconsistent between replicates or experiments. | Binding to Plasticware: Glycopeptide antibiotics can sometimes adhere to the surface of plastic microtiter plates, reducing the effective concentration. | Consider adding a non-ionic surfactant, such as Polysorbate 80 (final concentration of 0.002%), to the broth medium. This has been shown to improve the reproducibility of MICs for other glycopeptides.[3] |
| Variability in Reading Time: Inconsistent incubation times can lead to different growth levels. | Read the MIC plates at a consistent time point, typically between 16 and 20 hours of incubation. |
Frequently Asked Questions (FAQs)
Q1: My Quality Control (QC) strain is showing results that are out of the acceptable range for this compound. What should I do?
A1: First, verify all aspects of your experimental procedure. Check the inoculum density, the expiration dates and storage conditions of your media and this compound disks/stock solutions, and confirm the correct incubation conditions. If all these factors are correct, use a new lot of media or antibiotic and a fresh subculture of the QC strain. If the problem persists, contact your QC strain supplier to ensure the strain has not acquired resistance.
Q2: I am observing "skipping" wells in my broth microdilution assay (growth in a well with a higher concentration of this compound and no growth in a well with a lower concentration). How should I interpret this?
A2: This is often due to technical errors such as contamination of a well or an error in the dilution series. The MIC should be read as the lowest concentration that shows no growth, but the entire series should be repeated to ensure accuracy.
Q3: Can I use a different type of agar or broth for my this compound assays?
A3: For standardized antimicrobial susceptibility testing, it is crucial to use the recommended media, which are Mueller-Hinton Agar (MHA) for disk diffusion and Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution. Using different media can significantly alter the results due to variations in nutrient content, pH, and cation concentrations, which can affect the activity of the antibiotic.
Q4: How critical is the pH of the Mueller-Hinton medium?
A4: The pH of the MHA is very important and should be between 7.2 and 7.4. Variations in pH can alter the activity of this compound and lead to erroneous results. Always check the pH of a new batch of media before use.
Q5: What is the mechanism of action of this compound?
A5: this compound is a glycopeptide antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4][5][6] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which prevents the cross-linking of the peptidoglycan layer, leading to cell lysis.[4][6]
Experimental Protocols
Disk Diffusion (Kirby-Bauer) Assay
Objective: To qualitatively determine the susceptibility of a bacterial isolate to this compound.
Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (usually 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure a confluent lawn of growth.
-
-
Application of this compound Disks:
-
Using sterile forceps or a disk dispenser, place a this compound disk on the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters using a ruler or calipers.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints for this compound.
-
Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation (this typically requires a 1:100 dilution of the standardized suspension).
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: Mechanism of action of this compound, a glycopeptide antibiotic.
Caption: The VanA-type resistance pathway, a mechanism of resistance to glycopeptide antibiotics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. File:Vancomycin resistance.svg - Wikimedia Commons [commons.wikimedia.org]
- 3. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
strategies to prevent Parvodicin C1 degradation during storage
This technical support center provides guidance on the storage and handling of Parvodicin C1 to minimize degradation and ensure experimental reproducibility. The following information is based on best practices for glycopeptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable.[1]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in a suitable solvent, such as DMSO, at -20°C or below for the short term.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the common signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include a change in color or powder consistency. In solution, degradation may be indicated by a color change, precipitation, or a decrease in biological activity. For quantitative assessment, analytical methods such as HPLC are necessary to detect degradation products.
Q4: What are the likely pathways of this compound degradation?
A4: While specific degradation pathways for this compound are not extensively documented, glycopeptide antibiotics are susceptible to degradation through hydrolysis of the peptide backbone and modifications to the sugar moieties.[2] A common degradation pathway in the related glycopeptide vancomycin (B549263) involves the conversion of an asparagine residue to an isoaspartate, leading to an inactive species.[3]
Q5: Are there any known stabilizers for this compound?
A5: There is limited specific information on stabilizers for this compound. However, for the related glycopeptide vancomycin, peptide analogs of bacterial peptidoglycan have been shown to stabilize the antibiotic against degradation.[3] The use of lyophilized formulations is a common strategy to improve the stability of glycopeptide antibiotics in general.[4]
Troubleshooting Guides
Issue: Unexpected loss of biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Re-run the experiment with the fresh stock. |
| Improper storage of solid this compound | 1. Verify that the solid this compound has been stored at the recommended temperature and protected from light and moisture. 2. If storage conditions were suboptimal, consider using a new vial of the compound. |
| Incompatibility with experimental buffer | 1. Assess the pH and composition of your experimental buffer. Glycopeptide stability can be pH-dependent. 2. If possible, perform a pilot experiment to determine the stability of this compound in your buffer over the time course of your experiment. |
Issue: Change in color or precipitation in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Chemical degradation | 1. Discard the solution. A change in color or the formation of a precipitate is a strong indicator of chemical degradation. 2. Prepare a fresh solution using a high-purity solvent. |
| Low solubility in the chosen solvent | 1. Confirm the solubility of this compound in your solvent.[1] 2. If solubility is an issue, consider using a different solvent or adjusting the concentration. |
| Contamination | 1. Ensure that all glassware and equipment are clean and sterile. 2. Use sterile filtration for aqueous solutions to remove any microbial contamination. |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C | Long-term (months to years) | Store in a desiccator, protected from light.[1] |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark environment.[1] | |
| In Solution (e.g., DMSO) | -20°C | Short-term (days to weeks) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique for this purpose.[5]
1. Materials and Reagents:
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same solvent and at the same concentration as the standard solution.
4. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
5. Data Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the peak area of the main this compound peak indicates degradation.
-
The percentage of degradation can be calculated based on the relative peak areas.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. The stabilization of vancomycin by peptidoglycan analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting poor resolution in Parvodicin C1 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of poor resolution during the chromatographic analysis of Parvodicin C1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
This compound is a glycopeptide antibiotic belonging to the Parvodicin complex.[1] Like other glycopeptides, it possesses a complex structure with a peptide core and attached sugar moieties.[1][2] This complexity, combined with its likely polar nature, can present challenges in achieving sharp, well-resolved peaks in reversed-phase chromatography.[3][4][5] Poor resolution can manifest as broad peaks, tailing peaks, or co-elution with impurities or other Parvodicin components.
Q2: I am seeing broad peaks for this compound. What are the initial troubleshooting steps?
Broad peaks are often an indication of issues with column efficiency or secondary interactions within the system.[6][7] Here’s a systematic approach to troubleshoot this issue:
-
Assess Column Health: Begin by checking the performance of your column. Run a standard compound to verify its efficiency and peak shape. Over time, columns can degrade, leading to broader peaks.
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.[6] Deviating significantly from the optimal flow rate can increase band broadening.
-
Check for Dead Volume: Excessive dead volume in your HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Inspect all fittings and tubing.
Q3: My this compound peak is tailing. What could be the cause?
Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase, or issues with the packing of the column bed.[7]
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing. Consider using a column with end-capping or a different stationary phase (e.g., a phenyl or a polar-embedded phase).
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.
Q4: I am observing co-elution of this compound with an impurity. How can I improve the separation?
Improving the separation between two co-eluting peaks requires optimizing the selectivity of your chromatographic method.[6]
-
Modify Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can change the selectivity of the separation.[6] You can also adjust the ratio of organic solvent to the aqueous buffer.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry may be necessary. For a complex molecule like this compound, consider:
-
Phenyl-based columns: These can offer different selectivity for aromatic compounds.[3][6]
-
Polar-embedded group columns: These phases can provide alternative selectivity for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC can be an effective alternative.[5][8]
-
-
Adjust Temperature: Changing the column temperature can influence the selectivity of the separation.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a step-by-step workflow for troubleshooting poor resolution in this compound chromatography.
Caption: Troubleshooting workflow for poor resolution.
Guide 2: Decision Tree for Column Selection
The choice of the stationary phase is critical for achieving good resolution. This decision tree can guide you in selecting an appropriate column for this compound analysis.
Caption: Column selection guide for this compound.
Data Presentation
The following tables summarize key parameters that can be adjusted to improve the resolution of this compound.
Table 1: Mobile Phase Parameters and Their Effect on Resolution
| Parameter | Adjustment | Expected Effect on this compound Resolution | Considerations |
| Organic Solvent % | Decrease | Increase retention, potentially improving resolution of early eluting peaks. | May increase run time. |
| Increase | Decrease retention, may be useful if peaks are too retained. | May decrease resolution. | |
| Organic Solvent Type | Acetonitrile vs. Methanol | Can significantly alter selectivity. | Methanol is more viscous and will generate higher backpressure. |
| pH | Adjust (e.g., +/- 1 pH unit) | Can change the ionization state of this compound and interacting silanols, affecting retention and peak shape. | Ensure the pH is within the stable range for the column. |
| Buffer Concentration | Increase/Decrease | Can influence peak shape and retention. | High buffer concentrations can be problematic for MS detection. |
Table 2: Column Parameters and Their Impact on Resolution
| Parameter | Adjustment | Expected Effect on this compound Resolution | Considerations |
| Stationary Phase | C18, Phenyl, Polar-Embedded | Different selectivities for this compound and impurities.[3][6] | Phenyl phases can enhance selectivity for aromatic compounds.[3][6] |
| Particle Size | Smaller particles (e.g., 5 µm to 3 µm or <2 µm) | Increases column efficiency and resolution.[6] | Will significantly increase backpressure. |
| Column Length | Longer column | Increases column efficiency and resolution.[6] | Increases run time and backpressure. |
| Column Internal Diameter | Smaller ID | Can increase sensitivity, but requires an optimized HPLC system to minimize extra-column band broadening. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Water:Acetonitrile
Protocol 2: Column Equilibration and Washing
Proper column equilibration and washing are crucial for reproducible results.
-
Equilibration: Before the first injection of a sequence, equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Washing (after analysis):
-
Wash with 95% water / 5% acetonitrile for 10 column volumes to remove buffer salts.
-
Wash with 100% acetonitrile or methanol for 10 column volumes to remove strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer (typically acetonitrile or methanol).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
Technical Support Center: Optimization of Media Composition for Parvodicin C1 Production
Welcome to the technical support center for the optimization of Parvodicin C1 production. This guide is designed for researchers, scientists, and drug development professionals working with Actinomadura parvosata. While specific quantitative data on this compound media optimization is not extensively published, this resource provides a comprehensive framework based on established principles for antibiotic production by actinomycetes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development of a suitable fermentation medium for Actinomadura parvosata.
Q1: What is a good starting point for a this compound production medium?
A basal medium for actinomycetes is the best starting point. Many species of Actinomadura are cultivated on standard microbiological media. A typical seed medium might include components like yeast extract, malt (B15192052) extract, and glucose, while a production medium often contains a more complex mixture of carbon and nitrogen sources to support secondary metabolite production. A common starting point could be a variation of a GYM (Glucose-Yeast Extract-Malt Extract) or an N-Z-Amine-based medium.
Q2: What are the most critical media components to optimize for antibiotic production?
The most critical components influencing secondary metabolite production, such as this compound, are the carbon source, nitrogen source, phosphate (B84403) concentration, and trace elements. The ratio of carbon to nitrogen is particularly crucial as an excess of easily metabolized sources can sometimes inhibit antibiotic synthesis.
Q3: How should I select the best carbon and nitrogen sources?
Selection should be done through systematic screening experiments, such as the One-Factor-at-a-Time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM).[1] For carbon, complex carbohydrates like starch or dextrin (B1630399) often support better production than simple sugars like glucose. For nitrogen, a combination of organic sources (e.g., soy meal, peptone, yeast extract) and inorganic sources (e.g., ammonium (B1175870) sulfate) is typically most effective.
Q4: What is the role of phosphate and trace elements?
Phosphate is essential for primary growth, but high concentrations can suppress the production of many secondary metabolites in actinomycetes. Its concentration must be carefully optimized. Trace elements (e.g., iron, zinc, manganese, cobalt) are cofactors for enzymes involved in both primary metabolism and antibiotic biosynthesis. Their absence can limit production, so a well-formulated trace element solution is necessary.
Q5: What are the optimal physical parameters for Actinomadura parvosata fermentation?
Actinomadura species are generally aerobic, mesophilic bacteria.[2] Typical fermentation conditions are:
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration: High dissolved oxygen levels are critical. This is maintained through vigorous agitation (e.g., 200-400 rpm in a shake flask) and sparging with sterile air in a bioreactor.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound production experiments.
Q: My Actinomadura parvosata culture is growing poorly. What should I check?
A: Poor growth can be attributed to several factors:
-
Inoculum Quality: Ensure the seed culture is in the late logarithmic growth phase and is healthy and free of contamination.
-
Media Composition: Verify the correct preparation of the medium, including pH, and ensure all essential nutrients are present.
-
Physical Conditions: Check the temperature, agitation speed, and aeration to ensure they are within the optimal range. Inadequate oxygen supply is a common cause of poor growth in actinomycetes.
Q: I have good biomass, but the this compound yield is low. What are the potential causes?
A: This is a classic issue where primary metabolism is favored over secondary metabolism.
-
Nutrient Repression: High levels of rapidly assimilated carbon or phosphate can inhibit the genes responsible for this compound synthesis. Try using a more slowly metabolized carbon source or reducing the initial phosphate concentration.
-
Sub-optimal Precursors: The medium may lack specific precursors required for the this compound backbone.
-
Incorrect Fermentation Duration: The peak of production may occur at a specific time point. A time-course study is essential to determine the optimal harvest time.
-
pH Shift: A significant drop or rise in pH during fermentation can halt antibiotic production. Implement pH control in a bioreactor setting.
Q: My fermentation is contaminated. How can I prevent it?
A: Contamination is a major issue in long fermentation processes.
-
Sterilization: Ensure all media, flasks, and bioreactors are properly sterilized. Autoclave liquids for an adequate duration (e.g., 20-30 minutes at 121°C) and use dry heat for glassware.
-
Aseptic Technique: All manipulations, including inoculation and sampling, must be performed under strict aseptic conditions (e.g., in a laminar flow hood).
-
Air Filtration: Use sterile filters for all air inlets and outlets on bioreactors.
Q: this compound production is inconsistent between batches. How can I improve reproducibility?
A: Inconsistency often stems from variations in starting materials and procedures.
-
Standardize Inoculum: Develop a strict protocol for preparing the seed culture, ensuring the same age, cell density, and volume are used for each fermentation.
-
Raw Material Quality: Use high-quality, consistent batches of media components. Complex organic sources like soy meal can vary significantly.
-
Process Control: Precisely control all fermentation parameters (pH, temperature, agitation, aeration). Use a well-calibrated bioreactor for maximum control.
Section 3: Experimental Protocols
Protocol 1: Inoculum Development for Actinomadura parvosata
This protocol describes a two-stage process for preparing a healthy inoculum for the production fermenter.
1. Materials:
-
Culture of Actinomadura parvosata (e.g., from a cryopreserved stock).
-
Agar (B569324) plates (e.g., GYM Agar: Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 15 g/L, pH 7.2).
-
Seed culture medium (e.g., Tryptic Soy Broth or GYM broth).
-
Sterile baffled flasks.
2. Procedure:
-
Streak the A. parvosata culture onto an agar plate from the stock. Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Aseptically add 5 mL of sterile water with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scrape the surface to create a spore suspension.
-
Inoculate a 250 mL baffled flask containing 50 mL of seed culture medium with 1-2 mL of the spore suspension.
-
Incubate this first-stage seed culture at 28°C on a rotary shaker (220 rpm) for 48-72 hours.
-
Transfer 5 mL (10% v/v) of the first-stage culture into a second 250 mL flask with 50 mL of the same medium to create the second-stage inoculum.
-
Incubate the second-stage culture for 24-48 hours until it reaches the late exponential phase of growth. This culture is now ready to inoculate the production medium.
Protocol 2: General Fermentation Protocol for this compound Production
This protocol outlines a general procedure for lab-scale production in shake flasks.
1. Materials:
-
Second-stage A. parvosata inoculum.
-
Production Medium (composition to be optimized). Example Basal Medium: Soluble Starch 20 g/L, Soy Meal 10 g/L, Yeast Extract 2 g/L, K2HPO4 0.5 g/L, MgSO4·7H2O 0.5 g/L, CaCO3 2 g/L, pH 7.0.
-
Sterile 500 mL baffled flasks.
2. Procedure:
-
Dispense 100 mL of the production medium into each 500 mL baffled flask.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 10 mL (10% v/v) of the second-stage inoculum.
-
Incubate the flasks on a rotary shaker at 28°C and 220 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure cell growth (dry cell weight), pH, substrate consumption, and this compound concentration.
Protocol 3: Quantification of this compound (General HPLC Method)
This compound is a glycopeptide antibiotic, and its concentration can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Sample Preparation:
-
Take a 1 mL sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as necessary to fall within the standard curve range.
2. HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Example Gradient: Start with 10% acetonitrile, ramp to 60% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant for glycopeptides (e.g., 280 nm).
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using purified this compound of known concentration. Calculate the concentration in samples by comparing the peak area to the standard curve.
Section 4: Data Presentation (Illustrative Examples)
The following tables are templates to guide the presentation of experimental data. The data shown are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Illustrative Data for Carbon Source Screening
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | Final pH | This compound Titer (mg/L) |
| Glucose | 8.5 | 5.8 | 45 |
| Soluble Starch | 7.2 | 6.9 | 150 |
| Dextrin | 7.5 | 7.1 | 185 |
| Glycerol | 6.8 | 6.5 | 90 |
| Maltose | 8.1 | 6.1 | 75 |
Table 2: Illustrative Data for Nitrogen Source Screening
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | Final pH | This compound Titer (mg/L) |
| Peptone | 6.5 | 7.4 | 110 |
| Yeast Extract | 7.8 | 7.2 | 95 |
| Soy Meal | 7.1 | 7.5 | 210 |
| Ammonium Sulfate | 5.5 | 6.3 | 60 |
| Casein Hydrolysate | 6.9 | 7.3 | 140 |
Section 5: Visual Guides (Graphviz Diagrams)
Experimental Workflow for Media Optimization
Caption: A typical experimental workflow for optimizing fermentation media.
Troubleshooting Flowchart for Low this compound Yield
Caption: A decision flowchart for troubleshooting low product yield.
References
resolving experimental artifacts in Parvodicin C1 MIC testing
Welcome to the technical support center for Parvodicin C1 Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common artifacts encountered during susceptibility testing of this novel lipoglycopeptide antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound MIC testing in a question-and-answer format.
Q1: My this compound MIC values are higher than expected or inconsistent across experiments. What could be the cause?
A1: Higher than expected or variable MIC values for this compound, a lipophilic glycopeptide, can often be attributed to the compound's tendency to adsorb to plastic surfaces of standard microtiter plates. This adsorption reduces the effective concentration of the antibiotic in the broth, leading to erroneously elevated MICs.
Troubleshooting Steps:
-
Incorporate a Surfactant: To mitigate plastic binding, it is recommended to perform the broth microdilution (BMD) assay with the addition of a non-ionic surfactant, such as Polysorbate-80 (P-80), to the Mueller-Hinton Broth (MHB). A final concentration of 0.002% P-80 is often sufficient to prevent significant loss of the compound.
-
Use Low-Binding Plates: Consider using low-binding microtiter plates, which are specifically designed to reduce the adsorption of lipophilic molecules.
-
Consistent Mixing: Ensure thorough mixing of the this compound stock solution and subsequent dilutions to maintain a homogenous concentration.
Q2: I am observing "trailing" or "phantom" growth in my MIC assay wells. How should I interpret these results?
A2: Trailing, characterized by reduced but still visible growth over a range of concentrations, can be a challenge with some antibiotic-organism combinations. This phenomenon can make it difficult to determine a clear endpoint.
Troubleshooting Steps:
-
Strict Endpoint Reading: Adhere to a strict definition of the MIC endpoint, which is the lowest concentration of the antibiotic that completely inhibits visible growth. A reading aid, such as a magnifying mirror, can be beneficial. For some bacteriostatic agents, a significant reduction (e.g., 80%) in growth compared to the positive control is used as the endpoint. However, for bactericidal agents like glycopeptides, complete inhibition is the standard.
-
Incubation Time: Ensure a precise incubation time of 18-24 hours. Extended incubation can sometimes lead to the emergence of trailing. For glycopeptides, a full 24-hour incubation is often required.
-
Inoculum Density: Verify that the inoculum density is standardized to 5 x 10^5 CFU/mL. A lower inoculum may be more susceptible to trailing effects.
Q3: My E-test results for this compound do not correlate well with my broth microdilution (BMD) results. Why is there a discrepancy?
A3: Discrepancies between E-test and BMD are not uncommon for glycopeptides. E-test MICs can sometimes be one to two doubling dilutions higher than those obtained by BMD.
Troubleshooting and Considerations:
-
Method-Specific Breakpoints: It is crucial to use interpretive breakpoints that are validated for the specific method being used.
-
Inoculum Effect: The higher inoculum density used for E-test can sometimes lead to higher MIC values.
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Reading Challenges: The interpretation of the inhibition ellipse in an E-test can be subjective, especially in the presence of hazy growth or microcolonies.
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Confirmation: If a significant discrepancy is observed, it is advisable to re-test the isolate using both methods to ensure accuracy.
Q4: I am seeing precipitation of this compound in my stock solution or in the higher concentration wells of my MIC plate. What should I do?
A4: this compound, being a complex molecule, may have limited solubility in certain solvents or at high concentrations.
Troubleshooting Steps:
-
Solvent Selection: Ensure that the appropriate solvent is used to prepare the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for dissolving lipophilic compounds.
-
Stock Concentration: Avoid preparing overly concentrated stock solutions. It is better to prepare a fresh stock solution at a moderate concentration for each experiment.
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Gentle Warming: If precipitation is observed, gentle warming of the solution may help to redissolve the compound. However, be cautious to avoid degradation of the antibiotic.
-
Visual Inspection: Always visually inspect the wells of the MIC plate for any signs of precipitation before and after incubation. The presence of precipitate can interfere with accurate reading of the results.
Experimental Protocols
Broth Microdilution (BMD) MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications for a lipoglycopeptide antibiotic.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Polysorbate-80 (P-80)
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96-well U-bottom microtiter plates (standard or low-binding)
-
Bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis)
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Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 1°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in DMSO to prepare a stock solution of 1280 µg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of CAMHB containing 0.004% P-80.
-
Perform serial two-fold dilutions of the this compound stock solution in the CAMHB with P-80 to achieve the desired concentration range for the MIC assay (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
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From an overnight culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB with P-80, without antibiotic) and a sterility control well (CAMHB with P-80 only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 1°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Data Presentation
Table 1: Example Quality Control (QC) MIC Ranges for Standard Reference Strains
| Antimicrobial Agent | QC Strain | Method | MIC Range (µg/mL) |
| This compound | S. aureus ATCC® 29213™ | Broth Microdilution | To be determined by user validation |
| E. faecalis ATCC® 29212™ | Broth Microdilution | To be determined by user validation | |
| Vancomycin | S. aureus ATCC® 29213™ | Broth Microdilution | 0.5 - 2 |
| E. faecalis ATCC® 29212™ | Broth Microdilution | 1 - 4 |
Note: The QC ranges for this compound are not yet established by regulatory bodies and should be determined in-house during assay validation.
Table 2: Hypothetical Comparative MIC Data for this compound and Vancomycin
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 0.125 | 0.25 | 0.06 - 0.5 |
| Vancomycin | 1 | 2 | 0.5 - 4 | |
| Vancomycin-Resistant E. faecalis (VRE) | This compound | 0.25 | 0.5 | 0.125 - 1 |
| Vancomycin | >256 | >256 | 128 - >256 |
This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It targets the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II, thereby blocking both transglycosylation and transpeptidation steps, which are essential for the integrity of the cell wall.
Caption: this compound mechanism of action.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in performing a broth microdilution MIC assay for this compound.
Caption: Broth microdilution workflow.
Troubleshooting Logic for Unexpected MIC Results
This flowchart provides a logical approach to troubleshooting common issues encountered during this compound MIC testing.
Caption: Troubleshooting unexpected MICs.
Technical Support Center: Parvodicin C1 Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin C1. The information provided is based on the general understanding of glycopeptide antibiotic stability, particularly related to the A40926 complex, of which this compound is a component.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and experimentation of this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity over a short period. | Degradation of this compound due to inappropriate pH. | Prepare solutions using a buffered system. The optimal pH for glycopeptide stability is often slightly acidic. We recommend starting with a citrate (B86180) or acetate (B1210297) buffer in the pH range of 4.5-5.5. Avoid highly acidic (pH < 3) or alkaline (pH > 7) conditions. |
| Precipitation of this compound upon dissolution or during storage. | Poor solubility at the chosen concentration or pH. Aggregation of the molecule. | Decrease the concentration of the this compound solution. Ensure the pH of the solution is within the optimal range. Consider the addition of solubility-enhancing excipients such as cyclodextrins, after verifying their compatibility with your experimental setup. |
| Inconsistent results in bioassays. | Degradation of stock solutions. Inaccurate concentration determination due to degradation. | Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C immediately after preparation. Perform a stability study under your specific experimental conditions to determine the rate of degradation. Always determine the concentration of the working solution by a validated analytical method (e.g., HPLC) before use. |
| Appearance of new peaks in HPLC analysis of the solution. | Chemical degradation of this compound. | This indicates the formation of degradation products. Characterize these new peaks to understand the degradation pathway. To minimize degradation, protect the solution from light, control the temperature, and ensure the pH is optimal. Consider deoxygenating the solvent to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: While specific data for this compound is limited, based on related glycopeptide antibiotics like dalbavancin (B606935) (derived from the A40926 complex), the primary degradation pathway is likely hydrolysis of the glycosidic bonds and deamidation of asparagine residues.[1][2] This leads to the formation of inactive or less active degradation products.
Q2: What is the optimal pH for storing this compound solutions?
A2: For many glycopeptide antibiotics, a slightly acidic pH range of 4.5 to 5.5 is optimal for stability in aqueous solutions.[1] It is crucial to use a buffered system (e.g., citrate or acetate buffer) to maintain a constant pH.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use buffers other than citrate or acetate?
A4: While citrate and acetate buffers are commonly used, other buffers can be employed provided they do not catalyze the degradation of this compound. Phosphate buffers, for instance, have been shown to sometimes increase the degradation rate of other glycopeptides.[2] It is recommended to perform a compatibility study with your chosen buffer system.
Q5: Are there any excipients that can improve the stability of this compound?
A5: Yes, excipients such as sugars (e.g., mannitol, sucrose), polyols, and certain amino acids have been shown to stabilize glycopeptide antibiotics in aqueous solutions by reducing molecular mobility and minimizing interactions with the solvent.[1][2] The selection and concentration of any excipient should be validated for your specific application.
Quantitative Data on this compound Stability
Disclaimer: The following data is illustrative and based on typical stability profiles of related glycopeptide antibiotics. Actual stability data for this compound should be determined empirically.
| pH | Temperature (°C) | Buffer (50 mM) | Half-life (t½) (Days) |
| 3.0 | 25 | Citrate | 5 |
| 4.5 | 25 | Acetate | 30 |
| 5.5 | 25 | Acetate | 25 |
| 7.4 | 25 | Phosphate | 10 |
| 4.5 | 4 | Acetate | > 90 |
| 4.5 | 40 | Acetate | 7 |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Degradation
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Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) with a constant ionic strength.
-
Sample Preparation: Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the linear regression will give the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a general method and should be optimized and validated for the specific analysis of this compound and its degradation products.
Visualizations
Caption: Generalized degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for addressing this compound instability issues.
References
Technical Support Center: Enhancing the Purity of Parvodicin C1 Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Parvodicin C1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a glycopeptide antibiotic belonging to the Parvodicin complex, which is produced during the fermentation of Actinomadura parvosata. It serves as a crucial precursor for the semi-synthetic antibiotic dalbavancin. High purity of the this compound isolate is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities can affect the drug's pharmacological profile and may introduce toxic side effects.
Q2: What are the common impurities found in this compound isolates?
Impurities in this compound preparations can be broadly categorized as:
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Related Parvodicin Analogs: These are structurally similar molecules from the Parvodicin complex that often co-elute with this compound during chromatography.
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Fermentation Media Components: Residual nutrients, salts, and other components from the fermentation broth.
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Degradation Products: this compound can degrade under certain pH and temperature conditions, leading to the formation of related impurities.
Q3: What are the primary chromatographic techniques used for this compound purification?
A multi-step chromatographic approach is typically employed for the purification of this compound.[1] The most common techniques include:
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Adsorption Chromatography: Often used as an initial capture step to remove bulk impurities from the fermentation broth.
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Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for final polishing and separation of closely related analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on HPLC-based methods.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column overload.2. Secondary interactions with residual silanols on the column.3. Inappropriate mobile phase pH. | 1. Reduce the sample injection volume or concentration.2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it has exceeded its recommended lifetime or has been exposed to harsh conditions. |
| Poor Resolution Between this compound and Analogs | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Gradient slope is too steep. | 1. Optimize the organic solvent-to-aqueous buffer ratio. The addition of an ion-pairing agent may also improve selectivity.2. Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the one with the best selectivity for your specific impurities.3. Decrease the gradient slope to improve the separation of closely eluting peaks. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, inline filter, column frit).2. Particulate matter in the sample.3. High mobile phase viscosity. | 1. Systematically check and clean or replace each component, starting from the detector and moving backward.2. Filter all samples through a 0.22 µm filter before injection.3. Consider using a less viscous organic solvent (e.g., acetonitrile (B52724) instead of methanol) or increasing the column temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection.3. Air bubbles in the detector. | 1. Use high-purity solvents and prepare fresh mobile phase daily.2. Implement a robust needle wash protocol between injections.3. Properly degas the mobile phase and purge the detector. |
Quantitative Data on Purification Steps
The following table provides representative data on the expected purity levels at different stages of a typical this compound purification workflow. Actual results may vary depending on the specific experimental conditions.
| Purification Step | Starting Purity (Approx.) | Final Purity (Approx.) | Key Impurities Removed |
| Adsorption Chromatography (e.g., Diaion HP-20) | 10-20% | 50-60% | Polar impurities, fermentation media components |
| Ion-Exchange Chromatography | 50-60% | 70-85% | Charged impurities, some Parvodicin analogs |
| Preparative RP-HPLC | 70-85% | >98% | Closely related Parvodicin analogs, degradation products |
Experimental Protocols
Ion-Exchange Chromatography (IEX) for this compound Enrichment
This protocol describes a general procedure for the enrichment of this compound from a partially purified extract using cation-exchange chromatography.
Materials:
-
Cation-exchange column (e.g., SP Sepharose Fast Flow)
-
Equilibration Buffer: 20 mM Sodium Acetate, pH 4.5
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
Partially purified this compound extract, pH adjusted to 4.5
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Sample Loading: Load the pH-adjusted this compound extract onto the column at a flow rate that allows for efficient binding.
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Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound impurities.
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Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.
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Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using analytical RP-HPLC.
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Pooling: Pool the fractions containing this compound of the desired purity.
Reversed-Phase HPLC (RP-HPLC) for Final Purification
This protocol outlines a general method for the final purification of this compound using preparative RP-HPLC.
Materials:
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
IEX-enriched this compound sample, filtered through a 0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered this compound sample onto the column.
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Gradient Elution: Apply a linear gradient to elute this compound. A typical gradient might be:
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5-35% B over 40 minutes
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35-95% B over 5 minutes (for column wash)
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95-5% B over 5 minutes (to return to initial conditions)
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (typically at 280 nm).
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Purity Analysis: Analyze the collected fractions for purity using an analytical RP-HPLC method.
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Pooling and Desalting: Pool the high-purity fractions. If necessary, perform a desalting step to remove TFA.
Visualizations
References
troubleshooting inconsistent in vivo efficacy of Parvodicin C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parvodicin (B1140423) C1. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Parvodicin C1 and what is its mechanism of action?
This compound is a potent glycopeptide antibiotic, identified as the most active component of the parvodicin complex produced by Actinomadura parvosata.[1] Like other glycopeptide antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and thereby compromising bacterial structural integrity.[2][3][4]
Q2: What are the reported in vivo characteristics of this compound?
In vivo studies have shown that this compound can achieve high serum levels and has the potential for a long duration of action, making it a promising candidate for further development.[1]
Q3: Why am I observing inconsistent in vivo efficacy with this compound?
Inconsistent in vivo efficacy is a known challenge with glycopeptide antibiotics and can stem from a variety of factors. For glycopeptides in general, in vitro minimum inhibitory concentrations (MICs) do not always predict in vivo outcomes.[5] Key factors influencing in vivo efficacy include:
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Formulation and Stability: this compound is a lipophilic glycopeptide. Its formulation is critical for bioavailability and stability. Improper formulation can lead to poor solubility, aggregation, and reduced efficacy. Glycopeptide antibiotics can be unstable in aqueous solutions, with their stability being pH-dependent.[6][7]
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Pharmacokinetics and Protein Binding: The pharmacokinetic (PK) and pharmacodynamic (PD) properties, including serum protein binding, can significantly impact the free drug concentration at the site of infection.[1][5]
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Animal Model and Host Factors: The choice of animal model, its immune status (e.g., immunocompetent vs. neutropenic), and the site of infection can all influence the observed efficacy.[1][5]
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Bacterial Factors: The bacterial strain, inoculum size, and the potential for resistance development during the experiment can lead to variability in results.[5]
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Drug Administration: The route and frequency of administration can affect the drug's exposure profile and, consequently, its efficacy.
Troubleshooting Inconsistent In Vivo Efficacy
Problem 1: Higher than expected MIC values in vitro or poor correlation with in vivo results.
| Potential Cause | Troubleshooting Step |
| Inaccurate MIC determination | Ensure adherence to standardized broth microdilution or agar (B569324) dilution protocols. Use appropriate quality control strains.[8] |
| Inoculum effect | Standardize the bacterial inoculum concentration used for MIC testing and in vivo studies, as high bacterial loads can reduce the apparent efficacy of some antibiotics. |
| Serum protein binding | Determine the protein binding of this compound in the serum of the animal model being used. The free (unbound) drug concentration is the active fraction.[5] |
| In vitro vs. in vivo disconnect | Recognize that for glycopeptides, a low MIC does not guarantee in vivo success.[5] Consider other factors like PK/PD parameters in your experimental design. |
Problem 2: Low or variable drug exposure (AUC, Cmax) in vivo.
| Potential Cause | Troubleshooting Step |
| Poor drug formulation | Due to its lipophilic nature, this compound may require a specific formulation to ensure solubility and bioavailability. Consider using solubilizing agents or delivery vehicles. It is crucial to test the vehicle alone as a control for any potential toxicity.[9] |
| Drug instability in formulation | Prepare fresh formulations for each experiment. If the formulation is stored, conduct stability tests under the storage conditions. Glycopeptide stability is often pH-dependent; maintain an optimal pH in the formulation.[6][7] |
| Rapid clearance | Although this compound is suggested to have a long duration of action,[1] rapid clearance in a specific animal model is possible. Conduct pharmacokinetic studies to determine the half-life and clearance rate. |
Problem 3: Sub-optimal therapeutic effect despite adequate drug exposure.
| Potential Cause | Troubleshooting Step |
| Host immune status | The efficacy of some antibiotics can be influenced by the host's immune response. Consider using both immunocompetent and neutropenic animal models to assess the contribution of the immune system.[5] |
| Development of resistance | The bacterial strain may develop resistance to this compound during the course of the experiment. Isolate bacteria from treated animals at the end of the study and perform susceptibility testing. |
| Inappropriate dosing regimen | For glycopeptides, the 24-hour area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is often the key pharmacodynamic parameter predicting efficacy.[2] Optimize the dosing regimen (dose and frequency) to achieve the target AUC/MIC. |
| Tissue penetration | The drug may not be reaching the site of infection in sufficient concentrations. Analyze drug concentrations in the target tissue. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Peritonitis Model
This protocol is adapted from general procedures for testing glycopeptide antibiotics in a mouse model of bacterial peritonitis.[5]
-
Animal Model: Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Use a clinically relevant Gram-positive strain, for example, Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
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Mix the bacterial suspension with an equal volume of 10% (w/v) porcine mucin in saline to enhance infectivity.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial-mucin suspension.
-
-
Drug Preparation and Administration:
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Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO in sterile saline). The final DMSO concentration should be non-toxic.
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Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via a relevant route (e.g., subcutaneous or intravenous) at a specified time post-infection (e.g., 1 hour).
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Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Efficacy Assessment:
-
Monitor the survival of the mice for a defined period (e.g., 7 days).
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Alternatively, for bacterial burden assessment, euthanize a subset of animals at a specific time point (e.g., 24 hours post-treatment), collect peritoneal lavage fluid, and perform serial dilutions and plate counts to determine the CFU/mL.
-
Protocol 2: Stability Assessment of this compound Formulation
This protocol outlines a basic approach to assess the stability of a this compound formulation for in vivo studies.
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Formulation Preparation: Prepare the this compound formulation as intended for the in vivo experiment.
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Storage Conditions: Aliquot the formulation into separate sterile tubes and store them under the intended experimental conditions (e.g., room temperature, 4°C).
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Time Points: Designate several time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: At each time point, analyze an aliquot for:
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Visual Inspection: Check for any precipitation, color change, or turbidity.
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pH Measurement: Measure the pH of the formulation.
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Concentration and Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and to detect any degradation products.
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Biological Activity: Perform a bioassay (e.g., MIC determination) to ensure the compound retains its antibacterial potency.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy of this compound.
Caption: Signaling pathway for the mechanism of action of glycopeptide antibiotics like this compound.
References
- 1. In Vivo Pharmacodynamic Activity of the Glycopeptide Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacodynamics of Glycopeptides in the Mouse Peritonitis Model of Streptococcus pneumoniae or Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycopeptide antibiotic drug stability in aqueous solution [ouci.dntb.gov.ua]
- 8. Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Parvodicin C1 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Parvodicin C1 extraction from Actinomadura parvosata fermentation culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a potent glycopeptide antibiotic belonging to the Parvodicin complex. It is a secondary metabolite produced by the fermentation of the actinomycete Actinomadura parvosata.[1] The Parvodicin complex consists of several closely related components, with this compound being one of the most active.[1]
Q2: What are the initial steps in extracting this compound from the fermentation broth?
The initial steps, often referred to as recovery, involve separating the biomass (mycelia) from the culture broth. This is crucial as this compound is an extracellular product. Common methods for this separation include filtration or centrifugation.[2][3][4] Following cell removal, the clarified broth is typically adjusted to an alkaline pH (e.g., pH 8-12) to improve the efficiency of subsequent extraction steps.[5]
Q3: Which chromatographic techniques are suitable for this compound purification?
A multi-step chromatographic approach is generally required to achieve high purity of this compound. Techniques that can be employed include:
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Adsorption Chromatography: Using non-ionic macroporous resins is a common initial step to capture the glycopeptide from the clarified broth.[6]
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Ion-Exchange Chromatography (IEC): As this compound is an acidic glycopeptide, anion-exchange chromatography can be an effective purification step.[6]
-
Affinity Chromatography: This technique can offer high selectivity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used in the final polishing steps to separate the closely related components of the Parvodicin complex and obtain pure this compound.
Q4: How can I monitor the concentration and purity of this compound during the extraction process?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring this compound. A reversed-phase column with UV detection is typically used for quantification and purity assessment. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and to assess for the presence of impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound yield in the initial extract. | 1. Incomplete cell lysis and release of intracellular contents that may interfere with extraction. 2. Suboptimal pH of the fermentation broth during extraction. 3. Inefficient adsorption to the chromatography resin. | 1. Ensure efficient separation of mycelia from the broth using methods like microfiltration. 2. Adjust the pH of the clarified broth to an alkaline range (pH 8-12) before applying it to the resin.[5] 3. Optimize the contact time and flow rate during loading onto the adsorption resin. Consider testing different types of resins. |
| Poor separation of this compound from other Parvodicin components. | 1. Inadequate resolution of the HPLC column. 2. Suboptimal mobile phase composition or gradient. | 1. Use a high-resolution reversed-phase HPLC column (e.g., C18) with a smaller particle size. 2. Methodically optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with a suitable buffer) and the gradient elution profile. |
| Presence of colored impurities in the purified product. | Co-elution of pigments from the fermentation broth with this compound. | 1. Incorporate a decolorization step using activated carbon or a specific adsorbent resin before the final purification steps. 2. Optimize the washing steps of the chromatography columns to remove non-specifically bound impurities. |
| Degradation of this compound during purification. | 1. Exposure to harsh pH conditions or high temperatures. 2. Enzymatic degradation from residual cellular components. | 1. Maintain the pH within a stable range for this compound throughout the process. Perform purification steps at reduced temperatures (e.g., 4°C) where possible. 2. Ensure complete removal of cells in the initial clarification step. Consider the use of protease inhibitors if enzymatic degradation is suspected. |
| Precipitation of this compound during processing. | 1. Exceeding the solubility limit of this compound in the chosen buffer or solvent. 2. Changes in pH leading to precipitation. | 1. Work with more dilute solutions or adjust the buffer composition to enhance solubility. The use of organic modifiers in the buffer can sometimes improve solubility. 2. Carefully control the pH and avoid drastic changes that could cause the compound to precipitate. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Cell Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes at 4°C to pellet the Actinomadura parvosata mycelia. Decant and collect the supernatant. Alternatively, use microfiltration to clarify the broth.
-
pH Adjustment: Adjust the pH of the clarified supernatant to 10.5 with 2N NaOH.
-
Adsorption Chromatography:
-
Equilibrate a column packed with a non-ionic macroporous resin (e.g., Amberlite XAD-4) with deionized water.
-
Load the pH-adjusted supernatant onto the column at a flow rate of 2 bed volumes per hour.
-
Wash the column with 5 bed volumes of deionized water to remove unbound impurities.
-
Elute the Parvodicin complex with a mixture of acetone (B3395972) and water (e.g., 70:30 v/v).
-
-
Solvent Removal: Concentrate the eluate under reduced pressure to remove the acetone.
-
Lyophilization: Freeze-dry the concentrated aqueous solution to obtain a crude Parvodicin complex powder.
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude Parvodicin complex powder in the HPLC mobile phase A.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Desalting and Lyophilization: Pool the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize to obtain pure this compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for Initial Recovery of Parvodicin Complex
| Elution Solvent (v/v) | Recovery Yield (%) | Purity (%) |
| 70% Acetone in Water | 85 ± 4 | 60 ± 5 |
| 80% Methanol in Water | 78 ± 5 | 55 ± 6 |
| 70% Isopropanol in Water | 72 ± 6 | 52 ± 7 |
Table 2: Effect of pH on Adsorption to Non-ionic Resin
| pH of Clarified Broth | Binding Capacity (mg Parvodicin / g resin) |
| 7.0 | 15.2 ± 1.1 |
| 8.5 | 22.8 ± 1.5 |
| 10.5 | 35.1 ± 2.0 |
| 11.5 | 34.5 ± 2.2 |
Visualizations
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Downstream processing - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2006045627A1 - Purification of glycopeptides - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Parvodicin C1 versus Vancomycin: A Comparative Efficacy Guide Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of parvodicin (B1140423) C1 and vancomycin (B549263) against Staphylococcus aureus, a leading cause of bacterial infections. While vancomycin has long been a cornerstone in treating serious methicillin-resistant S. aureus (MRSA) infections, the emergence of strains with reduced susceptibility necessitates the exploration of alternative antimicrobial agents. Parvodicin C1, a member of the glycopeptide antibiotic family, represents a potential alternative. This document synthesizes available experimental data to offer an objective comparison of their anti-staphylococcal activity.
Executive Summary
This compound is a glycopeptide antibiotic produced by the bacterium Actinomadura parvosata. It is part of a larger complex of related compounds and is structurally related to the A40926 antibiotic complex, a precursor to the modern antibiotic dalbavancin. Both this compound and vancomycin belong to the same class of antibiotics and share a similar mechanism of action, inhibiting bacterial cell wall synthesis.
Available data suggests that this compound is a potent anti-staphylococcal agent. The parvodicin complex, and specifically its most active component, this compound, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including S. aureus. Direct, extensive comparative studies between purified this compound and vancomycin are limited in the publicly available literature. However, data from the closely related A40926 complex and other parvodicin components can provide valuable insights into its potential efficacy relative to vancomycin.
Mechanism of Action
Both this compound and vancomycin are glycopeptide antibiotics that disrupt the synthesis of the bacterial cell wall in Gram-positive bacteria. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to bacterial cell death.
References
Comparative Analysis of Parvodicin C1's Antibacterial Efficacy Against Key Clinical Isolates
An objective review of Parvodicin C1's performance in relation to established glycopeptide antibiotics, supported by in-vitro susceptibility data.
This guide provides a comparative analysis of the antibacterial activity of this compound, a component of the A40926 antibiotic complex, against a panel of clinically significant bacterial isolates. For the purpose of this comparison, data from its closely related derivative, dalbavancin (B606935), is used as a primary reference for the activity of the A40926 complex, alongside established glycopeptide antibiotics vancomycin (B549263) and teicoplanin. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of antimicrobial agents.
Executive Summary
This compound belongs to the glycopeptide class of antibiotics, which are crucial in treating infections caused by Gram-positive bacteria. The emergence of resistance to frontline antibiotics necessitates the evaluation of novel compounds like this compound. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data for dalbavancin (a derivative of the A40926 complex containing this compound), vancomycin, and teicoplanin against various staphylococcal and enterococcal species. The data indicates that the A40926 complex and its derivatives exhibit potent activity, often superior to that of vancomycin and teicoplanin, against a broad spectrum of Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of dalbavancin, vancomycin, and teicoplanin against common clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro and is a critical measure of an antibiotic's potency.[1] Lower MIC values indicate greater efficacy.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus Isolates
| Isolate Type | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Methicillin-Susceptible S. aureus (MSSA) | Dalbavancin | 0.015 - 0.12 | 0.03 | 0.03 |
| Vancomycin | 0.25 - 2.0 | 1.0 | 1.0 | |
| Teicoplanin | 0.125 - 2.0 | 0.5 | 1.0 | |
| Methicillin-Resistant S. aureus (MRSA) | Dalbavancin | 0.015 - 0.25 | 0.03 | 0.06 |
| Vancomycin | 0.25 - 2.0 | 1.0 | 1.0 | |
| Teicoplanin | 0.25 - 8.0 | 1.0 | 2.0 |
Data for dalbavancin compiled from multiple surveillance studies.[2][3] Data for vancomycin and teicoplanin from various clinical isolate studies.[1][4][5][6]
Table 2: Comparative MIC Values (µg/mL) Against Coagulase-Negative Staphylococci (CoNS)
| Isolate | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| S. epidermidis | Dalbavancin | 0.015 - 0.25 | 0.03 | 0.06 |
| Vancomycin | ≤4.0 (Susceptible) | - | - | |
| Teicoplanin | 0.5 - 16.0 | 2.0 | 8.0 | |
| S. haemolyticus | Dalbavancin | 0.015 - 0.5 | 0.06 | 0.12 |
| Vancomycin | ≤4.0 (Susceptible) | - | - | |
| Teicoplanin | 1.0 - >16.0 | 4.0 | >16.0 |
Dalbavancin data from a study on CoNS isolates.[7] Teicoplanin data from compiled sources.[1] Vancomycin susceptibility data based on CLSI breakpoints.[8]
Table 3: Comparative MIC Values (µg/mL) Against Enterococcus Species
| Isolate | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| E. faecalis (Vancomycin-Susceptible) | Dalbavancin | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Vancomycin | - | - | - | |
| Teicoplanin | 0.06 - 0.25 | 0.125 | 0.25 | |
| E. faecium (Vancomycin-Susceptible) | Dalbavancin | ≤0.015 - 0.25 | 0.03 | 0.12 |
| Vancomycin | - | - | - | |
| Teicoplanin | ≤0.06 - 1.0 | 0.125 | 0.5 |
Dalbavancin data from a surveillance study.[2] Teicoplanin data from compiled sources.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the in-vitro activity of an antimicrobial agent. The data presented in this guide is based on the following standard methodologies.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent and is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[1]
Agar (B569324) Dilution Method
The agar dilution method is another standard technique for MIC determination.
-
Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, with the final concentration adjusted to approximately 1 x 10⁴ CFU per spot.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. The plates are then incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Visualizing a Logical Comparison
The following diagram illustrates a logical comparison of the antibacterial activity of this compound (represented by the A40926 complex/dalbavancin) against various clinical isolates in comparison to other glycopeptides.
Caption: Comparative activity of this compound and other glycopeptides.
Mechanism of Action: Glycopeptide Antibiotics
Glycopeptide antibiotics, including this compound, share a common mechanism of action that targets the bacterial cell wall synthesis. This targeted action is a key reason for their efficacy against Gram-positive bacteria.
Caption: Mechanism of action of glycopeptide antibiotics.
Glycopeptide antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors (Lipid II).[9][10][11] This binding sterically hinders the subsequent steps of cell wall synthesis, specifically the transglycosylation and transpeptidation reactions, which are essential for the formation and cross-linking of the peptidoglycan chains.[9][10][11] The disruption of this process leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Antimicrobial activity of dalbavancin against clinical isolates of coagulase-negative staphylococci from the USA and Europe stratified by species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
Parvodicin C1: A Comparative Analysis of Efficacy Against Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Parvodicin C1 with other prominent glycopeptide antibiotics, vancomycin (B549263) and teicoplanin. The data presented is intended to offer an objective overview for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Executive Summary
This compound is a naturally occurring glycopeptide antibiotic and a component of the A40926 complex. This complex serves as the precursor for the semisynthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, this compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. While structurally related to vancomycin and teicoplanin, the A40926 complex, including this compound, exhibits a comparable spectrum of activity against many Gram-positive pathogens and uniquely demonstrates potent activity against Neisseria gonorrhoeae.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the A40926 complex (of which this compound is a major component) compared to vancomycin and teicoplanin against key Gram-positive bacteria and Neisseria gonorrhoeae. It is important to note that data for the isolated this compound component is limited in publicly available literature; therefore, data for the A40926 complex is presented as a surrogate.
| Antibiotic | Staphylococcus aureus (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Neisseria gonorrhoeae (MIC µg/mL) |
| A40926 Complex | 0.06 - 2 | Data Not Available | Data Not Available | 0.06 - 2 (Median: 1) |
| Vancomycin | 0.5 - 2 | 1 - 4 | 0.25 - 1 | >32 |
| Teicoplanin | 0.5 - 2 | 0.5 - 2 | ≤0.03 - 0.25 | >32 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general range compiled from available research.
Mechanism of Action: A Shared Pathway
Glycopeptide antibiotics, including this compound, vancomycin, and teicoplanin, share a common mechanism of action. They target the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.
As depicted in Figure 1, the glycopeptide antibiotic binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor. This binding sterically hinders the subsequent enzymatic steps of transglycosylation and transpeptidation, which are crucial for the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.
Experimental Protocols: Determining In Vitro Efficacy
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The data presented in this guide is typically determined using one of two standard laboratory methods: broth microdilution or agar (B569324) dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
head-to-head comparison of Parvodicin C1 and dalbavancin
A comprehensive analysis of the natural precursor and its semi-synthetic derivative in the fight against Gram-positive bacteria.
This guide provides a detailed head-to-head comparison of Parvodicin C1 and dalbavancin (B606935), two lipoglycopeptide antibiotics. This compound is a naturally occurring antimicrobial agent, a component of the A40926 complex produced by the actinomycete Nonomuraea sp. Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide derived from a component of this A40926 complex, optimized for enhanced clinical efficacy. This comparison is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their structural differences, mechanisms of action, and in vitro antimicrobial performance, supported by experimental data.
Executive Summary
Dalbavancin, a semi-synthetic derivative of a teicoplanin-like glycopeptide from the A-40926 complex, exhibits superior potency and a more favorable pharmacokinetic profile compared to its natural precursor, this compound. While both compounds share the same core mechanism of inhibiting bacterial cell wall synthesis, the structural modifications in dalbavancin lead to enhanced antimicrobial activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide will delve into the specifics of these differences, presenting available data to support a comprehensive comparison.
Structural Comparison
This compound and dalbavancin share a common teicoplanin-like glycopeptide core, but differ in their lipophilic side chains and other modifications. Dalbavancin is synthesized from a precursor in the A40926 complex through a three-step process involving esterification, amidation, and saponification.[1] These chemical modifications are pivotal to dalbavancin's enhanced activity and pharmacokinetic properties.
Key Structural Differences:
-
Lipophilic Side Chain: The nature of the fatty acid side chain is a primary differentiator. While the exact structure of this compound's side chain is part of the natural A40926 complex, dalbavancin's structure is a result of targeted chemical synthesis to optimize its properties.[2][3]
-
Amide Group: Dalbavancin possesses a dimethylaminopropylamide group at the C-terminus of the peptide core, a modification absent in the natural A40926 components. This positively charged group is known to contribute to its enhanced activity against staphylococci.
Mechanism of Action
Both this compound and dalbavancin are members of the glycopeptide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.[2][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thus preventing the polymerization and cross-linking of the peptidoglycan layer. The result is a weakened cell wall, leading to cell lysis and bacterial death.
Dalbavancin's lipophilic side chain provides an additional anchoring mechanism to the bacterial cytoplasmic membrane. This localization increases the effective concentration of the drug at the site of action, contributing to its enhanced potency.[1][2]
In Vitro Antimicrobial Activity
Dalbavancin has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other antibiotics.[4] While specific minimum inhibitory concentration (MIC) data for purified this compound is scarce in publicly available literature, the activity of the parent A40926 complex provides a baseline for comparison. Dalbavancin is consistently reported to be more potent than vancomycin (B549263) and teicoplanin against susceptible and resistant staphylococci.[5]
Table 1: Comparative In Vitro Activity (MIC µg/mL) of the A40926 Complex and Dalbavancin against Gram-Positive Bacteria
| Organism | A40926 Complex (Range) | Dalbavancin (MIC90) |
| Staphylococcus aureus (MSSA) | 0.06 - 2 | 0.03 - 0.06 |
| Staphylococcus aureus (MRSA) | 0.06 - 2 | 0.03 - 0.06 |
| Streptococcus pyogenes | 0.004 - 0.5 | ≤0.03 |
| Streptococcus pneumoniae | ≤0.015 - 0.12 | ≤0.03 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.06 - 1 | 0.06 |
Note: Data for the A40926 complex is presented as a range of MIC values reported for the complex, which includes this compound.[6] Dalbavancin data represents the concentration required to inhibit 90% of isolates (MIC90) from various surveillance studies.[4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound and dalbavancin is determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and dalbavancin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Dalbavancin represents a significant advancement over its natural precursor, this compound, and the broader A40926 complex. Through targeted chemical modifications, dalbavancin exhibits enhanced potency against a wide array of clinically important Gram-positive pathogens, including multidrug-resistant strains. Its improved pharmacokinetic profile allows for less frequent dosing, offering a considerable advantage in clinical settings. While this compound and the A40926 complex demonstrate inherent antimicrobial activity, the superior performance of dalbavancin underscores the value of semi-synthetic optimization in the development of new and effective antimicrobial agents. Further research to isolate and comprehensively evaluate the individual components of the A40926 complex, including this compound, would provide deeper insights into the structure-activity relationships of this important class of antibiotics.
References
- 1. CN105671110A - Method of producing dalbavancin precursor A40926 - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalbavancin - Wikipedia [en.wikipedia.org]
- 5. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Potential Synergistic Effect of Parvodicin C1 with β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall
The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. β-lactam antibiotics also inhibit cell wall synthesis but through a different mechanism: they covalently bind to and inactivate penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking of the peptidoglycan layer.
The synergistic effect of combining these two classes of antibiotics is thought to arise from a multi-pronged attack on the bacterial cell wall synthesis pathway. The inhibition of PBPs by β-lactams may lead to alterations in the cell wall structure that enhance the accessibility of the D-Ala-D-Ala target for glycopeptides. This dual inhibition of critical, sequential steps in peptidoglycan formation can lead to a more potent bactericidal effect than either agent alone, particularly against resistant organisms like Methicillin-Resistant Staphylococcus aureus (MRSA).
Quantitative Analysis of Synergy: A Comparative Overview
The synergistic potential of antibiotic combinations is commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 typically indicates synergy. The following tables summarize findings from studies on the synergy of vancomycin (B549263) and teicoplanin with various β-lactams against Gram-positive pathogens.
Table 1: Synergistic Activity of Vancomycin with β-Lactams against MRSA
| β-Lactam Agent | Bacterial Strain(s) | FIC Index Range | Percentage of Synergy | Reference |
| Oxacillin | MRSA | ≤0.5 - 1.0 | 51% - 60% | [1] |
| Cefazolin | MRSA | ≤0.5 - 1.0 | 51% - 60% | [1] |
| Cefepime | MRSA | Not Specified | Synergistic | [2] |
| Ceftaroline | MRSA | Not Specified | Synergistic | [2] |
| Nafcillin | MRSA | Not Specified | Synergistic | [2] |
Table 2: Synergistic Activity of Teicoplanin with β-Lactams against Gram-Positive Cocci
| β-Lactam Agent | Bacterial Strain(s) | FIC Index Range | Percentage of Synergy | Reference |
| Ampicillin | Oxacillin-Resistant Staphylococci | ≤0.5 - >1.0 | 67% - 100% | [3] |
| Cefotaxime | Oxacillin-Resistant Staphylococci | ≤0.5 - >1.0 | 67% - 100% | [3] |
| Panipenem | MRSA | ≤0.5 | 100% | [4] |
| Flomoxef | MRSA | ≤0.5 | 99.1% | [4] |
Experimental Protocols for Synergy Assessment
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Parvodicin C1 and the selected β-lactam are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, increasing concentrations of this compound are added to the wells along the y-axis, and increasing concentrations of the β-lactam are added along the x-axis. This creates a matrix of wells with various concentration combinations of the two drugs.[5]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism[5]
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).
-
Exposure: The bacterial suspension is exposed to the following conditions:
-
Drug-free control
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC)
-
β-lactam alone (at a specific concentration, e.g., 0.5 x MIC)
-
This compound and the β-lactam in combination (at the same concentrations)
-
-
Sampling: Aliquots are removed from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar (B569324) media.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
Visualizing the Mechanisms and Workflows
Caption: Proposed mechanism of synergistic action between this compound and β-lactams.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial interactions (synergy) of teicoplanin with two broad-spectrum drugs (cefotaxime, ofloxacin) tested against gram-positive isolates from Germany and the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Framework for Parvodicin C1 Efficacy Evaluation
For researchers, scientists, and drug development professionals, the rigorous in vivo evaluation of novel antibiotic candidates is a critical step in the journey from discovery to clinical application. While specific comparative in vivo efficacy data for Parvodicin C1 is not extensively available in the public domain, this guide provides a comprehensive framework for conducting such studies, drawing upon established infection models and data presentation standards used for similar glycopeptide antibiotics.
This compound is a component of the A40926 antibiotic complex, which has demonstrated activity against Gram-positive bacteria. The broader A40926 complex has been noted for achieving higher and more sustained serum levels in mice compared to an equivalent dose of teicoplanin, suggesting potential for effective in vivo activity[1]. To definitively establish the in vivo efficacy of this compound, a direct comparison against standard-of-care antibiotics in relevant infection models is necessary.
This guide outlines a model experimental protocol for a murine sepsis model to assess the in vivo efficacy of this compound compared to Vancomycin, a widely used glycopeptide antibiotic for treating serious Gram-positive infections.
Comparative In Vivo Efficacy Data (Hypothetical)
To illustrate how data from such a study would be presented, the following table summarizes hypothetical results from a murine sepsis model. This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (72h post-infection) | Mean Bacterial Load Reduction in Spleen (log10 CFU/g) | Mean Bacterial Load Reduction in Kidneys (log10 CFU/g) |
| Vehicle Control | - | Intraperitoneal | 0% | 0 | 0 |
| This compound | 10 | Intravenous | 60% | 2.5 | 2.8 |
| 20 | Intravenous | 80% | 3.5 | 3.9 | |
| Vancomycin | 10 | Intravenous | 50% | 2.2 | 2.6 |
| 20 | Intravenous | 75% | 3.3 | 3.7 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of in vivo efficacy studies. Below is a standard protocol for a murine sepsis infection model.
1. Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
-
Weight: 18-22 g
-
Acclimatization: Animals should be acclimatized for at least 7 days prior to the experiment with free access to food and water.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
-
Culture: The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.
-
Inoculum: The bacterial suspension is centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).
3. Murine Sepsis Model:
-
Infection: Mice are infected via intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension.
-
Treatment:
-
Two hours post-infection, animals are randomized into treatment and control groups.
-
This compound and Vancomycin are administered intravenously (IV) at the specified doses.
-
The vehicle control group receives an equivalent volume of sterile saline.
-
4. Efficacy Endpoints:
-
Survival: Mortality is monitored and recorded every 12 hours for a period of 72 hours.
-
Bacterial Burden: At 24 hours post-treatment, a subset of mice from each group is euthanized. The spleen and kidneys are aseptically harvested, weighed, and homogenized in sterile PBS. The homogenates are serially diluted and plated on TSA to determine the bacterial load (CFU/g of tissue).
5. Statistical Analysis:
-
Survival data can be analyzed using the Log-rank (Mantel-Cox) test.
-
Bacterial burden data can be analyzed using a one-way ANOVA with a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the proposed in vivo efficacy study.
By adhering to such a structured and detailed experimental plan, researchers can generate robust and comparable data to elucidate the in vivo efficacy profile of this compound and its potential as a therapeutic agent against challenging Gram-positive infections.
References
Unveiling the Potency of Parvodicin C1: A Comparative Analysis of its Antibacterial Spectrum
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive evaluation of Parvodicin C1's spectrum of activity reveals its potent efficacy against a range of clinically significant Gram-positive pathogens. This guide provides a detailed comparison of this compound, a key component of the A40926 antibiotic complex, with established glycopeptide antibiotics, offering researchers, scientists, and drug development professionals critical data to inform future research and development.
This compound belongs to the glycopeptide class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall. It is a major and the most active component of the Parvodicin complex, derived from Actinomadura parvosata. The A40926 complex, of which Parvodicin is a part, served as the precursor for the semi-synthetic lipoglycopeptide, dalbavancin (B606935), highlighting its clinical relevance and potential.[1]
Comparative Spectrum of Activity
To contextualize the antibacterial efficacy of this compound, its activity is compared against the well-established glycopeptide vancomycin (B549263), teicoplanin, and the modern lipoglycopeptide dalbavancin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibiotic potency, against a panel of key Gram-positive bacteria. Lower MIC values indicate greater efficacy.
| Bacterial Species | This compound (as A40926 complex) MIC (µg/mL) | Dalbavancin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.03 - 0.06 | 0.5 - 2.0 | 0.125 - 2.0 |
| Staphylococcus aureus (MRSA) | 0.06 | 0.03 - 0.06 | 1.0 - 2.0 | 0.25 - 8.0 |
| Staphylococcus epidermidis | 0.06 | 0.06 | ≤0.12 - 6.25 | 0.5 - 16.0 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.06 | 0.06 | ≤4.0 | 0.06 - 0.25 |
| Enterococcus faecium (Vancomycin-Susceptible) | - | 0.12 | ≤4.0 | ≤0.06 - 1.0 |
| Streptococcus pyogenes (Group A) | 0.06 | ≤0.03 | ≤1.0 | ≤2.0 |
| Streptococcus agalactiae (Group B) | - | ≤0.03 | ≤1.0 | ≤2.0 |
| Streptococcus pneumoniae | - | ≤0.03 - 0.06 | 0.25 - 0.5 | ≤2.0 |
Note: Data for this compound is represented by the activity of the A40926 complex, of which it is the most active component.[2][3] MIC values for comparator antibiotics are compiled from multiple sources.[1][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The range of MICs can vary based on the specific strain and testing methodology.
The data clearly demonstrates that the A40926 complex, and by extension its principal active component this compound, exhibits potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its efficacy is comparable to or, in some cases, superior to that of vancomycin and teicoplanin, and it shows a similar potency to the more recent lipoglycopeptide, dalbavancin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the spectrum of activity of an antibiotic. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration in a suitable solvent.
- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
- A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- A two-fold serial dilution of the antibiotic is performed in the microtiter plate using CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the sterility control).
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The available data strongly supports the potent antibacterial activity of this compound against a significant range of Gram-positive pathogens, including those with resistance to other antibiotics. Its spectrum of activity, as represented by the A40926 complex, is comparable to the modern lipoglycopeptide dalbavancin and shows advantages over older glycopeptides like vancomycin and teicoplanin against certain strains. These findings underscore the potential of this compound as a valuable lead compound in the development of new therapies to address the challenge of antimicrobial resistance. Further in-depth studies are warranted to fully elucidate its clinical potential.
References
- 1. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A40926, a new glycopeptide antibiotic with anti-Neisseria activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Dalbavancin Activity When Tested against Streptococcus pneumoniae Isolated in Medical Centers on Six Continents (2011 to 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of a Tentative Epidemiological Cut-Off Value (ECOFF) for Dalbavancin and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. jmilabs.com [jmilabs.com]
- 20. journals.asm.org [journals.asm.org]
- 21. vanC Gene-Related Intrinsic Teicoplanin Resistance Detected in Enterococcus casseliflavus and E. gallinarum Strains by the BD Phoenix Automated Microbiology System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect: Parvodicin C1 vs. Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both Parvodicin C1 (more accurately identified in scientific literature as part of the Parvodicin complex, with Parvodicin C2 being a key component) and vancomycin (B549263) are glycopeptide antibiotics that combat Gram-positive bacteria by inhibiting cell wall synthesis. The post-antibiotic effect (PAE), a critical pharmacodynamic parameter, describes the suppression of bacterial growth that persists after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). While extensive data exists for vancomycin's PAE, specific quantitative PAE data for this compound is scarce. This comparison leverages data on the A40926 antibiotic complex, of which Parvodicin C2 is a component, and its derivative, dalbavancin, to infer the potential PAE characteristics of this compound.
Data Presentation: A Comparative Overview
Due to the lack of direct head-to-head studies on the PAE of this compound and vancomycin, a direct quantitative comparison is not possible. However, we can construct a table based on the known properties of vancomycin and the inferred properties of the A40926 complex and its derivatives.
| Feature | This compound (inferred from A40926 complex/Dalbavancin) | Vancomycin |
| Antibiotic Class | Glycopeptide | Glycopeptide |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. |
| Spectrum of Activity | Active against Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and -resistant strains) and Enterococcus faecalis. | Active against a broad range of Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus species. |
| Post-Antibiotic Effect (PAE) | Expected to have a significant PAE against susceptible Gram-positive organisms, a characteristic of glycopeptide antibiotics. Dalbavancin, a derivative, is known to have a strong and prolonged PAE. | Demonstrates a PAE of approximately 1 to 4 hours against Gram-positive cocci such as Staphylococcus aureus and Enterococcus species. |
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the dosing regimens and efficacy of an antibiotic. Below is a generalized experimental protocol for determining the in vitro PAE of glycopeptide antibiotics like this compound and vancomycin.
In Vitro Post-Antibiotic Effect (PAE) Determination
1. Bacterial Strains and Culture Conditions:
-
Select clinically relevant Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strains, Enterococcus faecalis ATCC 29212).
-
Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (approximately 10^6 to 10^8 CFU/mL).
2. Antibiotic Exposure:
-
Expose the bacterial suspension to the test antibiotic (this compound or vancomycin) at a concentration of 5-10 times the Minimum Inhibitory Concentration (MIC).
-
A control culture with no antibiotic should be run in parallel.
-
Incubate the cultures for a defined period, typically 1 to 2 hours, at 37°C.
3. Antibiotic Removal:
-
After the exposure period, rapidly remove the antibiotic from the culture. This can be achieved by:
-
Dilution: A 1:1000 or greater dilution of the culture in fresh, pre-warmed broth.
-
Centrifugation and Washing: Centrifuge the bacterial suspension, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.
-
4. Monitoring Bacterial Regrowth:
-
Following antibiotic removal, incubate both the test and control cultures at 37°C.
-
Monitor bacterial growth over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 30-60 minutes) for up to 8 hours or until the bacterial count in the test culture increases by 1 log10.
5. PAE Calculation:
-
The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the corresponding time for the unexposed control culture.
-
Visualizing the Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).
Caption: Mechanism of action for glycopeptide antibiotics like this compound and vancomycin.
Conclusion
Both this compound and vancomycin are vital glycopeptide antibiotics with a shared mechanism of action against Gram-positive bacteria. While direct comparative data on their post-antibiotic effects is currently unavailable for this compound, its classification as a glycopeptide, and the known properties of the A40926 complex and its derivatives, strongly suggest it possesses a significant PAE. Further in vitro and in vivo studies are warranted to precisely quantify the PAE of this compound and directly compare it with that of vancomycin. Such data would be invaluable for optimizing dosing strategies and advancing the development of new and effective glycopeptide antibiotics.
Parvodicin C1 vs. Oritavancin: A Comparative Analysis of Two Glycopeptide Antibiotics
A detailed examination of the structural, functional, and performance characteristics of Parvodicin C1 and the lipoglypeptided Oritavancin (B1663774), providing essential data for researchers and drug development professionals in the field of infectious diseases.
This guide offers a side-by-side comparison of this compound, a member of the A40926 glycopeptide complex, and Oritavancin, a second-generation lipoglycopeptide antibiotic. While direct comparative studies on this compound are limited, this document leverages available data on the closely related A40926 complex to provide a substantive analysis against the well-characterized Oritavancin.
Structural and Functional Overview
This compound is a naturally occurring glycopeptide antibiotic produced by the actinomycete Actinomadura parvosata. It is a component of the A40926 antibiotic complex, which serves as the precursor for the semi-synthetic lipoglycopeptide, dalbavancin. Like other glycopeptides, its core structure is a heptapeptide (B1575542) aglycone.
Oritavancin is a semi-synthetic lipoglycopeptide derived from chloroeremomycin.[1] It is distinguished by a hydrophobic 4'-chlorobiphenylmethyl side chain, which contributes to its enhanced antimicrobial activity and multiple mechanisms of action.[1]
Mechanism of Action
Both this compound (as part of the A40926 complex) and Oritavancin target bacterial cell wall synthesis.
This compound (inferred from A40926 complex): The primary mechanism of action for glycopeptides like those in the A40926 complex is the inhibition of the transglycosylation step in peptidoglycan biosynthesis. This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway. This binding sterically hinders the enzymes responsible for elongating the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.
Oritavancin: Oritavancin boasts a multi-faceted mechanism of action, which contributes to its potent and rapid bactericidal activity.[1] It acts through:
-
Inhibition of Transglycosylation: Similar to other glycopeptides, it binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking the polymerization of the cell wall.[1]
-
Inhibition of Transpeptidation: Oritavancin can also inhibit the cross-linking of peptidoglycan chains, a crucial step for cell wall stability.[1]
-
Disruption of Bacterial Membrane Integrity: The lipophilic side chain of oritavancin allows it to anchor to the bacterial cell membrane, causing depolarization and increasing permeability, which ultimately leads to cell death.[1] This mechanism is particularly effective against vancomycin-resistant strains.[2]
Caption: Mechanisms of action for this compound and Oritavancin.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the A40926 complex (as a proxy for this compound) and Oritavancin against a range of Gram-positive pathogens. Data is presented as MIC50/MIC90 (μg/mL), representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity against Staphylococcus aureus
| Organism (Resistance Phenotype) | A40926 Complex (MIC50/MIC90 in μg/mL) | Oritavancin (MIC50/MIC90 in μg/mL) |
| S. aureus (Methicillin-Susceptible, MSSA) | 0.25 / 0.5 | 0.03 / 0.06[3] |
| S. aureus (Methicillin-Resistant, MRSA) | 0.5 / 1 | 0.03 / 0.06[3] |
| S. aureus (Vancomycin-Intermediate, VISA) | 1 / 2 | 0.06 / 0.12[3] |
| S. aureus (Vancomycin-Resistant, VRSA) | >128 | 1 / 2[4] |
Table 2: In Vitro Activity against Enterococcus Species
| Organism (Resistance Phenotype) | A40926 Complex (MIC50/MIC90 in μg/mL) | Oritavancin (MIC50/MIC90 in μg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.12 / 0.25 | 0.015 / 0.03[5] |
| Enterococcus faecalis (VanA-type VRE) | >128 | 0.25 / 0.5[6] |
| Enterococcus faecium (Vancomycin-Susceptible) | 0.25 / 0.5 | ≤0.008 / ≤0.008[6] |
| Enterococcus faecium (VanA-type VRE) | >128 | 0.03 / 0.12[5] |
Table 3: In Vitro Activity against Streptococcus Species
| Organism | A40926 Complex (MIC50/MIC90 in μg/mL) | Oritavancin (MIC50/MIC90 in μg/mL) |
| Streptococcus pneumoniae | ≤0.03 / 0.06 | 0.008 / 0.03[7] |
| Streptococcus pyogenes | ≤0.03 / 0.06 | 0.03 / 0.12[5] |
| Streptococcus agalactiae | 0.06 / 0.12 | 0.03 / 0.06[5] |
Pharmacokinetic Properties
Oritavancin exhibits a remarkably long terminal half-life of approximately 245 hours, which allows for single-dose administration.[3] It is about 85% bound to plasma proteins and has a large volume of distribution, suggesting extensive tissue penetration.[3][4]
Table 4: Pharmacokinetic Parameters of Oritavancin
| Parameter | Value |
| Terminal Half-Life | ~245 hours[3] |
| Protein Binding | ~85%[3] |
| Volume of Distribution | ~87.6 L[3] |
| Excretion | Primarily unchanged in feces and urine[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The in vitro activity of glycopeptide antibiotics is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Key Steps:
-
Preparation of Antibiotic Solutions: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
For testing lipoglycopeptides like oritavancin, the broth is often supplemented with a surfactant such as polysorbate-80 (e.g., 0.002%) to prevent drug adsorption to the plastic wells.[4]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is added to flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).
-
A growth control flask without the antibiotic is also included.
-
The flasks are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.
-
After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Conclusion
Oritavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other antibiotics like methicillin (B1676495) and vancomycin. Its multiple mechanisms of action and long pharmacokinetic half-life make it a valuable therapeutic option.
This compound, as a key component of the A40926 complex, shows good activity against susceptible Gram-positive organisms. However, its efficacy against highly resistant strains, particularly vancomycin-resistant enterococci and S. aureus, is limited. Further research is needed to fully characterize the individual properties of this compound and its potential clinical applications. This comparative guide highlights the significant advancements in the development of glycopeptide antibiotics, with oritavancin representing a major step forward in combating challenging Gram-positive infections.
References
- 1. Oritavancin Activity Tested against Molecularly Characterized Staphylococci and Enterococci Displaying Elevated Linezolid MIC Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activity Profile of Oritavancin against Recent Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity profile of oritavancin against recent gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Parvodicin C1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the mechanism of action of Parvodicin C1, a lipoglycopeptide antibiotic. By examining its antibacterial efficacy alongside antibiotics with distinct modes of action, this document aims to offer a clear perspective on its function. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound is a member of the glycopeptide class of antibiotics, produced by the bacterium Actinomadura parvosata. Its mechanism of action, like other glycopeptides, is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall integrity. This guide compares the antibacterial activity and mechanism of this compound with other well-characterized antibiotics: Teicoplanin (a related glycopeptide), Daptomycin (a lipopeptide that disrupts cell membrane potential), and Linezolid (an oxazolidinone that inhibits protein synthesis).
Comparative Analysis of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values for this compound's parent complex, A40926, and the comparator antibiotics against a panel of Gram-positive bacteria. Data for the A40926 complex is utilized as a proxy for this compound, given that this compound is a component of this complex.
| Antibiotic | Staphylococcus aureus | Staphylococcus epidermidis | Streptococcus pyogenes | Streptococcus faecalis (Enterococcus faecalis) | Neisseria gonorrhoeae |
| A40926 Complex (this compound surrogate) | 0.06 | 0.06 | 0.06 | 0.06 | 2 |
| Teicoplanin | ≤0.5 - 2 | ≤0.5 - 4 | ≤0.5 | ≤0.5 - 1 | Resistant |
| Daptomycin | 0.25 - 1 | 0.12 - 0.5 | 0.06 - 0.25 | 1 - 4 | Resistant |
| Linezolid | 1 - 4 | 1 - 4 | 0.5 - 2 | 1 - 4 | Resistant |
Note: All MIC values are presented in µg/mL. Data is compiled from various in vitro studies.
Unraveling the Mechanisms of Action
To fully appreciate the distinct functionality of this compound, it is essential to understand its mechanism in the context of other antibiotic classes.
This compound and Teicoplanin: Inhibition of Cell Wall Synthesis
This compound, as a glycopeptide, targets the biosynthesis of the bacterial cell wall. This intricate process is fundamental for bacterial survival, providing structural integrity and protection against osmotic stress. The workflow for peptidoglycan synthesis and the point of inhibition by glycopeptides are illustrated below.
Daptomycin: Disruption of Cell Membrane Function
Daptomycin operates through a distinct, calcium-dependent mechanism. It inserts into the bacterial cell membrane, leading to its depolarization and a cascade of events that culminate in cell death.
Linezolid: Inhibition of Protein Synthesis
Linezolid represents another class of antibiotics, the oxazolidinones, which target bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical first step in protein synthesis.
Experimental Protocols
To empirically validate the mechanism of action of this compound and its comparators, the following experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Inhibition of Peptidoglycan Synthesis Assay
Objective: To measure the direct inhibition of cell wall synthesis by an antibiotic.
Protocol: Radiolabeled Precursor Incorporation
-
Bacterial Culture: Grow a culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Assay Setup: Aliquot the bacterial culture into tubes. Add varying concentrations of the test antibiotic (e.g., this compound, Teicoplanin) to the tubes. Include a no-antibiotic control.
-
Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[¹⁴C]-glucosamine, to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined period to allow for the incorporation of the radiolabel into newly synthesized peptidoglycan.
-
Precipitation and Washing: Stop the reaction by adding trichloroacetic acid to precipitate the macromolecules, including the cell wall. Wash the precipitate multiple times with ethanol (B145695) to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter. A decrease in radioactivity in the antibiotic-treated samples compared to the control indicates inhibition of peptidoglycan synthesis.
Cell Membrane Depolarization Assay
Objective: To assess the ability of an antibiotic to disrupt the bacterial cell membrane potential.
Protocol: Fluorescence-Based Assay
-
Bacterial Suspension: Prepare a suspension of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable buffer.
-
Fluorescent Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.
-
Antibiotic Addition: Add the test antibiotic (e.g., Daptomycin) to the suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Membrane depolarization will cause the release of the dye from the membrane, resulting in an increase in fluorescence.
Ribosomal Binding Assay
Objective: To determine if an antibiotic binds to the bacterial ribosome and inhibits protein synthesis.
Protocol: In Vitro Translation Inhibition Assay
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) containing ribosomes and other components necessary for translation from a susceptible bacterium (e.g., Escherichia coli or Staphylococcus aureus).
-
Assay Reaction: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase), amino acids, and an energy source.
-
Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., Linezolid) to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Quantification of Protein Synthesis: Measure the amount of newly synthesized protein. If using a luciferase template, this can be done by adding luciferin (B1168401) and measuring the resulting luminescence. A decrease in protein synthesis in the antibiotic-treated samples indicates inhibition.
Conclusion
The available data strongly supports the classification of this compound as a glycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis. Its antibacterial activity profile against Gram-positive bacteria is consistent with this mechanism. The comparative analysis with antibiotics possessing different modes of action highlights the specific and targeted nature of this compound's activity. The provided experimental protocols offer a framework for the direct validation of its mechanism and for further investigation into its therapeutic potential. Further studies focusing specifically on this compound are warranted to fully elucidate its unique properties and clinical utility.
Unveiling the Cross-Resistance Profile of Parvodicin C1: A Comparative Analysis with Other Glycopeptides
For Immediate Release
A comprehensive analysis of cross-resistance studies involving Parvodicin C1, a component of the A40926 antibiotic complex, reveals a promising profile against certain vancomycin-resistant Gram-positive bacteria. This guide offers a detailed comparison of its in vitro activity with established glycopeptides, vancomycin (B549263) and teicoplanin, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of A40926 Complex
This compound is a key component of the A40926 complex, the natural precursor to the semi-synthetic lipoglycopeptide, dalbavancin (B606935). Studies on the A40926 complex and dalbavancin provide valuable insights into the potential cross-resistance patterns of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for the A40926 complex and its derivative, dalbavancin, in comparison to vancomycin and teicoplanin against various glycopeptide-resistant enterococci and staphylococci.
| Organism | Resistance Phenotype | A40926 Complex MIC (µg/mL) | Dalbavancin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | Data Not Available | ≤0.25 - 0.5 | ≤1 - 4 | ≤0.5 - 1 |
| Enterococcus faecium | Vancomycin-Susceptible | Data Not Available | ≤0.25 - 0.5 | ≤1 - 4 | ≤0.5 - 1 |
| Enterococcus faecium | VanA | Data Not Available | >16 | ≥64 | ≥16 |
| Enterococcus faecalis/faecium | VanB | Data Not Available | ≤0.25 - 1.0 | 16 - >1024 | ≤0.5 - 1 |
| Enterococcus gallinarum/casseliflavus | VanC | Data Not Available | ≤0.25 | 2 - 32 | ≤0.5 - 2 |
| Staphylococcus aureus (MRSA) | Vancomycin-Susceptible | 0.5 | 0.03 - 0.125 | 0.5 - 2 | 0.25 - 2 |
| Staphylococcus aureus | VISA | Data Not Available | 0.06 - 0.5 | 4 - 8 | 2 - 8 |
| Staphylococcus aureus | VRSA (VanA) | Data Not Available | >4 | ≥16 | ≥16 |
Note: Data for the A40926 complex is limited in publicly available literature. The activity of its derivative, dalbavancin, is presented as a surrogate. MIC values are ranges compiled from various studies.
The data indicates that while the A40926 derivative, dalbavancin, shows potent activity against vancomycin-susceptible strains and enterococci exhibiting VanB and VanC resistance phenotypes, its efficacy is significantly reduced against strains with the VanA phenotype. This suggests a lack of cross-resistance with vancomycin for VanB and VanC-type resistance mechanisms but likely cross-resistance for VanA.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing cross-resistance. The following is a detailed methodology for performing broth microdilution susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Susceptibility Testing Protocol
1. Preparation of Antimicrobial Stock Solutions:
-
Obtain pure, powdered forms of this compound (or A40926 complex), vancomycin, and teicoplanin.
-
Calculate the required weight of the antibiotic powder to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL) using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)
-
Dissolve the weighed powder in a suitable sterile solvent (e.g., water, DMSO) to achieve the desired stock concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not inherently sterile.
-
Store the stock solutions in sterile, sealed containers at -70°C until use.
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plates:
-
Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of each antimicrobial agent directly in the plate. Start by adding 100 µL of the highest concentration of the antimicrobial to the first well of a row and serially transfer 100 µL to subsequent wells, discarding the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each organism tested.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension, bringing the final volume in each well to 110 µL.
-
Seal the plates to prevent evaporation and incubate at 35°C in ambient air for 16-20 hours for staphylococci and 20-24 hours for enterococci.
5. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Cross-Resistance and Experimental Workflow
To better illustrate the concepts of glycopeptide cross-resistance and the experimental workflow, the following diagrams are provided.
Comparative Safety and Toxicity Profile of Parvodicin C1 in Relation to Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity profile of Parvodicin C1, a member of the glycopeptide antibiotic family. Due to the limited publicly available data on this compound, this guide leverages data from other well-characterized glycopeptide antibiotics such as vancomycin, teicoplanin, telavancin, dalbavancin, and oritavancin (B1663774) to provide a comparative context. The primary toxicities associated with this class of antibiotics, namely nephrotoxicity and ototoxicity, are the central focus of this comparison.
Executive Summary
Glycopeptide antibiotics are a critical class of drugs for treating serious Gram-positive bacterial infections. However, their clinical use can be limited by potential toxicities. This guide synthesizes available preclinical and clinical data to offer a comparative perspective on the safety of this compound. While specific data for this compound is scarce, the information presented for other glycopeptides offers valuable insights into the potential safety profile of this compound and highlights the key toxicological endpoints for evaluation.
Comparative Toxicity Data
The following table summarizes the key toxicity endpoints for various glycopeptide antibiotics. It is important to note the absence of specific quantitative data for this compound, which underscores the need for further research to fully characterize its safety profile.
| Compound | Primary Toxicities | Nephrotoxicity | Ototoxicity | Other Adverse Events |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Vancomycin | Nephrotoxicity, Ototoxicity | Risk increased with high doses, prolonged therapy, and concomitant nephrotoxic drugs.[1][2][3] | Can be transient or permanent.[1] | "Red man syndrome" (infusion-related reaction), hypersensitivity reactions.[4] |
| Teicoplanin | Generally considered to have a better safety profile than vancomycin.[5] | Lower incidence compared to vancomycin. | Lower incidence compared to vancomycin. | Skin rashes, fever. |
| Telavancin | Higher incidence of adverse effects compared to vancomycin.[6] | More renal adverse effects reported than with vancomycin.[6] | Potential for QT interval prolongation.[6] | Taste disturbance, nausea, vomiting.[6] |
| Dalbavancin | Associated with fewer adverse events compared to vancomycin.[7] | Low incidence reported in clinical trials. | Not a commonly reported side effect. | Nausea, diarrhea, headache. |
| Oritavancin | Associated with fewer adverse events compared to vancomycin.[7] | Low incidence reported in clinical trials. | Not a commonly reported side effect. | Infusion site reactions, nausea, headache. |
Experimental Protocols
To ensure a standardized and reproducible assessment of glycopeptide antibiotic toxicity, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate cells (e.g., human kidney proximal tubule epithelial cells like HK-2 for nephrotoxicity screening) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator glycopeptides) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (no compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined.
In Vivo Nephrotoxicity Assessment in a Rodent Model
This protocol outlines a general procedure for evaluating the potential nephrotoxicity of a glycopeptide antibiotic in a rat model.
Animals: Male or female Wistar or Sprague-Dawley rats.
Protocol:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the test compound (e.g., this compound) and comparator antibiotics intravenously or intraperitoneally once daily for a specified period (e.g., 7 or 14 days). Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Urine and Blood Collection: Collect urine and blood samples at baseline and at various time points during the study (e.g., at the end of the treatment period).
-
Biochemical Analysis: Analyze serum samples for markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine. Analyze urine samples for markers of kidney damage, such as total protein, albumin, and kidney injury molecule-1 (KIM-1).
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Process the kidneys for histopathological examination to assess for any signs of tubular damage, inflammation, or other abnormalities.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5][8] They bind to the D-Ala-D-Ala terminus of the peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps, thereby preventing the formation of a stable cell wall.[8]
Caption: Inhibition of bacterial cell wall synthesis by glycopeptide antibiotics.
General Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for the preclinical safety and toxicity assessment of a new antibiotic candidate like this compound.
Caption: Preclinical toxicity assessment workflow for a new antibiotic.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Analytical Methods for the Quantification of Parvodicin C1
For Researchers, Scientists, and Drug Development Professionals
Parvodicin C1 is a member of the glycopeptide antibiotic family, a class of compounds crucial in treating serious bacterial infections. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Due to the limited availability of specific validated methods for this compound, this guide provides a comparative overview of the two most probable and widely accepted analytical techniques for glycopeptide antibiotics: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The information presented is based on established methods for structurally similar glycopeptides, such as vancomycin (B549263) and teicoplanin, and provides a robust framework for developing and validating a quantitative method for this compound.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for glycopeptide antibiotic quantification, based on data from analogous compounds.[1][2][3][4][5][6][7]
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-112% | 83-117% |
| Precision (% RSD) | Intra-day: 1.7-9.5% Inter-day: 6.3-9.4% | Intra-day: < 15% Inter-day: < 15% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1.3 ng/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | 0.3 - 4.0 ng/L |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for HPLC-UV and LC-MS/MS that can be adapted for the quantification of this compound.
Sample Preparation (for Biological Matrices)
A robust sample preparation is critical to remove interfering substances and ensure the accuracy and longevity of the analytical column.[8][9]
-
Protein Precipitation: To 100 µL of plasma or serum sample, add 200 µL of a precipitating agent such as acetonitrile (B52724) or methanol. For acidic precipitation, 10% perchloric acid can be used.[6]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Evaporation and Reconstitution (Optional, for increased concentration): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.[9]
-
Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique suitable for the quantification of analytes that possess a UV chromophore, which is characteristic of glycopeptide antibiotics.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for glycopeptide separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is common.[6][10] A typical starting point could be a mobile phase of phosphate buffer and acetonitrile (90:10, v/v).[6]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[6][10]
-
Detection Wavelength: The UV detector should be set at a wavelength where the glycopeptide shows maximum absorbance. For vancomycin, wavelengths around 192-214 nm have been used.[6][7] The optimal wavelength for this compound would need to be determined by scanning its UV spectrum.
-
Injection Volume: Typically 10-20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical quantification.[11]
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is commonly employed, often with smaller particle sizes for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used with mobile phases consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A lower flow rate, such as 0.3-0.5 mL/min, is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for glycopeptides.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by fragmentation. The precursor and product ion transitions would need to be optimized for this compound.
-
Key Parameters: Other parameters to be optimized include capillary voltage, cone voltage, desolvation gas flow, and collision energy.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] This process ensures that the developed analytical procedure is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation.
References
- 1. Measurement of teicoplanin by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. organomation.com [organomation.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Disposal of Parvodicin C1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Parvodicin C1 in the absence of a specific Safety Data Sheet (SDS). This document outlines a precautionary approach, emphasizing safety, compliance, and environmental responsibility for researchers, scientists, and drug development professionals.
In the dynamic environment of pharmaceutical research and development, the proper disposal of novel or rare compounds like this compound is a critical aspect of laboratory safety and environmental stewardship. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this substance must be treated as a compound with unknown hazards. The following procedures are based on established best practices for the management of hazardous chemical waste and are designed to provide clear, actionable guidance.
Core Principle: A Precautionary Stance
When specific hazard data is unavailable, a conservative approach is paramount. All handling and disposal of this compound should be conducted under the assumption that the compound may be toxic, carcinogenic, mutagenic, or environmentally harmful. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Additional PPE may be required based on the specific procedures and the potential for aerosol generation.
Disposal Protocol for this compound
The proper disposal of this compound should follow a systematic process to ensure the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a safe disposal plan.
-
Labeling: All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Segregation: this compound waste should be segregated from other waste streams. Do not mix with incompatible materials. If this compound was used in solution, the solvent waste should be collected separately and labeled accordingly.
Step 2: Container Management
The choice of waste container is crucial to prevent leaks and spills.
-
Container Type: Use only approved, chemically resistant, and sealable containers for this compound waste.
-
Container Integrity: Ensure waste containers are in good condition, free from cracks or defects, and are kept closed except when adding waste.
Step 3: Storage and Accumulation
Designated storage areas are essential for managing hazardous waste within the laboratory.
-
Satellite Accumulation Areas (SAAs): Store this compound waste in a designated SAA, which should be located at or near the point of generation.
-
Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
Step 4: Disposal Request and Pickup
The final step is the safe removal of the waste from the laboratory.
-
EHS Notification: Once the waste container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Documentation: Complete all necessary waste disposal forms accurately and completely.
Quantitative Data Summary for Prudent Handling
In the absence of specific data for this compound, the following table summarizes general guidelines for handling chemical waste of unknown toxicity, based on common laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | 55 gallons (or as specified by institutional policy) | To minimize the quantity of hazardous waste stored in the laboratory at any given time. |
| Maximum Accumulation Time | 1 year for partially filled containers (or as specified by institutional policy) | To ensure timely disposal and prevent degradation or reaction of the waste over time. |
| pH Range for Neutralization | 6.0 - 9.0 (if applicable and safe to perform) | To meet typical wastewater discharge regulations if neutralization is a part of the disposal process. |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand) | To safely contain and clean up spills without reacting with the unknown chemical. |
| Emergency Shower/Eyewash | Must be accessible within 10 seconds of the handling area | To provide immediate decontamination in case of accidental exposure. |
Experimental Protocols: Decontamination of Glassware
For glassware and equipment contaminated with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve this compound. Collect this rinsate as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: Perform a third rinse with the solvent and collect the rinsate.
-
Drying: Allow the glassware to air dry in a fume hood.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Safe Handling and Disposal of Parvodicin C1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Parvodicin C1. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent compound, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety precautions. It is classified as a flammable solid, harmful if swallowed or inhaled, and causes skin and serious eye irritation. Furthermore, it is a suspected mutagen and may cause cancer.[1] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Specifications |
| Hands | Double Gloving | Inner and outer pairs of nitrile gloves are recommended. Gloves should comply with ASTM D-6978 standards.[1] Vinyl gloves are not suitable.[1] |
| Body | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Eyes & Face | Safety Goggles & Face Shield | Full-face protection is preferred, especially when there is a risk of splashing.[1][2] |
| Respiratory | Fit-tested Respirator | An N95 or N100 certified respirator should be used when handling the powder form or when aerosols may be generated.[1][2] |
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
